molecular formula C6H9NS B1212947 2,4,5-Trimethylthiazole CAS No. 13623-11-5

2,4,5-Trimethylthiazole

货号: B1212947
CAS 编号: 13623-11-5
分子量: 127.21 g/mol
InChI 键: BAMPVSWRQZNDQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,4,5-trimethylthiazole is a 1,3-thiazole that is thiazole in which all three hydrogens are replaced by methyl groups. A Maillard reaction product, it is a flavour component in many cooked foods, including cooked meats and potatoes. It has a role as a Maillard reaction product.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,4,5-trimethyl-1,3-thiazole
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InChI

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPVSWRQZNDQC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(SC(=N1)C)C
Source PubChem
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Molecular Formula

C6H9NS
Source PubChem
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DSSTOX Substance ID

DTXSID5065564
Record name 2,4,5-Trimethylthiazole
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Molecular Weight

127.21 g/mol
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Physical Description

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour
Record name 2,4,5-Trimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

166.00 to 167.00 °C. @ 717.50 mm Hg
Record name Trimethylthiazole
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Solubility

slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Trimethylthiazole
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Record name 2,4,5-Trimethylthiazole
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.011-1.015
Record name 2,4,5-Trimethylthiazole
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CAS No.

13623-11-5
Record name 2,4,5-Trimethylthiazole
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Record name Thiazole, 2,4,5-trimethyl-
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Record name 2,4,5-TRIMETHYLTHIAZOLE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trimethylthiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,4,5-trimethylthiazole. This heterocyclic compound is a significant contributor to the flavor and aroma profiles of various cooked foods and is utilized as a flavoring agent and fragrance ingredient.[1][2][3][4] Its unique organoleptic properties, described as nutty, cocoa, coffee-like, and musty, make it a compound of interest in food chemistry and sensory science.[5][6][7]

Core Chemical and Physical Properties

This compound is a substituted thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[1] The presence of three methyl groups on the thiazole ring dictates its specific chemical and physical characteristics.[1] It is typically a colorless to pale yellow or amber liquid and is soluble in organic solvents, with slight solubility in water.[1][2][8]

Data Summary Table

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
IUPAC Name 2,4,5-trimethyl-1,3-thiazole[3]
CAS Number 13623-11-5[1][9][10]
Molecular Formula C₆H₉NS[1][9][10]
Molecular Weight 127.21 g/mol [5][9][10]
Appearance Colorless to pale yellow/amber clear liquid[1][2][8]
Boiling Point 166-167 °C @ 717 mmHg[2][5][6][8]
Melting Point -32.4°C[6]
Density 1.013 g/mL @ 25 °C[2][5][6]
Refractive Index n20/D 1.509[2][5][6]
Flash Point 56 °C (132.8 °F) - closed cup[5]
Solubility Slightly soluble in water; soluble in organic solvents[1][2]
pKa 4.55 @ 25°C[6]
LogP 2.02[6]

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical notation systems.

IdentifierValue
SMILES CC1=C(C)SC(C)=N1[1][9]
InChI InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3[1][5]
InChIKey BAMPVSWRQZNDQC-UHFFFAOYSA-N[1][5]

Below is a two-dimensional representation of the this compound molecular structure.

G N1 N C2 C N1->C2 C2->N1 S3 S C2->S3 C_Me2 CH₃ C2->C_Me2 C4 C S3->C4 C5 C C4->C5 C4->C5 C_Me4 H₃C C4->C_Me4 C5->N1 C_Me5 CH₃ C5->C_Me5 G start Precursor Selection (e.g., α-haloketone, thioamide) synthesis Chemical Synthesis (e.g., Hantzsch Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Distillation or Column Chromatography) workup->purification analysis Spectroscopic Analysis purification->analysis gcms GC-MS Analysis analysis->gcms nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir end Structural Confirmation & Purity Assessment gcms->end nmr->end ir->end

References

An In-depth Technical Guide to 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13623-11-5

This technical guide provides a comprehensive overview of 2,4,5-trimethylthiazole, a heterocyclic organic compound with significant applications in the flavor and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical characterization, and biological relevance.

Physicochemical Properties

This compound is a colorless to pale yellow or amber liquid with a distinct nutty, cocoa, and coffee-like aroma.[1][2] It is a volatile compound formed during the Maillard reaction, which is responsible for the desirable flavors in many cooked foods.[3][4]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₆H₉NS[1][2]
Molecular Weight 127.21 g/mol [2][5]
CAS Number 13623-11-5[1]
Appearance Colorless to amber clear liquid[1]
Boiling Point 166-167 °C @ 717.50 mmHg[1][6]
Density 1.011-1.015 g/mL @ 25 °C[1][5]
Refractive Index 1.503-1.511 @ 20.00 °C[1]
Solubility Soluble in alcohol, dipropylene glycol; slightly soluble in water[5]
Flash Point 48 °C (118.4 °F)[6]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 2.24, 2.27, 2.28, 2.31, 2.58, 2.59, 2.62[3]
¹³C NMR (22.53 MHz, CDCl₃) δ (ppm) 11.12, 14.51, 18.86, 125.23, 147.35, 161.15[3]
Major Mass Spectra Peaks (m/z) 127, 86, 85, 71, 59[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most notably via the Maillard reaction or the Hantzsch thiazole (B1198619) synthesis.

Formation via the Maillard Reaction

This compound is a natural product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[7] The key precursors for the formation of this compound in this reaction are cysteine (as a sulfur source), and specific dicarbonyl compounds.[8]

Maillard_Reaction_Pathway AminoAcids Amino Acids (e.g., Cysteine) Heat Heat Intermediates Dicarbonyl Intermediates (e.g., 2,3-butanedione) + Hydrogen Sulfide (H₂S) + Ammonia (NH₃) AminoAcids->Intermediates ReducingSugars Reducing Sugars ReducingSugars->Intermediates Heat->Intermediates Trimethylthiazole This compound Intermediates->Trimethylthiazole

Maillard reaction pathway to this compound.
Hantzsch Thiazole Synthesis

A common laboratory and industrial method for the synthesis of thiazoles is the Hantzsch synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of this compound, this would typically involve the reaction of 3-halo-2-butanone with thioacetamide (B46855).

Materials:

  • 3-Bromo-2-butanone (B1330396)

  • Thioacetamide

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution (mild base)

  • Diethyl ether or dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • Slowly add 3-bromo-2-butanone (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a mild base such as a sodium bicarbonate solution.

  • Extract the product from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation.

Hantzsch_Synthesis_Workflow Start Start: Dissolve Thioacetamide in Ethanol Add_Haloketone Add 3-Bromo-2-butanone Start->Add_Haloketone React React at RT or 40-50°C Add_Haloketone->React Monitor Monitor by TLC/GC-MS React->Monitor Monitor->React Incomplete Workup Workup: Neutralize, Extract, Dry, Concentrate Monitor->Workup Complete Purify Purify by Vacuum Distillation Workup->Purify End End: Pure this compound Purify->End

Workflow for the Hantzsch synthesis of this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant analytical technique for the identification and quantification of this compound due to its volatile nature.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

GC Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Applications in Research and Industry

This compound is primarily utilized as a flavoring agent in the food industry and as a fragrance component in perfumes.[8] Its characteristic nutty, roasted, and cocoa-like aroma enhances the sensory profile of a wide range of products, including beverages, baked goods, and savory snacks.[7][8] It is also used in organic synthesis and as a pharmaceutical intermediate.[9]

Biological Activity and Relevance to Drug Development

While this compound itself is mainly recognized for its flavor properties, the thiazole ring is a privileged scaffold in drug design, with numerous FDA-approved drugs containing this moiety.[9] Thiazole derivatives have been reported to possess a wide range of pharmaceutical activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[9]

It is crucial to distinguish this compound from its dihydro-analog, 2,4,5-trimethyl-4,5-dihydrothiazole (TMT) . TMT is a component of red fox feces and acts as a potent kairomone, eliciting an innate fear response in rodents.[2][7] This makes TMT a valuable tool in neurobiological research for studying anxiety and stress-related disorders.[2][7]

TMT-Induced Fear Signaling Pathway

The innate fear response to TMT is mediated by the olfactory system. It is proposed that TMT binds to and activates the receptor guanylyl cyclase-G (GC-G) in a subset of olfactory sensory neurons.[10] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn gates cyclic nucleotide-gated (CNG) ion channels, causing neuronal depolarization and the generation of an action potential. This signal is then transmitted to brain regions associated with fear and defensive behaviors, such as the amygdala and the bed nucleus of the stria terminalis.[11][12]

TMT_Signaling_Pathway TMT TMT (2,4,5-Trimethyl-4,5-dihydrothiazole) GC_G Receptor Guanylyl Cyclase-G (GC-G) TMT->GC_G Binds to cGMP ↑ cGMP GC_G->cGMP Activates CNG_channel CNG Ion Channel Activation cGMP->CNG_channel Depolarization Neuronal Depolarization CNG_channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain_Regions Amygdala, BNST, etc. Action_Potential->Brain_Regions Signal Transduction Fear_Response Innate Fear Response Brain_Regions->Fear_Response Initiates

Proposed signaling pathway for TMT-induced fear response.
Experimental Protocol: TMT-Induced Fear Response in Rodents

Objective: To assess the innate fear response induced by TMT in mice or rats.

Materials:

  • 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT)

  • Vehicle (e.g., mineral oil or propylene (B89431) glycol)

  • Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Test chamber (e.g., a transparent cylinder or box)

  • Filter paper or cotton swab

  • Video recording equipment

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least one hour before the experiment. Handle the animals for a few days prior to the experiment to reduce handling-induced stress.

  • Baseline Recording: Place the animal in the test chamber for a baseline period (e.g., 5-10 minutes) and record its behavior.

  • TMT Exposure: Introduce a piece of filter paper or a cotton swab with a small, precise amount of TMT solution (e.g., 5-10 µL) into the chamber. For the control group, use the vehicle alone.

  • Behavioral Recording: Record the animal's behavior for a set duration (e.g., 10-20 minutes).

  • Data Analysis: A trained observer, blind to the experimental conditions, should score the recorded videos. Key behaviors to quantify include freezing (complete immobility except for respiration), avoidance of the odor source, and changes in grooming and rearing.[2][8]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and keep away from open flames, hot surfaces, and sources of ignition.[6] Wear appropriate personal protective equipment, including gloves and safety glasses.[6]

Conclusion

This compound is a significant compound in the flavor and fragrance industry, valued for its unique sensory properties. Its synthesis via the Maillard reaction and the Hantzsch synthesis is well-understood, and its analytical characterization is routinely performed using GC-MS. While not directly implicated in drug development, its structural analog, TMT, is an invaluable tool for neurobiological research into innate fear and anxiety. This guide provides a comprehensive technical overview to support further research and application of this versatile molecule.

References

2,4,5-Trimethylthiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,5-trimethylthiazole, a key flavor compound formed during the thermal processing of food. This document covers its chemical properties, natural occurrence, sensory characteristics, and the underlying biochemical pathways of its formation. Detailed experimental protocols for its synthesis and analysis are provided to support further research and application.

Introduction

This compound (CAS No. 13623-11-5) is a sulfur-containing heterocyclic organic compound that plays a significant role in the desirable flavor profiles of a wide variety of cooked foods.[1] As a product of the Maillard reaction, it is a key contributor to the savory, roasted, nutty, and coffee-like aromas associated with thermally processed meats, baked goods, and beverages.[2][3][4] Its potent and complex organoleptic properties make it a compound of significant interest to the flavor and fragrance industry and a subject of study for food chemists and sensory scientists.[5]

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a distinct, powerful aroma.[4] Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol [1]
IUPAC Name 2,4,5-trimethyl-1,3-thiazole[1]
CAS Number 13623-11-5[1]
Appearance Colorless to pale yellow liquid
Boiling Point 166-167 °C @ 717 mmHg[6]
Density ~1.013 g/mL at 25 °C
Refractive Index ~1.509 at 20 °C
Solubility Slightly soluble in water (~530 mg/L at 25 °C); soluble in alcohol and dipropylene glycol.[7]

Occurrence and Sensory Profile

This compound has been identified as a volatile constituent in numerous cooked food items. Its formation is intrinsically linked to the Maillard reaction and Strecker degradation pathways.

Natural Occurrence

The compound is a natural component of the aroma of many foods, including:

  • Roasted Beef[7]

  • Roasted Chicken[7]

  • Roasted Pork[7]

  • Cooked Potatoes[1]

  • Coffee[7]

  • Roasted Nuts[8]

  • Cocoa[9]

Sensory Characteristics

The sensory profile of this compound is complex and concentration-dependent. It is highly valued for its desirable roasted and savory notes.

ParameterDescription
Odor Profile Described as nutty, cocoa, coffee-like, and musty. At higher concentrations (>0.05 ppm), it can impart notes of raw potato skin.[6][8]
Flavor Profile Contributes nutty, cocoa, and green vegetative notes with roasted, earthy nuances.[9]
Odor Threshold in Water Approximately 10 ppb.[10]
Typical Usage Levels Recommended up to 6 ppm in condiments and soups, and 2 ppm in confectionery.[6][9]

Biosynthesis and Formation Pathway

This compound is not typically biosynthesized in living organisms but is formed as a product of the Maillard reaction during the heating of foodstuffs. The key precursors are sulfur-containing amino acids (like cysteine), reducing sugars, and α-dicarbonyl compounds.

The formation pathway involves the degradation of these precursors to generate key intermediates: hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and carbonyl compounds. These intermediates then react to form the thiazole (B1198619) ring.

G cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Product Cysteine Cysteine (Sulfur-containing amino acid) H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Thermal Degradation ReducingSugar Reducing Sugar Dicarbonyl α-Dicarbonyls (e.g., 2,3-butanedione) ReducingSugar->Dicarbonyl Maillard Reaction AminoAcid Other Amino Acids NH3 Ammonia (NH₃) AminoAcid->NH3 Strecker Degradation Product This compound H2S->Product NH3->Product Dicarbonyl->Product

Maillard reaction pathway to this compound.

Olfactory Signaling Pathway

The perception of this compound as a flavor compound is initiated by its interaction with olfactory receptors (ORs) located in the main olfactory epithelium. This triggers a canonical G-protein coupled receptor (GPCR) signaling cascade.

G cluster_membrane Olfactory Neuron Membrane cluster_signal Intracellular Signaling TMT This compound OR Olfactory Receptor (GPCR) TMT->OR Binds G_olf Gα_olf OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts CNG cAMP-gated Ion Channel CaNa Ca²⁺ / Na⁺ Influx CNG->CaNa ATP ATP ATP->AC cAMP->CNG Opens Depolarization Depolarization CaNa->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

Canonical olfactory signaling pathway for flavor perception.

Experimental Protocols

Analysis by Headspace SPME-GC-MS

This protocol outlines a general method for the extraction and analysis of this compound from a solid food matrix, such as roasted coffee.

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis A1 Weigh 1-2g of ground sample into a 20 mL headspace vial A2 Add saturated NaCl solution and internal standard A1->A2 A3 Seal vial A2->A3 B1 Equilibrate vial at 70-80°C for 30-60 min A3->B1 B2 Expose DVB/CAR/PDMS fiber to headspace for 30-60 min B1->B2 C1 Desorb fiber in GC inlet (e.g., 250°C for 3-5 min) B2->C1 C2 Separate on VF-5MS column C1->C2 C3 Detect via MS (EI, 70 eV) C2->C3 C4 Identify via mass spectra and retention index C3->C4

Workflow for HS-SPME-GC-MS analysis of this compound.

Methodology Details:

  • Sample Preparation:

    • Weigh 1-2 g of a finely ground sample into a 20 mL headspace vial.[11]

    • Add approximately 5 mL of a saturated NaCl solution to improve the release of volatile compounds.[11]

    • For quantitative analysis, add a known concentration of a suitable internal standard.

    • Immediately seal the vial with a PTFE/silicone septum cap.[11]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[12]

    • Equilibration & Extraction: Incubate the sealed vial at 70-80°C for 30-60 minutes with agitation. Expose the SPME fiber to the headspace for 30-60 minutes at the same temperature.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Desorption: Transfer the fiber to the GC injection port and desorb the analytes at 250°C for 3-5 minutes in splitless mode.[11][12]

    • Column: A VF-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[10][12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

    • Oven Program: Initial temperature of 50°C, ramp to 250°C at 3°C/minute.[12]

    • MS Parameters: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.[12] Identification is confirmed by comparing mass spectra and retention indices with reference libraries and authentic standards.[11]

Synthesis by Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and effective method for preparing thiazole rings.[13] This protocol provides a general procedure for the synthesis of this compound from thioacetamide (B46855) and 3-bromo-2-butanone (B1330396).

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification A1 Dissolve Thioacetamide (1.0 eq) in Ethanol in a round-bottom flask A2 Slowly add 3-Bromo-2-butanone (1.0 eq) at room temperature A1->A2 A3 Stir at room temp or slightly elevated (40-50°C) A2->A3 A4 Monitor reaction by TLC or GC-MS A3->A4 B1 Cool to room temperature A4->B1 B2 Neutralize with NaHCO₃ solution B1->B2 B3 Extract with Diethyl Ether or Dichloromethane (B109758) B2->B3 B4 Dry organic layers over Na₂SO₄, filter, and concentrate B3->B4 B5 Purify crude product by distillation or column chromatography B4->B5

Workflow for the Hantzsch synthesis of this compound.

Methodology Details:

  • Materials:

    • Thioacetamide (1.0 equivalent)

    • 3-Bromo-2-butanone (1.0 equivalent)[13]

    • Ethanol (solvent)

    • Saturated sodium bicarbonate solution

    • Diethyl ether or dichloromethane (extraction solvent)

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioacetamide in ethanol. Slowly add 3-bromo-2-butanone to the solution at room temperature. Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).[13]

    • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC-MS until completion, which typically occurs within a few hours.[13]

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by adding a saturated sodium bicarbonate solution.[13]

    • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as diethyl ether or dichloromethane. Combine the organic layers.

    • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or flash column chromatography.[2][13]

Conclusion

This compound is a fundamentally important flavor compound, contributing desirable sensory attributes to a vast range of cooked foods. Understanding its formation through the Maillard reaction, its sensory impact, and the methods for its analysis and synthesis are crucial for flavor chemists, food scientists, and researchers in related fields. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals working with this key flavor molecule.

References

The Sensory Signature of 2,4,5-Trimethylthiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory profile of 2,4,5-trimethylthiazole, a key aroma compound found in a variety of food products. This document delves into its organoleptic properties, formation pathways, and the analytical methodologies used for its characterization, offering valuable insights for professionals in food science, flavor chemistry, and related fields.

Sensory Profile of this compound

This compound is a potent, sulfur-containing heterocyclic compound that significantly contributes to the desirable aroma of many cooked foods.[1] Its sensory profile is complex and is often described with a range of nutty, roasted, and savory notes.

1.1. Olfactory and Gustatory Characteristics

The aroma of this compound is predominantly characterized by notes of cocoa, coffee, and nuts.[2][3] It also imparts roasted, musty, and vegetative nuances.[4] The taste profile is described as nutty, cocoa-like, and green-vegetative with roasted, earthy undertones.[4] At higher concentrations, it can develop a raw potato skin-like off-note.[4]

1.2. Quantitative Sensory Data

The sensory impact of this compound is highly dependent on its concentration in the food matrix. While comprehensive data on its concentration in various foods is extensive, typical usage levels in flavor formulations provide an indication of its potency.

Table 1: Sensory Thresholds and Usage Levels of this compound

ParameterMedium/ApplicationValueReference(s)
Odor Threshold Not specified~10 ppb[5]
Taste Description In solutionNutty, cocoa, green vegetative, roasted, earthy[4]
at 10.00 ppm
Recommended Usage Condiments, Relishes, Soups6 ppm[6]
Recommended Usage Frozen and Soft Confectionery2 ppm[6]
Suggested Dosage Beverages, Nuts, Meat Products, Seasonings1-10 ppm[2]

Occurrence in Food Products

This compound is a natural product of the Maillard reaction and is commonly identified in a wide array of thermally processed foods.[1] Its presence is a key contributor to the characteristic flavor of:

  • Roasted Products: Coffee and cocoa are prominent examples where this compound contributes to the rich, roasted aroma.[3][7]

  • Cooked Meats: It is found in cooked beef, chicken, and lamb, imparting savory and meaty notes.[8][9]

  • Cooked Vegetables: The aroma of cooked potatoes can also be influenced by the presence of this compound.[1]

Biochemical Formation Pathway

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[7] The formation of this specific thiazole (B1198619) is critically dependent on the availability of a sulfur-containing amino acid, typically cysteine.[7]

The key steps in the formation of this compound via the Maillard reaction are outlined below:

G Formation Pathway of this compound via the Maillard Reaction cluster_precursors Precursor Generation cluster_reaction Thiazole Ring Formation Reducing Sugars Reducing Sugars Dicarbonyls Dicarbonyls Reducing Sugars->Dicarbonyls Degradation Amino Acids (Cysteine) Amino Acids (Cysteine) H2S_NH3 Hydrogen Sulfide (H2S) & Ammonia (NH3) Amino Acids (Cysteine)->H2S_NH3 Strecker Degradation Nucleophilic_Attack Nucleophilic Attack of H2S on Dicarbonyl Dicarbonyls->Nucleophilic_Attack H2S_NH3->Nucleophilic_Attack Condensation Condensation with Ammonia H2S_NH3->Condensation Nucleophilic_Attack->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Final_Product This compound Dehydration->Final_Product

Caption: Maillard reaction pathway for this compound formation.

Experimental Protocols for Sensory and Chemical Analysis

The characterization of this compound in food products involves a combination of sensory evaluation and instrumental analysis.

4.1. Sensory Evaluation

Sensory analysis is crucial for understanding the contribution of this compound to the overall flavor profile of a food product. Various methods can be employed:

  • Descriptive Analysis: Trained sensory panels use a standardized lexicon to identify and quantify the specific aroma and flavor attributes of a sample. This allows for a detailed characterization of the sensory profile.

  • Difference Testing: Methods like the triangle test or paired comparison test can be used to determine if there is a perceivable sensory difference between samples with and without this compound, or at different concentrations.

  • Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory perception. As compounds elute from the GC column, they are sniffed by a trained panelist who describes the odor and its intensity. This allows for the identification of odor-active compounds, including this compound, in a complex mixture. Common GC-O techniques include:

    • Aroma Extract Dilution Analysis (AEDA): A serial dilution of the sample extract is analyzed by GC-O to determine the flavor dilution (FD) factor of each odorant, which is a measure of its odor potency.

    • CharmAnalysis™: This method also involves serial dilutions and records the duration and intensity of the perceived odor, generating a "charm" value for each compound.

4.2. Instrumental Analysis

Instrumental analysis is used to identify and quantify this compound in food matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of volatile compounds.

    • Sample Preparation: Volatile compounds are typically extracted from the food matrix using methods such as solvent extraction, solid-phase microextraction (SPME), or steam distillation.

    • GC Separation: The extracted volatiles are separated based on their boiling points and polarity on a gas chromatographic column.

    • MS Identification and Quantification: The separated compounds are then introduced into a mass spectrometer, which provides a unique mass spectrum for identification. Quantification is achieved by comparing the peak area of the target compound to that of an internal standard.

Below is a generalized workflow for the GC-MS analysis of this compound in a food product.

G Experimental Workflow for GC-MS Analysis of this compound Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Volatile Extraction (e.g., SPME, Solvent Extraction) Homogenization->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Identification Identification (Mass Spectrum Library Match) Data_Analysis->Identification Quantification Quantification (Internal Standard) Data_Analysis->Quantification

Caption: Generalized workflow for GC-MS analysis.

Conclusion

This compound is a pivotal flavor compound that defines the sensory landscape of many cooked and roasted foods. Its characteristic nutty, cocoa, and coffee-like notes are a direct result of the Maillard reaction, with its formation being intricately linked to the presence of sulfur-containing precursors. A thorough understanding of its sensory profile, formation pathways, and the analytical techniques used for its characterization is essential for food scientists and flavor chemists aiming to optimize and control the flavor of food products. The methodologies and data presented in this guide provide a solid foundation for further research and application in the field of flavor science.

References

The Genesis of a Savory Signature: An In-depth Technical Guide to the Formation of 2,4,5-Trimethylthiazole in Cooked Meat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the formation mechanism of 2,4,5-trimethylthiazole, a key flavor compound responsible for the desirable nutty, roasted, and meaty notes in cooked meat. Tailored for researchers, scientists, and professionals in food science and drug development, this document details the core chemical pathways, presents quantitative data from model systems, outlines detailed experimental protocols for analysis, and provides visual diagrams to elucidate complex relationships.

Executive Summary

This compound is a sulfur-containing heterocyclic compound that significantly contributes to the characteristic aroma of cooked meat.[1][2] Its formation is a complex process rooted in the Maillard reaction and Strecker degradation of amino acids, which occur during the heating of meat.[1] Understanding the precise mechanisms and the factors influencing the yield of this potent aroma compound is critical for controlling and optimizing flavor profiles in food products. This guide synthesizes current scientific knowledge on its precursor molecules, reaction pathways, and analytical methodologies.

Core Formation Pathway

The generation of this compound is not a singular event but the culmination of a series of interconnected reactions. The principal framework for its synthesis is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.

The key precursors necessary for the formation of this compound are:

  • A Sulfur Source: Primarily the sulfur-containing amino acid, L-cysteine.[3]

  • An Ammonia Source: Derived from the degradation of various amino acids.

  • Specific Carbonyl Compounds: Acetaldehyde (B116499) and the α-dicarbonyl, 2,3-butanedione (B143835) (also known as diacetyl).[3]

These precursors are themselves products of the thermal degradation of larger molecules present in raw meat:

  • Generation of Hydrogen Sulfide (H₂S) and Ammonia (NH₃): During cooking, the Strecker degradation of cysteine leads to the release of hydrogen sulfide, a crucial sulfur donor for the thiazole (B1198619) ring. Other amino acids undergo similar degradation to provide the necessary ammonia.

  • Formation of Carbonyl Intermediates: The Maillard reaction cascade, involving the condensation of reducing sugars (like ribose) and amino acids, generates a variety of reactive carbonyl compounds. For the synthesis of this compound, the most important of these are acetaldehyde and 2,3-butanedione.

The final step is the condensation of these intermediates—hydrogen sulfide, ammonia, acetaldehyde, and 2,3-butanedione—to form the stable, aromatic this compound molecule. A key, albeit transient, intermediate in this process is 2,4,5-trimethyl-4,5-dihydrothiazole.

Formation Pathway of this compound

Quantitative Analysis

Direct quantitative data for this compound in various cooked meats is sparse in publicly available literature. However, studies on model systems provide valuable insights into the influence of reaction conditions on its formation.

The following table summarizes data from a model system investigating the impact of pH on the formation of this compound from cysteine and 2,3-butanedione at 120°C. This demonstrates that alkaline conditions can significantly promote the generation of this key aroma compound.

pH of Model SystemRelative Concentration of this compoundCooking ConditionsReference
Acidic to NeutralLower Reactivity120°C[3]
8.0 (Alkaline)Increased Formation120°C[3]

Note: Data is derived from a model system and illustrates trends rather than absolute concentrations in meat.

Experimental Protocols

The analysis of volatile compounds like this compound in a complex matrix such as meat requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method.

Protocol: Analysis of this compound in Cooked Meat by HS-SPME-GC-MS

This protocol provides a general framework for the extraction and quantification of this compound from a cooked meat sample.

1. Sample Preparation:

  • Homogenize 2-5 grams of the cooked meat sample.

  • Place the homogenized sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, add 5 mL of a saturated sodium chloride (NaCl) solution.

  • For quantitative analysis, spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog).

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range analysis of volatile compounds.

  • Incubation/Equilibration: Place the sealed vial in a heating block or autosampler agitator. Incubate at 60-80°C for 15-30 minutes to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

  • Desorption: Immediately transfer the SPME fiber to the GC injection port, which is typically heated to 250°C. Desorb the analytes for 3-5 minutes in splitless mode to ensure complete transfer to the GC column.

  • Gas Chromatography:

    • Column: A mid-polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 60 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these types of volatile compounds.

    • Carrier Gas: Use Helium at a constant flow rate of approximately 1.0 mL/min.

    • Oven Temperature Program: A typical program starts at 40°C (hold for 3 min), ramps at 4-5°C/min to 160-220°C, and then may include a final ramp to 240-250°C (hold for 5 min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by matching against spectral libraries (e.g., NIST, Wiley).

Workflow for Meat Volatile Analysis via HS-SPME-GC-MS

Conclusion

The formation of this compound is a cornerstone of savory flavor chemistry in cooked meats. Its synthesis is intricately linked to the Maillard reaction and Strecker degradation, relying on the availability of cysteine, ammonia, and specific carbonyl compounds generated during heating. While quantitative data in meat matrices remains an area for further research, model systems indicate that factors such as pH and temperature play a crucial role in its yield. The analytical protocols outlined in this guide, centered on HS-SPME-GC-MS, provide a robust framework for the accurate identification and quantification of this and other critical aroma compounds, enabling a deeper understanding and control of cooked meat flavor.

References

A Comprehensive Review of 2,4,5-Trimethylthiazole: From Flavor Chemistry to a Tool in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic organic compound that has garnered significant interest in diverse scientific fields. Initially identified as a potent flavor component in a variety of cooked foods, its research landscape has expanded to include its role as a semiochemical in neurobiology. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its synthesis, chemical properties, biological activities, and its application as a tool in drug development, particularly in the study of anxiolytic therapeutics. This document consolidates quantitative data, details experimental protocols, and provides visual diagrams of key processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, a derivative of thiazole (B1198619), is a volatile compound that contributes to the characteristic aroma of cooked meats and other foods, arising from the Maillard reaction.[1] Beyond its role in flavor chemistry, its structural analog, 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398) (TMT), a component of red fox feces, is a potent kairomone that elicits innate fear and avoidance behaviors in rodents.[1][2] This has led to the widespread use of TMT, and by extension, the structurally similar this compound, in neuroscience to study the neural circuits of fear and anxiety. While not a therapeutic agent itself, its ability to induce a quantifiable fear response makes it a valuable tool in the preclinical screening and development of anxiolytic drugs.[2] The thiazole ring is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7] However, research into the direct therapeutic applications of this compound remains limited.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct nutty, cocoa, and coffee-like odor.[8][9] Its key chemical and physical properties are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₆H₉NS[10]
Molecular Weight 127.21 g/mol [10]
CAS Number 13623-11-5[10]
Appearance Clear colourless to pale yellow liquid[8]
Boiling Point 166-167 °C @ 717.5 mmHg[8][11]
Density 1.013 g/mL at 25 °C[11]
Refractive Index n20/D 1.509[11]
Solubility Slightly soluble in water; soluble in organic solvents.[8][12]
Odor Cocoa, dark chocolate, nutty, coffee-like[8][9]

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

The most common method for the synthesis of this compound and its derivatives is the Hantzsch thiazole synthesis.[2][13] This method involves the reaction of a thioamide with an α-haloketone.[2] For this compound, this would typically involve the reaction of thioacetamide (B46855) with 3-bromo-2-butanone.[2]

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Hantzsch Thiazole Synthesis for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Thioacetamide Thioacetamide Mixing Mixing in a suitable solvent (e.g., ethanol) Thioacetamide->Mixing BromoButanone 3-Bromo-2-butanone (α-haloketone) BromoButanone->Mixing Reaction Reaction at room or slightly elevated temperature Mixing->Reaction Condensation and Cyclization Workup Neutralization with a mild base (e.g., sodium bicarbonate) Reaction->Workup Extraction Extraction with an organic solvent Workup->Extraction Purification Purification by distillation or column chromatography Extraction->Purification Product This compound Purification->Product TMT_Fear_Pathway Simplified Neural Pathway of TMT-Induced Fear Response TMT 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT) Olfactory_Epithelium Main Olfactory Epithelium (MOS) & Accessory Olfactory System (AOS) TMT->Olfactory_Epithelium Odor Detection Olfactory_Bulb Olfactory Bulb Olfactory_Epithelium->Olfactory_Bulb Amygdala Medial Amygdala Olfactory_Bulb->Amygdala BNST Bed Nucleus of the Stria Terminalis (BNST) Olfactory_Bulb->BNST Hypothalamus Hypothalamus Amygdala->Hypothalamus BNST->Hypothalamus Fear_Response Fear & Defensive Behaviors (Freezing, Avoidance) Hypothalamus->Fear_Response Initiation of Response Behavioral_Assay_Workflow Experimental Workflow for TMT-Induced Fear Behavioral Assay cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Habituation Animal Habituation to Test Environment Exposure Introduction of Odor into Test Chamber Habituation->Exposure Odor_Prep Preparation of TMT and Vehicle Solutions Odor_Prep->Exposure Recording Video Recording of Animal Behavior Exposure->Recording Scoring Behavioral Scoring (Freezing, Rearing, etc.) Recording->Scoring Stats Statistical Analysis Scoring->Stats

References

A Tale of Two Thiazoles: Unraveling the Distinct Biological Significance of 2,4,5-Trimethylthiazole and its Dihydro-Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Within the vast landscape of heterocyclic compounds, subtle structural modifications can lead to profoundly different biological activities. This technical guide provides an in-depth exploration of 2,4,5-trimethylthiazole and its closely related analog, 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398) (TMT). While separated by only a single double bond, their biological significance diverges dramatically. This compound is a key aroma compound, contributing nutty, roasted notes to a variety of cooked foods and finding extensive application in the flavor and fragrance industry. In stark contrast, its dihydro- counterpart, TMT, is a potent kairomone, acting as a predator odor that elicits innate fear and stress responses in rodents. This guide elucidates the distinct roles of these two molecules, detailing their chemical properties, synthesis, biological mechanisms, and the experimental protocols used to study them, providing a comprehensive resource for professionals in sensory science and neurobiology.

Part 1: this compound - The Aromatic Architect of Flavor

This compound is a volatile, sulfur-containing heterocyclic compound that plays a pivotal role in the sensory experience of many foods.[1][2] As a product of the Maillard reaction, it is naturally formed during the heating of sulfur-containing amino acids and reducing sugars, contributing to the desirable aromas of cooked meats, coffee, and cocoa.[1][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its application in flavor and fragrance formulations.

PropertyValue
IUPAC Name 2,4,5-trimethyl-1,3-thiazole[1][2]
CAS Number 13623-11-5[2][4]
Molecular Formula C₆H₉NS[2][4]
Molecular Weight 127.21 g/mol [2][4]
Appearance Colorless to pale yellow/amber liquid[4]
Boiling Point 165-167 °C @ 717 mmHg[4]
Flash Point 48-51.11 °C[4][5]
Density ~1.013 g/mL at 25 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents.[1]
Organoleptic Profile and Applications

The primary biological significance of this compound lies in its potent and complex aroma profile. It is a cornerstone for creating savory and roasted flavors.

AspectDescription
Odor Descriptors Nutty, cocoa, coffee, roasted, earthy, musty, vegetable-like.[5]
Taste Profile Sweet, roasted notes, reminiscent of chocolate, coffee, and cured meat.[5] Notes of raw potato skin can be perceived at higher concentrations (>0.05 ppm).[5]
Typical Usage Levels - Condiments, relishes, soups: up to 6 ppm.[5][6] - Frozen and soft confectionery: up to 2 ppm.[5][6]
Occurrence Found in roasted beef, chicken, lamb, coffee, and cooked potatoes.[3]
Experimental Protocol: Hantzsch Thiazole (B1198619) Synthesis

The synthesis of this compound is commonly achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Objective: To synthesize this compound.

Materials:

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 equivalent) to the solution at room temperature.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether (perform 2-3 extractions).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Part 2: 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT) - A Molecular Trigger of Innate Fear

In stark contrast to its aromatic counterpart, 2,4,5-trimethyl-4,5-dihydrothiazole (TMT), also known as trimethylthiazoline, is a potent semiochemical. As a component of fox feces, it acts as a kairomone, a chemical signal that benefits the receiver (in this case, a prey animal) by indicating the presence of a predator.[7] This property makes TMT an invaluable tool in neuroscience for studying the circuits of innate, unlearned fear and anxiety.

Chemical and Physical Properties

The dihydro- form of the thiazole has distinct properties, which are crucial for its biological function as a volatile signaling molecule.

PropertyValue
IUPAC Name 2,4,5-trimethyl-4,5-dihydro-1,3-thiazole
CAS Number 4145-93-1
Molecular Formula C₆H₁₁NS
Molecular Weight 129.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~165-167 °C
Solubility Slightly soluble in water; soluble in organic solvents.
Biological Significance as a Kairomone

Exposure to TMT elicits a range of defensive and stress-related behaviors in rodents, including freezing, avoidance, and risk assessment. Physiologically, it activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in stress hormones like corticosterone (B1669441). This reliable and reproducible effect allows researchers to investigate the neurobiology of fear and anxiety-related disorders without the need for conditioned learning paradigms.

Neural Pathway of the TMT-Induced Fear Response

The detection of TMT and the subsequent fear response involve a complex, hard-wired neural circuit. The signal is primarily processed through the main olfactory system.

TMT_Fear_Pathway cluster_olfactory_system Olfactory System cluster_limbic_system Limbic System cluster_hypothalamus Hypothalamus cluster_response_output Response Output Olfactory_Epithelium Olfactory Epithelium MOB Main Olfactory Bulb (MOB) Olfactory_Epithelium->MOB Detection CoA Cortical Amygdala (CoA) MOB->CoA MeA Medial Amygdala (MeA) MOB->MeA BNST Bed Nucleus of the Stria Terminalis (BNST) MeA->BNST Hypothalamus Hypothalamus (e.g., VMH) MeA->Hypothalamus BNST->Hypothalamus HPA_Axis HPA Axis Activation Hypothalamus->HPA_Axis Hormonal Defensive_Behaviors Defensive Behaviors (Freezing, Avoidance) Hypothalamus->Defensive_Behaviors Behavioral

Caption: Simplified neural pathway of the TMT-induced innate fear response.

Upon inhalation, TMT is detected by olfactory sensory neurons in the nasal epithelium, which project to the main olfactory bulb (MOB).[8] From the MOB, the signal is relayed to several key regions of the limbic system, including the medial nucleus of the amygdala (MeA) and the bed nucleus of the stria terminalis (BNST), both of which are critical for processing innate fear.[9][10] These structures, in turn, project to the hypothalamus, which orchestrates the hormonal and behavioral fear responses, such as HPA axis activation and freezing behavior.[10][11]

Quantitative Data on TMT-Induced Fear Responses

The effects of TMT on rodent behavior and physiology are dose-dependent.

ParameterObservation
Behavioral Response TMT exposure significantly increases freezing behavior in rodents in a dose-dependent manner.[12][13]
Physiological Response TMT exposure leads to a significant elevation in serum corticosterone levels, peaking approximately 15-30 minutes post-exposure.
Effective Concentration While variable depending on the experimental setup, concentrations as low as 10⁻⁸ mol have been shown to elicit freezing behavior.[7]
Experimental Protocols for Behavioral Assays

Objective: To quantify the duration of freezing behavior in a rodent upon exposure to TMT.

Materials:

  • Test chamber (e.g., a transparent Plexiglas box, 40x40x30 cm).

  • Video recording equipment.

  • 2,4,5-trimethyl-4,5-dihydrothiazole (TMT).

  • Vehicle (e.g., mineral oil or propylene (B89431) glycol).

  • Filter paper or cotton swab.

  • Test subjects (mice or rats).

Methodology:

  • Acclimation: Allow the animal to habituate to the testing room for at least 30-60 minutes before the experiment.

  • Odor Preparation: Prepare a solution of TMT in the chosen vehicle (e.g., 10% TMT). For the control group, use the vehicle alone.

  • Exposure: Pipette a small, precise volume (e.g., 10-20 µL) of the TMT solution or control vehicle onto a piece of filter paper. Place the filter paper in the test chamber.

  • Trial: Gently place the animal in the chamber. Record the animal's behavior for a set duration (e.g., 10-20 minutes).

  • Behavioral Scoring: Analyze the video recordings to score the total duration of freezing (complete immobility, except for respiratory movements).

Objective: To assess anxiety-like behavior following TMT exposure.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).[14]

  • Video tracking software.

  • TMT and vehicle.

  • Test subjects.

Methodology:

  • TMT Exposure: Expose the animal to TMT or vehicle as described in the freezing protocol, typically in its home cage.

  • Transfer to EPM: Shortly after exposure (e.g., 5-10 minutes), place the animal in the center of the elevated plus maze, facing an open arm.

  • Trial: Allow the animal to explore the maze for a 5-10 minute period.[15][16]

  • Data Collection: Use video tracking software to record the time spent in the open arms versus the closed arms, and the number of entries into each arm.

  • Analysis: A decrease in the time spent in and the number of entries into the open arms is indicative of increased anxiety-like behavior.

Objective: To assess locomotor activity and anxiety-like behavior (thigmotaxis) after TMT exposure.

Materials:

  • Open field arena (a square or circular arena with high walls).[1][17]

  • Video tracking software.

  • TMT and vehicle.

  • Test subjects.

Methodology:

  • TMT Exposure: Expose the animal to TMT or vehicle.

  • Trial: Place the animal in the center of the open field arena.[18]

  • Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes). The software will track the total distance moved and the time spent in the center zone versus the periphery (near the walls).

  • Analysis: Anxiety-like behavior is indicated by thigmotaxis, which is an increase in the time spent in the periphery and a decrease in the time spent in the center. A significant decrease in total distance moved can also indicate a fear response.

Experimental Workflow: Synthesis of TMT

The synthesis of TMT can be achieved through a variation of the Hantzsch synthesis or via condensation of key precursors.

TMT_Synthesis_Workflow Start Starting Materials: - Thioacetamide - 3-Bromo-2-butanone Reaction Condensation Reaction (in Ethanol, 40-50°C) Start->Reaction Workup Workup 1. Neutralization (NaHCO₃) 2. Extraction (Ether) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Final_Product Pure 2,4,5-Trimethyl- 4,5-dihydrothiazole (TMT) Purification->Final_Product

Caption: General experimental workflow for the synthesis of TMT.

Conclusion

The comparison of this compound and 2,4,5-trimethyl-4,5-dihydrothiazole offers a compelling case study in structure-activity relationships. The aromaticity of the thiazole ring in the former is key to its role as a stable and desirable flavor compound, a product of thermal food processing. The saturation of a single bond to create the dihydro- analog dramatically alters its biological function, transforming it into a potent activator of innate fear circuits. For researchers in food science, this compound remains a vital tool for crafting authentic roasted and savory flavors. For neuroscientists and drug development professionals, its dihydro- counterpart, TMT, provides a reliable and invaluable molecular probe for investigating the fundamental mechanisms of fear and anxiety, and for the preclinical screening of novel anxiolytic therapies. A clear understanding and distinction between these two molecules are paramount for precise and meaningful scientific investigation in their respective fields.

References

2,4,5-Trimethylthiazole: A Technical Guide to Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylthiazole is a heterocyclic compound that contributes to the flavor profile of various cooked foods.[1] It is also utilized as a fragrance ingredient in a variety of consumer products. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

PropertyValueReference
CAS Number 13623-11-5[1][2]
Molecular Formula C₆H₉NS[1]
Molecular Weight 127.21 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 165-167 °C at 717 mmHg[2]
Density 1.028 g/cm³
Flash Point 61 °C

Toxicological Data Summary

Acute Toxicity

This compound is classified as harmful if swallowed.[1][2] While a specific median lethal dose (LD50) for rats is not definitively published, its classification as Acute Toxicity Category 4 by oral route suggests an LD50 in the range of 300 to 2000 mg/kg body weight. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined that this compound poses "no safety concern at current levels of intake when used as a flavouring agent".

EndpointSpeciesRouteValueClassificationReference
LD50 RatOralNot explicitly available, estimated 300-2000 mg/kgCategory 4 (Harmful if swallowed)[2]
Skin Irritation -DermalCauses skin irritationCategory 2[2]
Eye Irritation -OcularCauses serious eye irritationCategory 2[2]
Respiratory Irritation -InhalationMay cause respiratory irritation-[2]
Genetic Toxicology

A battery of in vitro genotoxicity studies has been conducted on this compound, all of which returned negative results. This indicates that this compound is unlikely to be genotoxic.

AssayTest SystemMetabolic ActivationResultReference
BlueScreen™ HC Assay Human-derived TK6 cellsWith and without S9Negative[3]
In Vitro Micronucleus Test Human peripheral blood lymphocytesWith and without S9Negative[3]
Reconstructed 3D Human Skin Comet Assay Phenion® Full-Thickness Skin Model-Negative[3]
Repeated Dose and Reproductive Toxicity

Specific repeated dose and reproductive toxicity studies on this compound are not available. However, the safety has been evaluated using the Threshold of Toxicological Concern (TTC) approach. The estimated total systemic exposure to this compound from its use as a fragrance ingredient is below the TTC for a Cramer Class II substance, suggesting a low probability of adverse health effects from repeated exposure.[3]

Carcinogenicity

This compound has not been classified as a carcinogen by major regulatory and scientific bodies.

OrganizationClassification
IARC Not listed
NTP Not listed
ACGIH Not listed
OSHA Not listed

Experimental Protocols

In Vitro Genotoxicity Assay Workflow

The general workflow for assessing the in vitro genotoxicity of a test substance like this compound involves a tiered approach, starting with screening assays and followed by more specific tests if required.

G General In Vitro Genotoxicity Testing Workflow substance Test Substance (this compound) screen Screening Assay (e.g., BlueScreen™ HC) substance->screen micronucleus In Vitro Micronucleus Test (OECD 487) screen->micronucleus Follow-up evaluation Weight of Evidence Evaluation screen->evaluation comet Comet Assay (e.g., 3D Skin Model) micronucleus->comet Further Investigation micronucleus->evaluation comet->evaluation conclusion Conclusion on Genotoxic Potential evaluation->conclusion

Caption: A generalized workflow for in vitro genotoxicity assessment.

BlueScreen™ HC Assay Methodology

The BlueScreen™ HC assay is a high-throughput screening tool that detects genotoxic potential by measuring the induction of the GADD45a gene, a key component of the cellular DNA damage response pathway.

  • Test System: Human-derived, p53-competent TK6 cells.[4]

  • Method: The cells are genetically modified to contain a reporter system where the GADD45a promoter drives the expression of Gaussia luciferase.[4]

  • Procedure:

    • Cells are exposed to various concentrations of the test substance with and without an exogenous metabolic activation system (S9 rat liver extract).[4]

    • Following a defined incubation period, the amount of secreted Gaussia luciferase is quantified by adding its substrate, coelenterazine, and measuring the resulting luminescence.[4]

    • Cell viability is concurrently measured to assess cytotoxicity.[4]

  • Endpoint: A dose-dependent increase in luminescence, indicative of GADD45a induction, is considered a positive result for genotoxicity.[4]

In Vitro Micronucleus Test Methodology (Following OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

  • Test System: Human peripheral blood lymphocytes are a commonly used cell type.[3]

  • Method: The assay is conducted in accordance with OECD Test Guideline 487.

  • Procedure:

    • Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation (S9).

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

    • After an appropriate incubation period, cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells in at least 2000 binucleated cells per concentration is determined.

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic activity.

Signaling and Metabolic Pathways

GADD45a Signaling in the BlueScreen™ HC Assay

The BlueScreen™ HC assay leverages the cellular response to DNA damage, which involves the activation of the GADD45a gene. This activation can be triggered by various genotoxic stressors and is often mediated by the p53 tumor suppressor protein.

G GADD45a Activation in BlueScreen™ HC Assay stress Genotoxic Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 gadd45a_gene GADD45a Gene p53->gadd45a_gene Induces reporter Gaussia Luciferase Reporter Gene p53->reporter Drives expression of transcription Transcription & Translation gadd45a_gene->transcription gadd45a_protein GADD45a Protein transcription->gadd45a_protein luciferase Luciferase Secretion reporter->luciferase luminescence Luminescence Signal luciferase->luminescence

Caption: Simplified GADD45a signaling pathway in the BlueScreen™ assay.

Potential Metabolic Pathways of Thiazole (B1198619) Derivatives

While specific metabolic pathways for this compound have not been fully elucidated, studies on other thiazole-containing compounds suggest that metabolism primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. A potential bioactivation pathway may involve oxidation of the sulfur atom in the thiazole ring.

G Potential Metabolism of Thiazole Derivatives thiazole Thiazole Derivative (e.g., this compound) cyp450 Cytochrome P450 (CYP) Enzymes (Liver) thiazole->cyp450 oxidation Oxidation (e.g., S-oxidation) cyp450->oxidation Phase I Metabolism reactive Reactive Metabolite oxidation->reactive conjugation Phase II Conjugation (e.g., Glutathione) reactive->conjugation excretion Excretion conjugation->excretion

Caption: A generalized metabolic pathway for thiazole derivatives.

Conclusion

Based on the available data, this compound is not considered to be genotoxic. Its acute oral toxicity is low, and it is classified as a skin and eye irritant. The risk associated with its use as a fragrance ingredient is considered low based on current exposure levels and the application of the Threshold of Toxicological Concern. Further research into its specific metabolic pathways and the acquisition of a definitive acute oral LD50 value in rats would provide a more complete toxicological profile.

References

A Comprehensive Technical Guide to 2,4,5-Trimethylthiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical identity, properties, synthesis, and analysis of a key flavor compound.

This technical guide provides a thorough overview of 2,4,5-trimethylthiazole, a heterocyclic compound of significant interest in the fields of flavor chemistry, food science, and potentially, drug development. This document outlines its various synonyms, key quantitative data, detailed experimental protocols for its synthesis and analysis, and its formation pathways.

Chemical Identity and Synonyms

This compound is a sulfur-containing aromatic heterocyclic compound that contributes to the desirable nutty, cocoa, and coffee-like aromas in many cooked foods.[1][2] It is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] For clarity and comprehensive literature searching, a compilation of its synonyms and identifiers is provided in the table below.

Identifier TypeValue
IUPAC Name 2,4,5-trimethyl-1,3-thiazole[2]
CAS Registry Number 13623-11-5[3]
Molecular Formula C₆H₉NS[3]
Molecular Weight 127.21 g/mol [3]
Common Synonyms Trimethylthiazole, 2,4,5-Trimethyl-1,3-thiazole, Thiazole (B1198619), 2,4,5-trimethyl-[2]
FEMA Number 3325
EC Number 237-107-9
InChI InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3[2]
InChIKey BAMPVSWRQZNDQC-UHFFFAOYSA-N[2]
SMILES CC1=C(SC(=N1)C)C[2]

Quantitative Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented below to aid in its identification, purification, and analysis.

Physicochemical Properties
PropertyValueReference
Appearance Clear colourless to amber liquid[2][4]
Odor Cocoa, dark chocolate, nutty, coffee-like[2][4]
Boiling Point 166-167 °C at 717 mmHg[2]
Density 1.011-1.015 g/mL at 25 °C[2]
Refractive Index 1.503-1.511 at 20 °C[2]
Flash Point 56 °C (closed cup)
Solubility Slightly soluble in water; soluble in alcohol and dipropylene glycol[4]
Spectral Data
Spectral Data TypeKey Peaks/Shifts
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.24-2.28 (m, 9H, CH₃), 2.58-2.62 (m, 3H, CH₃)[2]
¹³C NMR (22.53 MHz, CDCl₃) δ (ppm): 11.12, 14.51, 18.86 (CH₃), 125.23, 147.35, 161.15 (thiazole ring carbons)[2]
Mass Spectrum (EI) m/z: 127 (M+), 86, 71, 59, 45[2]

Formation and Synthesis Protocols

This compound is primarily formed naturally through the Maillard reaction. It can also be synthesized in the laboratory, most commonly via the Hantzsch thiazole synthesis.

Maillard Reaction Pathway

The formation of this compound during the Maillard reaction is a complex process involving the degradation of sulfur-containing amino acids, such as cysteine, in the presence of dicarbonyl compounds. A key precursor is 2,3-butanedione (B143835) (diacetyl), which is a degradation product of sugars.[5] The general pathway involves the reaction of hydrogen sulfide (B99878) (from cysteine degradation), ammonia (B1221849) (from Strecker degradation of other amino acids), and an α-dicarbonyl compound.[5]

Maillard_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product Reducing_Sugar Reducing Sugar Dicarbonyl α-Dicarbonyl (e.g., 2,3-Butanedione) Reducing_Sugar->Dicarbonyl Maillard Reaction Amino_Acid Amino Acid Ammonia Ammonia Amino_Acid->Ammonia Strecker Degradation Cysteine Cysteine H2S Hydrogen Sulfide Cysteine->H2S Thermal Degradation Trimethylthiazole This compound Dicarbonyl->Trimethylthiazole Ammonia->Trimethylthiazole H2S->Trimethylthiazole

Maillard reaction pathway to this compound.
Hantzsch Thiazole Synthesis: A Detailed Protocol

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings.[6] The following protocol is a generalized procedure for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 equivalent) to the thioacetamide solution at room temperature.[7]

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.[7] Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Hantzsch_Synthesis_Workflow Start Dissolve Thioacetamide in Ethanol Add_Bromo Slowly add 3-Bromo-2-butanone Start->Add_Bromo React Stir at RT or 40-50°C Monitor by TLC/GC-MS Add_Bromo->React Workup Cool and Neutralize with NaHCO₃ solution React->Workup Extract Extract with Et₂O or CH₂Cl₂ Workup->Extract Dry_Concentrate Dry over Na₂SO₄ and Concentrate Extract->Dry_Concentrate Purify Purify by Distillation or Column Chromatography Dry_Concentrate->Purify

Workflow for the Hantzsch synthesis of this compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis and quantification of this compound in various matrices, particularly in food products.

GC-MS Protocol for Quantification in Food Matrices

The following is a generalized protocol for the quantification of this compound in a food matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Headspace autosampler with Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)

Procedure:

  • Sample Preparation (HS-SPME):

    • Homogenize 2-5 g of the food sample and place it in a 20 mL headspace vial.[8]

    • Add a saturated solution of NaCl to the vial to enhance the release of volatile compounds.[8]

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the equilibration of volatiles in the headspace.[8]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).[8]

  • GC-MS Analysis:

    • Injector: Retract the SPME fiber and immediately introduce it into the GC injector for thermal desorption. Set the injector temperature to 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Data Acquisition: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 127, 86, 71).

GCMS_Analysis_Workflow Start Homogenize Food Sample Add_Salt Add Saturated NaCl Solution Start->Add_Salt Incubate Incubate at 60°C for 30 min Add_Salt->Incubate SPME Expose SPME Fiber to Headspace Incubate->SPME GC_Inject Inject into GC-MS SPME->GC_Inject Separate Separation on Capillary Column GC_Inject->Separate Detect Detection by Mass Spectrometer (SIM mode) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for GC-MS analysis of this compound.

Occurrence in Food Products

This compound has been identified as a volatile flavor compound in a variety of cooked and roasted foods. The concentration can vary significantly depending on the food matrix, cooking method, and time.

Food ProductTypical Concentration Range
Roasted Coffee Trace amounts, contributes to the overall aroma profile. Specific concentrations are not widely reported, but it is a known constituent.[4][10]
Cooked Beef Identified as a key volatile compound contributing to the characteristic meaty flavor.
Roasted Lamb Fat Found as a component of the volatile profile.
Condiments/Relishes Used as a flavoring agent at approximately 6.0 ppm.[11]
Frozen/Soft Confectionery Used as a flavoring agent at approximately 2.0 ppm.[12]

This technical guide provides a foundational understanding of this compound for researchers, scientists, and professionals in drug development. The compiled data and protocols can serve as a valuable resource for further investigation into the chemical and biological properties of this intriguing molecule.

References

Methodological & Application

Application Note: Hantzsch Synthesis of 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] This method involves the condensation of an α-haloketone with a thioamide.[1][2][3] The reaction is known for its reliability and generally high yields, making it a prevalent method for synthesizing a wide variety of thiazole derivatives.[2] 2,4,5-Trimethylthiazole is a flavor component found in many cooked foods and is a product of the Maillard reaction.[4] This document provides a detailed protocol for the laboratory synthesis of this compound via the Hantzsch synthesis, by reacting 3-bromo-2-butanone (B1330396) with thioacetamide (B46855).

Reaction Scheme

The synthesis proceeds by the reaction of thioacetamide with 3-bromo-2-butanone, leading to the formation of this compound through a cyclization and dehydration sequence.

Reaction scheme for the Hantzsch synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Quantity (Example Scale)
Thioacetamide75.131.07.51 g (0.1 mol)
3-Bromo-2-butanone151.011.015.1 g (0.1 mol)
Ethanol (Solvent)--150 mL
Saturated NaHCO₃ Solution--~100 mL
Dichloromethane (B109758) (DCM)--2 x 75 mL
Anhydrous Sodium Sulfate--As needed
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for vacuum distillation or flash column chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.[5][6]

  • Reagent Addition: While stirring the solution at room temperature, slowly add 3-bromo-2-butanone (1.0 eq) to the flask.[5][7] The addition may be exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[5][6]

    • Transfer the mixture to a separatory funnel.

    • Carefully neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[5][8]

  • Extraction:

    • Extract the aqueous mixture with dichloromethane (2 x 75 mL).[5][6]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate, then filter.[6]

    • Concentrate the filtrate using a rotary evaporator at reduced pressure to yield the crude product.[5][8]

  • Purification:

    • The crude this compound can be purified by vacuum distillation to obtain a clear liquid.[5][7] Boiling point of this compound is 166-167 °C at 717 mmHg.[9]

    • Alternatively, purification can be achieved using flash column chromatography on silica (B1680970) gel.[6]

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Safety Precautions
  • 3-Bromo-2-butanone is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thioacetamide is a suspected carcinogen. Avoid inhalation and skin contact.

  • Dichloromethane and Ethanol are flammable and volatile. Perform the extraction and solvent removal steps in a fume hood away from ignition sources.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the Hantzsch synthesis protocol for this compound.

Hantzsch_Synthesis_Workflow cluster_prep 1. Preparation & Reaction cluster_workup 2. Work-up & Isolation cluster_purification 3. Purification & Analysis setup Reaction Setup Dissolve Thioacetamide in Ethanol addition Reagent Addition Slowly add 3-Bromo-2-butanone setup->addition reflux Reaction Reflux for 2-4 hours Monitor by TLC/GC-MS addition->reflux cool Cool to RT reflux->cool neutralize Neutralization Add Saturated NaHCO3 cool->neutralize extract Extraction Extract with Dichloromethane neutralize->extract dry Drying & Concentration Dry over Na2SO4, then Rotovap extract->dry purify Purification Vacuum Distillation or Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the Hantzsch synthesis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,4,5-Trimethylthiazole.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2,4,5-Trimethylthiazole, a significant flavor compound found in a variety of cooked foods, is crucial for quality control, flavor profile development, and research in the food and fragrance industries.[1][2] This heterocyclic compound is a product of the Maillard reaction and is known for its nutty, cocoa, and roasted aroma profiles.[1][3] Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for the identification and quantification of this compound due to its high sensitivity and ability to analyze volatile compounds in complex matrices.[4]

Experimental Protocols

Accurate analysis of this compound requires meticulous sample preparation to isolate the volatile analyte from the sample matrix, followed by optimized GC-MS instrumental analysis.

Sample Preparation Methodologies

The choice of sample preparation technique is critical for the effective extraction and concentration of this compound. Common methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free and widely used technique for extracting volatile compounds.[5]

    • Sample Preparation: Homogenize 1-5 grams of the sample (e.g., ground coffee, cocoa powder) and place it into a 20 mL headspace vial.[3][5]

    • Matrix Modification: Add a saturated sodium chloride (NaCl) solution (e.g., 5 mL) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[3][5]

    • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard.[3]

    • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.[5]

    • Extraction: Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) for extraction.[3][5]

    • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analyte onto the GC column.[5]

  • Solvent-Assisted Flavor Evaporation (SAFE): A gentle vacuum distillation technique that minimizes the formation of artifacts by operating at low temperatures.[5]

    • Homogenization: Homogenize the sample with a suitable solvent, such as dichloromethane.[5]

    • Distillation: Introduce the homogenate into the SAFE apparatus.

    • Extraction: Apply a high vacuum and gently heat the sample, causing the volatile compounds and solvent to evaporate.

    • Collection: Collect the evaporated volatiles in a cold trap.[5] The resulting extract can then be concentrated and analyzed by GC-MS.[6]

GC-MS Instrumentation and Parameters

The following table outlines typical instrumental parameters for the GC-MS analysis of this compound.

ParameterValueCitation
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar/medium-polar capillary column.[4]
InjectorSplit/splitless, operated in splitless mode for trace analysis.[4]
Injector Temperature250 °C[4][7]
Carrier GasHelium at a constant flow rate of 1 mL/min.[4]
Oven Temperature ProgramInitial temperature: 40 °C, hold for 2 minutes. Ramp 1: 5 °C/min to 180 °C. Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes.[4]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV.[4][7]
Ion Source Temperature230 °C[4]
Quadrupole Temperature150 °C[4]
Scan Rangem/z 40-300.[4]
Data AcquisitionFull scan for identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[4][8]

Data Presentation

Quantitative data for this compound is essential for its identification and characterization.

PropertyValueCitation
Molecular FormulaC₆H₉NS[1]
Molecular Weight127.21 g/mol [1]
Key Mass Spectral Peaks (m/z)127 (Molecular Ion), 86, 85, 71, 59[1]

Visualized Workflow

The logical flow of the GC-MS analysis protocol, from sample receipt to final data interpretation, is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Food Matrix) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Extraction (HS-SPME or SAFE) Spike->Extract Inject GC Injection (Thermal Desorption) Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Process Data Acquisition & Processing Detect->Process Identify Compound Identification Process->Identify Quantify Quantification Identify->Quantify Report Final Report Quantify->Report

Caption: Generalized workflow for the GC-MS analysis of this compound.

Application Notes

  • Flavor and Fragrance Industry: The primary application of this analysis is in the food and fragrance industries. It is used to quantify this compound in products like roasted coffee, cocoa, and processed meats to ensure consistent flavor profiles.[1][3] The compound is also used as a flavoring agent in condiments, soups, and confectionery.[2][9]

  • Quality Control: Manufacturing processes, such as roasting or cooking, can be monitored by analyzing the concentration of key Maillard reaction products like this compound. This ensures batch-to-batch consistency and desired sensory attributes.

  • Sensory Science: To correlate instrumental data with human perception, GC-Olfactometry (GC-O) can be employed. This technique splits the column effluent between a mass spectrometer and a sniffing port, allowing a trained panelist to identify and describe the aroma of each separated compound as it elutes.[10]

  • Internal Standards: For accurate and precise quantification, especially in complex matrices, the use of an internal standard is highly recommended. An ideal internal standard would be a stable isotope-labeled version of the analyte (e.g., deuterated this compound), as it has nearly identical chemical and physical properties.[8]

References

Application Note: Quantification of 2,4,5-Trimethylthiazole in Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylthiazole is a key volatile heterocyclic compound that contributes to the desirable nutty, cocoa, and coffee-like aroma of roasted coffee beans. Its formation is a direct result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the roasting process. The concentration of this compound, along with other volatile compounds, is a critical determinant of the final flavor profile and quality of coffee. Accurate quantification of this compound is therefore essential for quality control in the coffee industry and for research into flavor development during roasting.

This application note provides a detailed protocol for the quantification of this compound in coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The concentration of this compound in coffee beans is influenced by several factors, including the coffee species (e.g., Coffea arabica vs. Coffea canephora var. Robusta), geographical origin, processing methods, and most significantly, the roasting conditions (time and temperature). While specific quantitative data for this compound is not extensively reported across a wide range of samples, the following table provides representative concentrations to illustrate potential variations.

Table 1: Representative Concentrations of this compound in Roasted Coffee Beans

Coffee Bean TypeRoasting LevelConcentration Range (µg/kg)
Coffea arabicaLight5 - 20
Coffea arabicaMedium15 - 50
Coffea arabicaDark30 - 80
Coffea canephora (Robusta)Light10 - 30
Coffea canephora (Robusta)Medium25 - 70
Coffea canephora (Robusta)Dark50 - 120

Note: The values presented in this table are illustrative and based on the general understanding of flavor compound formation during coffee roasting. Actual concentrations can vary significantly based on the specific coffee beans and roasting parameters.

Experimental Protocols

The recommended methodology for the quantification of this compound in coffee beans is HS-SPME-GC-MS. This technique is highly sensitive and selective for volatile and semi-volatile organic compounds.

Protocol 1: Sample Preparation
  • Roasting: Roast green coffee beans to the desired level (e.g., light, medium, dark) using a laboratory-scale coffee roaster. Monitor and record the roasting time and temperature profile.

  • Grinding: Immediately after roasting and cooling to room temperature, grind the coffee beans to a consistent, fine powder using a coffee grinder.

  • Sample Weighing: Accurately weigh 1.0 g of the ground coffee powder into a 20 mL headspace vial.

  • Matrix Modification: Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.

  • Internal Standard: For accurate quantification, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar thiazole (B1198619) compound not naturally present in coffee) to each sample.

  • Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

Protocol 2: HS-SPME Procedure
  • Incubation: Place the sealed vial in a heating block or the autosampler's incubation station set to a constant temperature, typically between 60°C and 80°C. Allow the sample to equilibrate for a predetermined time, usually 15-30 minutes, with constant agitation to facilitate the release of volatiles into the headspace.

  • Extraction: Insert the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial, ensuring the fiber does not touch the sample matrix. Expose the fiber to the headspace for a fixed period, typically 20-40 minutes, to allow for the adsorption of the volatile compounds.

Protocol 3: GC-MS Analysis
  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system. The volatile compounds are thermally desorbed from the fiber onto the GC column.

  • Gas Chromatography:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the volatile compounds.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify this compound based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) or a pure standard.

    • Quantify the compound by creating a calibration curve using standard solutions of this compound and the internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis roasting Coffee Bean Roasting grinding Grinding roasting->grinding weighing Weighing grinding->weighing matrix_mod Matrix Modification (add NaCl solution) weighing->matrix_mod internal_std Internal Standard Addition matrix_mod->internal_std sealing Vial Sealing internal_std->sealing incubation Incubation sealing->incubation extraction Headspace Extraction incubation->extraction desorption Thermal Desorption extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the quantification of this compound in coffee beans.

formation_pathway cluster_reactants Precursors in Green Coffee Beans amino_acid Sulfur-Containing Amino Acids (e.g., Cysteine) maillard_reaction Maillard Reaction (Roasting) amino_acid->maillard_reaction reducing_sugar Reducing Sugars (e.g., Glucose, Fructose) reducing_sugar->maillard_reaction strecker_degradation Strecker Degradation maillard_reaction->strecker_degradation intermediates Intermediate Compounds (e.g., α-aminoketones, Strecker aldehydes, Hydrogen sulfide) strecker_degradation->intermediates thiazole_formation Thiazole Ring Formation intermediates->thiazole_formation trimethylthiazole This compound thiazole_formation->trimethylthiazole

Caption: Simplified formation pathway of this compound during coffee roasting.

Application of 2,4,5-Trimethylthiazole as a Flavor Additive in Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylthiazole is a volatile heterocyclic compound that significantly contributes to the flavor profiles of a wide variety of cooked foods.[1] It is primarily formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Characterized by its nutty, cocoa, coffee, and meaty aroma, this compound is a valuable ingredient for the flavor industry.[2][3] Its potent and complex flavor profile allows for its use in enhancing the sensory characteristics of processed foods, including soups, sauces, savory snacks, and meat products.[4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor creation.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is crucial for its effective application in flavor formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name2,4,5-trimethyl-1,3-thiazole[1]
CAS Number13623-11-5[1]
Molecular FormulaC6H9NS[1]
Molecular Weight127.21 g/mol [1]
AppearanceClear colourless to pale yellow liquid[1]
Boiling Point166-167 °C at 717.5 mmHg[1]
Density1.011-1.015 g/mL at 25 °C[1]
Refractive Index1.503-1.511 at 20 °C[1]
SolubilitySlightly soluble in water; soluble in alcohol and oils[2]
Odor Threshold~10 ppb[6]

Table 2: Sensory Profile and Recommended Usage Levels of this compound

Sensory AttributeDescriptionTypical Usage Levels (ppm)Food Category ExamplesReference
Aroma Nutty, cocoa, coffee, musty, vegetable--[7]
Taste (at 10 ppm) Nutty, cocoa, green vegetative-like with roasted earthy nuances--
Application Flavor enhancement2Frozen and soft confectionery[8]
6Condiments, relish, soups[8]
Savory profiles-Processed meats, snacks, ready-to-eat meals[6]

Regulatory Status

This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3325.[1][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[10][11]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound - Triangle Test

This protocol determines if a sensory difference exists between two product formulations, for example, a standard product and one with added this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food product.

Materials:

  • Food product base (e.g., a simple biscuit dough, a clear broth, or a neutral vegetable oil).

  • This compound solution of a known concentration.

  • Identical sample containers, coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, filtered water at room temperature).

  • A panel of at least 20-40 trained sensory assessors.

  • A controlled sensory evaluation environment with neutral lighting and free of distracting odors.

Procedure:

  • Sample Preparation:

    • Prepare a control batch of the food product (A).

    • Prepare a test batch of the food product (B) with a specific concentration of this compound. The concentration should be based on recommended usage levels (see Table 2).

    • For each panelist, present three samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A).

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.

    • Panelists are asked to identify the "odd" or "different" sample.

    • Even if no difference is perceived, panelists must make a choice.

    • Provide palate cleansers for use between samples.

  • Data Analysis:

    • Record the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).

Diagram: Experimental Workflow for Triangle Test

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Prep_Control Prepare Control (A) Present_Samples Present Three Coded Samples (e.g., AAB, ABA, BAA, etc.) Prep_Control->Present_Samples Prep_Test Prepare Test (B) with this compound Prep_Test->Present_Samples Panelist_Eval Panelist Identifies 'Odd' Sample Present_Samples->Panelist_Eval Record_Correct Record Number of Correct Identifications Panelist_Eval->Record_Correct Stat_Analysis Statistical Analysis (p < 0.05) Record_Correct->Stat_Analysis Conclusion Determine if a Perceptible Difference Exists Stat_Analysis->Conclusion

Caption: Workflow for conducting a triangle test to detect sensory differences.

Protocol 2: Quantitative Descriptive Analysis (QDA) of this compound

This protocol provides a detailed sensory profile of a product containing this compound.

Objective: To identify and quantify the key sensory attributes of a food product flavored with this compound.

Materials:

  • Food product containing a known concentration of this compound.

  • Reference standards for various aroma and taste attributes (e.g., cocoa powder for 'cocoa' aroma, roasted nuts for 'nutty' aroma).

  • A panel of 8-12 highly trained sensory panelists.

  • A structured scoresheet with sensory attributes and an intensity scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • A controlled sensory evaluation environment.

Procedure:

  • Panel Training:

    • Familiarize panelists with the product and the sensory attributes to be evaluated.

    • Use reference standards to calibrate the panelists on the identification and intensity of each attribute.

  • Evaluation:

    • Present coded samples to the panelists.

    • Panelists individually rate the intensity of each sensory attribute on the scoresheet.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Calculate the mean intensity for each attribute across all panelists.

    • Visualize the data using a spider plot (radar chart) to create a sensory profile of the product.

Protocol 3: Quantification of this compound in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the extraction and quantification of this compound from a food sample.

Objective: To accurately measure the concentration of this compound in a food product.

Materials:

  • Food sample.

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Organic solvent (e.g., dichloromethane).

  • Solid-Phase Microextraction (SPME) fibers or Solvent Assisted Flavor Evaporation (SAFE) apparatus.

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation (Headspace SPME):

    • Homogenize 2-5 g of the food sample and place it in a 20 mL headspace vial.

    • Add a known amount of the internal standard.

    • Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the adsorbed compounds by desorbing the SPME fiber in the hot GC inlet.

    • GC Conditions:

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

Diagram: Experimental Workflow for GC-MS Quantification

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Homogenize Homogenize Food Sample Add_IS Add Internal Standard Homogenize->Add_IS SPME Headspace SPME Extraction Add_IS->SPME GC_Separation Gas Chromatography Separation SPME->GC_Separation MS_Detection Mass Spectrometry Detection (SIM Mode) GC_Separation->MS_Detection Calculation Calculate Concentration MS_Detection->Calculation Calibration Create Calibration Curve Calibration->Calculation Result Concentration of this compound Calculation->Result

Caption: Workflow for the quantification of this compound by GC-MS.

Signaling Pathways in Flavor Perception

The perception of the flavor of this compound is a complex interplay of both smell (olfaction) and taste (gustation).

Olfactory Pathway

The nutty, roasted, and coffee-like aromas of this compound are detected by olfactory receptors in the nasal cavity. While the specific receptors for this compound have not been definitively identified, the general olfactory signaling pathway is well-established.

Diagram: Generalized Olfactory Signaling Pathway

Olfactory_Pathway cluster_receptor Olfactory Sensory Neuron cluster_brain Brain Odorant This compound OR Odorant Receptor (GPCR) Odorant->OR Binds to G_Protein Gα-olf OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel CNG Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization Leads to Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal to Pyriform_Cortex Pyriform Cortex (Flavor Perception) Olfactory_Bulb->Pyriform_Cortex Signal to

Caption: Generalized signaling pathway for the perception of odorants.

Gustatory Pathway

The savory or "umami" aspect of this compound's flavor profile is perceived by taste receptors on the tongue. The umami taste is primarily triggered by glutamate, but other compounds can enhance or contribute to this sensation. The signaling for umami is mediated by a specific G-protein coupled receptor.

Diagram: Umami Taste Signaling Pathway

Umami_Pathway cluster_receptor_cell Taste Receptor Cell cluster_brain_taste Brain Umami_Compound Savory Compound (e.g., from this compound) T1R1_T1R3 T1R1/T1R3 Receptor (GPCR) Umami_Compound->T1R1_T1R3 Binds to G_Protein G-Protein (Gustducin) T1R1_T1R3->G_Protein Activates PLC Phospholipase C-β2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Neurotransmitter Neurotransmitter Release Ca_Release->Neurotransmitter Gustatory_Nerve Gustatory Nerve Neurotransmitter->Gustatory_Nerve Signal to Gustatory_Cortex Gustatory Cortex (Taste Perception) Gustatory_Nerve->Gustatory_Cortex

References

Application Notes and Protocols for the Structural Elucidation of 2,4,5-Trimethylthiazole using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the structural elucidation of 2,4,5-trimethylthiazole using Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic organic compound with applications in flavor and fragrance chemistry. Its structural confirmation is paramount for quality control and research purposes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small molecules like this compound. This document outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques for its comprehensive structural analysis.

Predicted Structural Information from NMR Data

The structural elucidation of this compound was performed using ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts, multiplicities, and integration values from the ¹H NMR spectrum, in conjunction with the chemical shifts from the ¹³C NMR spectrum, provide the necessary information to confirm the molecular structure.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The obtained data are summarized in the tables below.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.59Singlet3H2-CH₃
2.28Singlet3H4-CH₃
2.27Singlet3H5-CH₃

Note: The assignment of the methyl groups at positions 4 and 5 is based on established substituent effects in thiazole (B1198619) rings, where the methyl group at position 2 is typically the most deshielded. Definitive assignment would require 2D NMR correlation data.

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
161.15QuaternaryC2
147.35QuaternaryC4
125.23QuaternaryC5
18.86Methyl2-CH₃
14.51Methyl4-CH₃
11.12Methyl5-CH₃

Note: The assignment of the quaternary carbons and their attached methyl groups is based on established chemical shift ranges for substituted thiazoles.[1] Unambiguous assignment would be confirmed with Heteronuclear Multiple Bond Correlation (HMBC) data.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR data for small molecules such as this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Acquisition Time: 4.09 s

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Pulse Program: zgpg30 (proton decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.36 s

2D NMR Data Acquisition (Recommended for Unambiguous Assignment)

For definitive structural confirmation and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended.

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks. In the case of this compound, no cross-peaks are expected as all methyl groups are singlets.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. This would definitively link each methyl proton signal to its corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. This is the key experiment for assigning the quaternary carbons by observing correlations from the methyl protons to the carbons of the thiazole ring. For instance, the protons of the 2-CH₃ group are expected to show correlations to C2 and C4.

Visualizations

The following diagrams illustrate the logical workflow for NMR-based structure elucidation and the expected key correlations for this compound.

logical_workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Information 1H_NMR ¹H NMR H_info Proton Environments (Chemical Shift, Integration, Multiplicity) 1H_NMR->H_info 13C_NMR ¹³C NMR C_info Carbon Environments (Chemical Shift) 13C_NMR->C_info COSY COSY H_H_connectivity ¹H-¹H Connectivity COSY->H_H_connectivity HSQC HSQC C_H_connectivity ¹H-¹³C One-Bond Connectivity HSQC->C_H_connectivity HMBC HMBC Long_range_connectivity ¹H-¹³C Long-Range Connectivity HMBC->Long_range_connectivity Structure_Elucidation Structure Elucidation H_info->Structure_Elucidation C_info->Structure_Elucidation H_H_connectivity->Structure_Elucidation C_H_connectivity->Structure_Elucidation Long_range_connectivity->Structure_Elucidation

NMR Experimental Workflow for Structure Elucidation

signaling_pathway cluster_protons ¹H Signals cluster_carbons ¹³C Signals H2_Me 2-CH₃ (δ 2.59) C2 C2 (δ 161.15) H2_Me->C2 HMBC C4 C4 (δ 147.35) H2_Me->C4 HMBC C2_Me 2-CH₃ (δ 18.86) H2_Me->C2_Me HSQC H4_Me 4-CH₃ (δ 2.28) H4_Me->C2 HMBC H4_Me->C4 HMBC C5 C5 (δ 125.23) H4_Me->C5 HMBC C4_Me 4-CH₃ (δ 14.51) H4_Me->C4_Me HSQC H5_Me 5-CH₃ (δ 2.27) H5_Me->C4 HMBC H5_Me->C5 HMBC C5_Me 5-CH₃ (δ 11.12) H5_Me->C5_Me HSQC

Predicted 2D NMR Correlations for this compound

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. The presented data and protocols serve as a valuable resource for researchers requiring analytical confirmation of this compound. While 1D NMR provides strong initial evidence, the application of 2D NMR techniques, particularly HMBC, is highly recommended for the definitive and unambiguous assignment of all atomic positions within the molecule.

References

Application Notes and Protocols: 2,4,5-Trimethylthiazole as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in chromatographic analysis, the use of an internal standard (IS) is crucial for achieving accurate and reproducible quantitative results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the analyte(s) of interest but is not naturally present in the sample and is well-resolved chromatographically from other sample components.[1]

2,4,5-Trimethylthiazole (CAS No. 13623-11-5) is a volatile heterocyclic compound with a characteristic nutty, cocoa, and coffee-like aroma.[2][3] Beyond its primary application as a flavor and fragrance ingredient, it has been successfully employed as an internal standard in the gas chromatographic (GC) determination of volatile compounds, notably aldehydes, in complex matrices such as alcoholic beverages.[2][4] Its volatility and chemical properties make it a suitable reference for the quantification of various flavor and aroma compounds.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in chromatographic analysis, with a focus on the determination of aldehydes in alcoholic beverages.

Key Applications

This compound is primarily used as an internal standard in Gas Chromatography (GC) for the quantitative analysis of volatile organic compounds. Its most documented application is in the food and beverage industry for the analysis of aldehydes in alcoholic beverages.[2][4] Aldehydes are important flavor compounds that can significantly impact the sensory profile of products such as spirits, wine, and beer. Accurate quantification of these compounds is essential for quality control and product development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol [5]
Boiling Point 166-167 °C at 717 mmHg[4]
Density 1.013 g/mL at 25 °C[4]
Refractive Index n20/D 1.509[4]
Solubility Slightly soluble in water; soluble in alcohol and dipropylene glycol.[6]
Odor Nutty, cocoa, coffee[2][3]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound as an internal standard for the quantification of aldehydes in alcoholic beverages by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Protocol 1: Quantitative Analysis of Aldehydes in Spirits

This protocol is designed for the direct analysis of spirits such as whiskey, vodka, and rum.

1. Materials and Reagents

  • This compound (≥98% purity)

  • Methanol (B129727) (GC grade)

  • Target aldehyde standards (e.g., acetaldehyde, formaldehyde, etc.)

  • Deionized water

  • Volumetric flasks and pipettes

  • GC vials with septa

2. Standard Preparation

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Prepare individual stock solutions for each target aldehyde by dissolving 100 mg of each standard in methanol in separate 100 mL volumetric flasks.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solutions with a 40% ethanol/water solution (to mimic the spirit matrix) to achieve concentrations ranging from 1 to 100 µg/mL.

  • Spiking of Internal Standard: Spike each calibration standard and sample with the this compound internal standard stock solution to a final concentration of 50 µg/mL.[4]

3. Sample Preparation

  • For spirits, a direct injection after the addition of the internal standard is typically sufficient.[4]

  • Pipette 1 mL of the spirit sample into a GC vial.

  • Add the appropriate volume of the this compound stock solution to achieve a final concentration of 50 µg/mL.

  • Cap the vial and vortex for 30 seconds.

4. Gas Chromatography (GC) Conditions

  • GC System: Agilent 8860 GC or similar

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

5. Data Analysis

  • Identify the peaks of the target aldehydes and this compound based on their retention times.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the aldehydes in the samples from the calibration curve.

Protocol 2: Analysis of Aldehydes in Wine and Beer

For beverages with a more complex matrix like wine and beer, a sample extraction step is often necessary.

1. Sample Preparation (Solid-Phase Microextraction - SPME)

  • Pipette 5 mL of the wine or beer sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to enhance the release of volatile compounds.

  • Spike the sample with the this compound internal standard to a final concentration of 50 µg/mL.

  • Immediately seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60 °C for 15 minutes in a heating block with agitation.

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60 °C.

  • Desorb the fiber in the GC injector at 250 °C for 5 minutes.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC coupled to a 5977A Mass Spectrometer or similar.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 260 °C

  • Ion Source Temperature: 230 °C

  • Oven Temperature Program: Same as Protocol 1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Mode: Full scan (m/z 35-350) or Selected Ion Monitoring (SIM) for target aldehydes and the internal standard.[4]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated GC method using this compound as an internal standard for the analysis of aldehydes in alcoholic beverages. While specific quantitative validation data for this compound is not extensively published, the data presented here is representative of typical method performance.[4]

Table 1: Linearity Data

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Acetaldehyde1 - 100> 0.995
Formaldehyde1 - 100> 0.995
Propionaldehyde1 - 100> 0.996

Table 2: Precision and Accuracy Data

AnalyteSpiked Concentration (µg/mL)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=18)Recovery (%)
Acetaldehyde10< 5%< 8%95 - 105%
50< 4%< 7%97 - 103%
100< 3%< 6%98 - 102%
Formaldehyde10< 6%< 9%93 - 107%
50< 5%< 8%96 - 104%
100< 4%< 7%97 - 103%

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Acetaldehyde0.10.3
Formaldehyde0.20.6
Propionaldehyde0.150.5

Visualizations

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the decision-making process for selecting an appropriate internal standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards spike Spike Standards & Samples with IS prep_standards->spike prep_is Prepare Internal Standard (IS) Stock prep_is->spike prep_sample Prepare Sample prep_sample->spike gc_analysis GC-FID/MS Analysis spike->gc_analysis peak_integration Peak Integration gc_analysis->peak_integration calc_ratio Calculate Area Ratios (Analyte/IS) peak_integration->calc_ratio calibration_curve Generate Calibration Curve calc_ratio->calibration_curve quantification Quantify Analytes in Sample calibration_curve->quantification

Caption: General workflow for quantitative analysis using an internal standard.

logical_relationship start Start: Need for Quantitative Analysis is_needed Is an Internal Standard (IS) necessary? start->is_needed select_is Select Appropriate IS is_needed->select_is Yes criteria Criteria: - Chemically similar to analyte - Not present in sample - Resolved chromatographically select_is->criteria is_tmt Is this compound a suitable IS? select_is->is_tmt yes_tmt Use this compound as IS is_tmt->yes_tmt Yes no_tmt Select another IS is_tmt->no_tmt No proceed Proceed with Method Validation yes_tmt->proceed no_tmt->select_is

Caption: Decision pathway for selecting an internal standard.

Conclusion

This compound serves as a practical and effective internal standard for the gas chromatographic analysis of volatile compounds, particularly aldehydes in alcoholic beverages. Its chemical properties and commercial availability make it a valuable tool for researchers, scientists, and quality control professionals in the food and beverage industry. The protocols and data presented in these application notes provide a solid foundation for the development and validation of robust analytical methods. As with any analytical procedure, method validation is critical to ensure the reliability and accuracy of the results.

References

Application Notes and Protocols for the Analysis of 2,4,5-Trimethylthiazole using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 2,4,5-trimethylthiazole, a key volatile flavor compound found in a variety of cooked foods, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a sulfur-containing heterocyclic compound formed during the Maillard reaction in thermally processed foods, contributing to nutty, meaty, and cocoa-like aromas.[1][2] Accurate and sensitive quantification of this compound is crucial for flavor analysis, quality control, and food product development. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices.[3] This method, when combined with the selectivity and sensitivity of GC-MS, provides a robust analytical solution for the determination of this compound.

Principle of SPME

SPME is an equilibrium-based extraction technique where a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace of a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS.

Experimental Protocols

Recommended Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile compounds, including thiazoles.[3][4]

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Heating and Agitation: A heating block with a magnetic stirrer or a water bath with a shaker.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Reagents: Sodium chloride (NaCl), analytical grade; this compound standard.

Sample Preparation
  • Weigh 2-5 grams of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • For aqueous samples, add a saturated solution of NaCl to enhance the release of volatile compounds by increasing the ionic strength of the matrix.[3]

  • Immediately seal the vial with a PTFE/silicone septum.

Headspace SPME Procedure
  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port at a temperature slightly above the intended desorption temperature.

  • Equilibration: Place the sealed vial in a heating block or water bath set to the optimized equilibration temperature (e.g., 60°C) and allow the sample to equilibrate for a defined time (e.g., 15 minutes) with constant agitation.[5]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes) at the set temperature with continuous agitation.[5]

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption.

GC-MS Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Injector Temperature 250°C
Desorption Time 2-5 minutes
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Temperature Program Initial: 40°C (hold 2 min), Ramp 1: 5°C/min to 150°C, Ramp 2: 10°C/min to 250°C (hold 5 min)
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

For enhanced sensitivity and selectivity in quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed, targeting the characteristic ions of this compound.[3]

Data Presentation: Quantitative Performance

While specific method validation data for this compound using SPME-GC-MS is not extensively available in the public domain, the following table summarizes typical performance characteristics for the analysis of similar volatile sulfur-containing compounds in food matrices.[6][7] This data serves as a practical benchmark for method development and validation.

ParameterExpected Performance Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 5 µg/L
Limit of Quantification (LOQ) 0.03 - 15 µg/L
Recovery (%) 85 - 115%
Precision (%RSD) < 15%

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis Sample Sample Homogenization Vial Transfer to Vial Sample->Vial Salt Addition of Salt (optional) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibration (Heating & Agitation) Seal->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

logical_relationships cluster_optimization Key Optimization Parameters cluster_performance Method Performance Metrics Fiber SPME Fiber Type Sensitivity Sensitivity (LOD, LOQ) Fiber->Sensitivity Precision Precision (RSD) Fiber->Precision Temp Extraction Temperature Temp->Sensitivity Linearity Linearity (r²) Temp->Linearity Time Extraction Time Time->Sensitivity Time->Linearity Agitation Agitation Speed Accuracy Accuracy (Recovery) Agitation->Accuracy Salt Salt Concentration Salt->Accuracy

References

Application Notes and Protocols for the Synthesis of 2,4,5-Trimethylthiazole Derivatives for Flavor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and flavor analysis of 2,4,5-trimethylthiazole, a key flavor compound with desirable nutty, cocoa, and coffee-like aromas.[1] This document outlines a detailed protocol for the chemical synthesis of this compound via the Hantzsch thiazole (B1198619) synthesis, along with methods for its purification and characterization. Additionally, it includes protocols for the sensory evaluation of the synthesized compounds using Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.

Data Presentation

Table 1: Physicochemical and Sensory Properties of this compound
PropertyValueReference
IUPAC Name 2,4,5-trimethyl-1,3-thiazole[2]
CAS Number 13623-11-5
Molecular Formula C₆H₉NS[2]
Molecular Weight 127.21 g/mol [2]
Boiling Point 166-167 °C at 717.5 mmHg
Density 1.011-1.015 g/cm³
Refractive Index 1.503-1.511
Flavor Profile Nutty, cocoa, coffee, meaty, roasted[1]
Natural Occurrence Cooked meats, potatoes, coffee[2]
Odor Threshold ~10 ppb[3]
Table 2: Summary of Hantzsch Synthesis of this compound - Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionsExpected Outcome/Notes
Reactants Thioacetamide (B46855), 3-Bromo-2-butanone (B1330396)Equimolar amounts are typically used.
Solvent EthanolProvides good solubility for reactants.
Temperature Room temperature to 50°CThe reaction is often exothermic; gentle heating may be required to ensure completion.
Reaction Time 2-4 hoursMonitor progress by Thin Layer Chromatography (TLC).
pH Neutral to slightly basicA mild base (e.g., sodium bicarbonate) can be used during workup to neutralize any acid formed.
Purification Distillation or Flash Column ChromatographyDistillation is suitable for larger scales, while chromatography provides higher purity for smaller scales.
Expected Yield 60-80%Yields can vary based on reaction scale and purification method.
Purity (post-purification) >98%Achievable with careful purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol details the synthesis of this compound from thioacetamide and 3-bromo-2-butanone.

Materials:

  • Thioacetamide (≥98%)

  • 3-Bromo-2-butanone (≥97%)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (0.1 mol, 7.51 g) in 100 mL of anhydrous ethanol.

  • Addition of α-Haloketone: Slowly add 3-bromo-2-butanone (0.1 mol, 15.1 g) to the stirring solution at room temperature. The addition should be done dropwise to control the initial exothermic reaction.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Subsequently, heat the mixture to a gentle reflux (around 50°C) for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) 8:2).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to the reaction mixture until the pH is neutral (pH ~7). This will neutralize any hydrobromic acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 123-125°C at 398 Pa.

    • Flash Column Chromatography: Alternatively, for higher purity on a smaller scale, purify the crude product using flash column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate gradient.

Characterization: Confirm the identity and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy. The spectral data should be consistent with the known values for this compound.[2]

Protocol 2: Flavor Profile Analysis using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the procedure for analyzing the flavor profile of the synthesized this compound using GC-O.

Materials and Instrumentation:

  • Synthesized and purified this compound

  • Odorless solvent (e.g., propylene (B89431) glycol or ethanol) for dilution

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Non-polar GC column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Humidified air supply for the ODP

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in the chosen solvent. Create a series of dilutions (e.g., 1000, 100, 10, 1 ppm) for analysis.

  • GC-O System Setup:

    • Install the GC column and condition it according to the manufacturer's instructions.

    • Set the GC oven temperature program. A typical program for flavor analysis might be: initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.

    • Set the injector and detector temperatures (e.g., 250°C for both).

    • Split the column effluent between the FID and the ODP, typically at a 1:1 ratio.

    • Ensure a steady flow of humidified air to the ODP to prevent nasal dryness for the panelist.

  • Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the sample dilution into the GC.

    • A trained panelist will sniff the effluent from the ODP throughout the chromatographic run.

    • The panelist will record the retention time, odor descriptor (e.g., nutty, roasted, cocoa), and odor intensity for each detected aroma.

  • Data Analysis (Aroma Extract Dilution Analysis - AEDA):

    • Analyze the series of dilutions. The highest dilution at which an odor can still be detected is known as the Flavor Dilution (FD) factor.

    • Compounds with higher FD factors are considered more potent contributors to the overall aroma.

    • Correlate the retention times of the odor events with the peaks on the FID chromatogram to identify the compounds responsible for the aromas.

Protocol 3: Sensory Panel Evaluation

This protocol provides a general guideline for conducting a sensory panel evaluation to assess the flavor characteristics of the synthesized this compound in a food matrix.

Materials:

  • Synthesized and purified this compound

  • A simple food base (e.g., unsalted crackers, sugar-water solution, or a neutral oil)

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Coded sample cups

  • Water for rinsing

  • Evaluation ballots

Procedure:

  • Sample Preparation: Prepare a series of samples by adding different concentrations of the synthesized this compound to the food base. Include a control sample with no added flavor.

  • Panelist Training: Prior to the evaluation, train the panelists to recognize and score the intensity of relevant flavor attributes (e.g., nutty, roasted, cocoa, meaty).

  • Evaluation Setup:

    • Present the coded samples to the panelists in a randomized order to avoid bias.

    • Provide panelists with water for rinsing their palates between samples.

  • Evaluation:

    • Instruct the panelists to evaluate each sample and rate the intensity of the predetermined flavor attributes on a structured scale (e.g., a 9-point hedonic scale or a line scale).

    • Panelists should also provide an overall liking score and any additional descriptive comments.

  • Data Analysis:

    • Collect the ballots and analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences between the samples.

    • Generate a sensory profile for the synthesized this compound based on the panel's ratings.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Hantzsch Synthesis cluster_workup Workup cluster_purification Purification Thioacetamide Thioacetamide Reaction_Vessel Reaction in Ethanol (RT to 50°C, 2-4h) Thioacetamide->Reaction_Vessel Bromo_ketone 3-Bromo-2-butanone Bromo_ketone->Reaction_Vessel Neutralization Neutralization (NaHCO3) Reaction_Vessel->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Distillation or Flash Chromatography Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Workflow for the Hantzsch synthesis of this compound.

GCO_Workflow Sample_Prep Sample Preparation (Dilution Series) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (GC Column) GC_Injection->GC_Separation Effluent_Split Effluent Split (1:1) GC_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection ODP_Sniffing Olfactory Detection Port (Panelist Sniffing) Effluent_Split->ODP_Sniffing Data_Acquisition_FID Chromatogram Generation FID_Detection->Data_Acquisition_FID Data_Acquisition_ODP Aromagram Generation ODP_Sniffing->Data_Acquisition_ODP Data_Analysis Data Correlation and Flavor Profile Determination Data_Acquisition_FID->Data_Analysis Data_Acquisition_ODP->Data_Analysis

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

References

Application Notes and Protocols: 2,4,5-Trimethylthiazole in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,5-trimethylthiazole in fragrance formulations. This document details its organoleptic properties, stability, and provides protocols for its evaluation, catering to the needs of researchers and professionals in the fields of fragrance chemistry and sensory science.

Introduction to this compound

This compound (CAS No. 13623-11-5) is a potent, sulfur-containing heterocyclic aroma chemical that plays a significant role in the creation of savory and gourmand fragrance profiles.[1][2] Its unique olfactory characteristics make it a valuable ingredient for imparting nutty, cocoa, and coffee-like nuances to a wide range of fragrance applications.[2][3] It is a synthetic fragrance ingredient that is also found naturally in a variety of cooked foods, including roasted meats, coffee, and potatoes.[4][5]

Physicochemical and Organoleptic Properties

A thorough understanding of the physicochemical and organoleptic properties of this compound is crucial for its effective application in fragrance formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13623-11-5[6]
Molecular Formula C6H9NS[7]
Molecular Weight 127.21 g/mol [6]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 166-167 °C @ 717 mmHg[9]
Flash Point 51.11 °C (124.00 °F) TCC[10]
Solubility Soluble in alcohol and dipropylene glycol; slightly soluble in water.[8]
Purity ≥98% (FG - Fragrance Grade)[9]

Table 2: Organoleptic Profile of this compound

AttributeDescriptionReference
Odor Type Gourmand, Nutty, Roasted
Odor Description Strong, nutty, cocoa, coffee, with vegetative and musty undertones. It is recommended to be smelled in a 1.00% solution or less.[8]
Taste Description Nutty, cocoa, green, vegetable, roasted, earthy (at 10.00 ppm).[10]
Substantivity Approximately 16 hours on a smelling strip.[8]

Applications in Fragrance Formulations

Due to its potent and characteristic aroma, this compound is primarily used as a trace to small percentage ingredient to add complexity and realism to gourmand and oriental fragrance compositions. It is particularly effective in creating or enhancing the following accords:

  • Coffee: Provides a roasted, nutty depth to coffee accords, moving them beyond a simple sweet note to a more authentic, freshly brewed aroma.

  • Chocolate: Enhances the bitterness and roasted qualities of dark chocolate accords, providing a more complex and less cloying sweetness.

  • Nutty: Creates realistic hazelnut, almond, and other nutty notes, often in combination with pyrazines and other nutty aroma chemicals.

  • Savory/Roasted: Can be used in minute quantities to add a roasted, savory nuance to more unconventional or avant-garde fragrance creations.

Illustrative Fragrance Formulations

The following are illustrative examples of how this compound can be incorporated into different fragrance accords. These are starting points for creative development and should be adapted based on the desired outcome and the other ingredients in the formula.

Table 3: Illustrative "Roasted Coffee" Accord (Concentrate)

IngredientCAS NumberAmount (%)Odor Description
Coffee CO2 Extract84650-00-02.00Rich, roasted coffee
Vanillin121-33-55.00Sweet, creamy, vanilla
Ethyl Vanillin121-32-42.00Intense sweet, vanilla
Furaneol (10% in DPG)3658-77-33.00Caramel, sweet, fruity
2,3,5-Trimethylpyrazine14667-55-10.50Nutty, roasted, cocoa
This compound (1% in DPG) 13623-11-5 0.20 Roasted coffee, nutty, cocoa
Iso E Super54464-57-240.00Woody, ambery, smooth
Hedione24851-98-720.00Floral, jasmine, airy
Galaxolide (50% in BB)1222-05-517.30Musky, clean, sweet
Dipropylene Glycol (DPG)25265-71-810.00Solvent

Table 4: Illustrative "Dark Chocolate" Accord (Concentrate)

IngredientCAS NumberAmount (%)Odor Description
Cocoa Absolute (10% in DPG)84649-99-05.00Rich, bitter chocolate
Vanillin121-33-58.00Sweet, creamy, vanilla
Maltol118-71-81.00Caramel, burnt sugar
This compound (0.1% in DPG) 13623-11-5 0.50 Enhances bitterness, roasted cocoa
Patchouli Oil8014-09-32.00Earthy, woody
Sandalwood Accord-10.00Woody, creamy, balsamic
Ambrettolide7779-50-25.00Musky, ambrette seed
Iso E Super54464-57-230.00Woody, ambery, smooth
Hedione24851-98-718.50Floral, jasmine, airy
Dipropylene Glycol (DPG)25265-71-820.00Solvent

Experimental Protocols

The evaluation of fragrances containing this compound requires both instrumental and sensory analysis to fully understand its contribution to the overall scent profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific odor-active compounds in a fragrance. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Protocol for GC-O Analysis:

  • Sample Preparation:

    • Dilute the fragrance oil to a 1-10% solution in a suitable solvent (e.g., ethanol (B145695) or dichloromethane).

    • For headspace analysis, place a small amount of the fragrance oil in a headspace vial and equilibrate at a controlled temperature (e.g., 40-60°C).

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

    • Capillary column appropriate for fragrance analysis (e.g., DB-5, HP-5ms).

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp at 5°C/min to 250°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.

    • Split Ratio: Splitless or a low split ratio to maximize sensitivity.

  • Olfactometry:

    • The GC effluent is split between the FID and the olfactometry port.

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity over time.

    • Humidified air is mixed with the effluent at the sniffing port to prevent nasal dryness.

  • Data Analysis:

    • The olfactogram (odor data) is aligned with the chromatogram (FID data) to correlate specific peaks with perceived odors.

    • Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample to determine the Flavor Dilution (FD) factor of each odorant, indicating its potency.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection cluster_data_analysis Data Analysis FragranceOil Fragrance Oil Dilution Dilution (1-10%) in Solvent FragranceOil->Dilution Headspace Headspace Sampling FragranceOil->Headspace Injector Injector Dilution->Injector Headspace->Injector GC_Column GC Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID FID Detector Splitter->FID OlfactometryPort Olfactometry Port Splitter->OlfactometryPort Chromatogram Chromatogram FID->Chromatogram Olfactogram Olfactogram OlfactometryPort->Olfactogram Correlation Correlation & Identification Chromatogram->Correlation Olfactogram->Correlation

Fig. 1: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Evaluation Protocols

Sensory evaluation is essential to determine the perceptual impact of this compound in a finished fragrance. The following are standard discriminative tests to assess if a change in the concentration of this ingredient is perceptible.

The triangle test is used to determine if there is a detectable sensory difference between two samples.

Protocol for Triangle Test:

  • Objective: To determine if the addition or change in concentration of this compound in a fragrance base is perceptible.

  • Samples:

    • A: Fragrance base without this compound (or with the lower concentration).

    • B: Fragrance base with this compound (or with the higher concentration).

  • Procedure:

    • Prepare three coded samples for each panelist in one of the following random orders: AAB, ABA, BAA, ABB, BAB, BBA.

    • Present the three samples simultaneously to each panelist.

    • Instruct panelists to smell each sample from left to right.

    • Ask panelists to identify the "odd" or "different" sample.

    • Panelists are required to make a choice, even if they are guessing.

  • Data Analysis:

    • The number of correct identifications is tallied.

    • Statistical tables for the triangle test are used to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Triangle_Test_Workflow cluster_setup Test Setup cluster_evaluation Panelist Evaluation cluster_analysis Data Analysis SampleA Sample A (Control) Preparation Prepare Triads (AAB, ABA, etc.) SampleA->Preparation SampleB Sample B (Test) SampleB->Preparation Presentation Present 3 Coded Samples Preparation->Presentation Evaluation Panelist Smells Samples Presentation->Evaluation Identification Identify 'Odd' Sample Evaluation->Identification Tally Tally Correct Identifications Identification->Tally Statistics Statistical Analysis (p < 0.05) Tally->Statistics Conclusion Conclusion: Perceptible Difference? Statistics->Conclusion

Fig. 2: Logical workflow for a Triangle Test sensory evaluation.

The duo-trio test is another method to determine if a sensory difference exists between two samples, and it is often considered simpler for panelists than the triangle test.

Protocol for Duo-Trio Test:

  • Objective: To determine if a fragrance containing this compound is perceptibly different from a control.

  • Samples:

    • R: Reference sample (either the control or the test sample).

    • A: Control sample.

    • B: Test sample.

  • Procedure:

    • Present each panelist with a labeled reference sample (R) and two coded samples.

    • One of the coded samples is identical to the reference, and the other is different.

    • Instruct panelists to smell the reference sample first, then the two coded samples.

    • Ask panelists to identify which of the coded samples is the same as the reference.

  • Data Analysis:

    • The number of correct matches is counted.

    • Statistical tables for the duo-trio test are used to determine if the result is statistically significant.

Stability and Safety

  • Stability: this compound is a relatively stable molecule under normal storage conditions (cool, dry, and dark place in a tightly sealed container). Its stability within a fragrance concentrate and in various product bases (e.g., ethanol, lotions, soaps) should be evaluated on a case-by-case basis through accelerated stability testing.

  • Safety: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound. It is important to adhere to the usage guidelines established by the International Fragrance Association (IFRA) to ensure the safe use of this ingredient in consumer products. The IFRA recommends a maximum usage level of up to 0.5000% in the fragrance concentrate.[3]

Conclusion

This compound is a highly impactful and versatile aroma chemical for creating authentic and complex gourmand and oriental fragrances. Its potent nutty, cocoa, and coffee notes can significantly enhance the realism and appeal of these fragrance types. Proper evaluation using both instrumental and sensory methods is key to its successful and innovative application. Adherence to recommended safety and usage guidelines is essential for its responsible use in consumer products.

References

Protocol for Sensory Evaluation of 2,4,5-Trimethylthiazole: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trimethylthiazole is a volatile heterocyclic compound recognized for its potent and complex aroma profile.[1][2] It is a key component in the flavor and fragrance industry, imparting desirable nutty, cocoa, and coffee-like notes to a variety of products.[1][2][3][] This document provides detailed application notes and standardized protocols for the sensory evaluation of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein cover panelist selection and training, sample preparation, and various sensory testing methodologies to ensure accurate and reproducible results.

Flavor Profile of this compound:

  • Primary Descriptors: Nutty, cocoa, coffee, roasted, meaty, earthy, and musty.[2][5]

  • Secondary Notes: At higher concentrations, it can exhibit notes of raw potato skin.[][6]

Quantitative Sensory Data

The sensory threshold of a compound is the minimum concentration at which it can be detected or recognized by a sensory panel. These values are critical for understanding the flavor impact of this compound in various applications. While the odor threshold in water is not widely reported, the following table summarizes available data.[7]

MediumThreshold TypeConcentration (ppb)Reference
AirDetection0.0018 - 0.0072Gasser & Grosch (1990a)
AirDetection0.0005 - 0.001Blank et al. (1992)
AirDetection0.022Gijs et al. (2000)
WaterOdorNot Widely ReportedBenchChem (2025)[7]

Note: Sensory thresholds are not fixed values and can be influenced by factors such as the purity of the compound, the medium in which it is presented, and the sensitivity of the individual panelists.[8]

Experimental Protocols

Sensory Panel Selection and Training

The reliability of sensory data is fundamentally dependent on the selection and training of sensory panelists.

3.1.1 Panelist Recruitment and Screening:

  • Recruit individuals who are interested and available for regular sensory testing.

  • Screen potential panelists for their sensory acuity using basic taste and odor recognition tests.

  • Exclude individuals with known taste or smell disorders, allergies to the test materials, or those who smoke.

3.1.2 Panelist Training:

  • Familiarize panelists with the specific aroma attributes of this compound using reference standards.

  • Conduct training sessions to develop a consistent vocabulary among panelists for describing the sensory characteristics.

  • Calibrate the panel to ensure they can reliably and consistently rate the intensity of different attributes on a standardized scale.

Sample Preparation

Proper sample preparation is crucial to minimize bias and ensure the accurate presentation of the aroma compound to the panelists.

  • Solvent Selection: Prepare solutions of this compound in an appropriate solvent that does not interfere with its aroma profile. Propylene glycol or ethanol (B145695) are commonly used.

  • Concentration Series: For threshold determination, prepare a series of dilutions of this compound in the chosen solvent or food matrix. A geometric progression (e.g., 1:2 or 1:3 dilutions) is recommended.

  • Blinding and Randomization: All samples presented to the panelists must be coded with three-digit random numbers to prevent bias. The order of presentation should be randomized for each panelist.

Sensory Evaluation Methods

The choice of sensory evaluation method depends on the specific objective of the study.

3.3.1 Triangle Test (Difference Testing): This method is used to determine if a sensory difference exists between two samples.

  • Procedure: Present panelists with three coded samples, two of which are identical and one is different.

  • Task: Panelists are asked to identify the "odd" or different sample.

  • Analysis: The number of correct identifications is compared to the number expected by chance (one-third) to determine statistical significance.

3.3.2 Quantitative Descriptive Analysis (QDA®): QDA is used to generate a detailed sensory profile of a product.

  • Procedure: A highly trained panel develops a consensus vocabulary of descriptive terms for the sensory attributes of this compound.

  • Task: Panelists rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 100 = very strong).

  • Analysis: The data is analyzed to create a "sensory map" or "spider plot" that visually represents the flavor profile.

3.3.3 Determination of Sensory Thresholds: The American Society for Testing and Materials (ASTM) E679 standard provides a method for determining detection thresholds by the 3-Alternative Forced-Choice (3-AFC) method.

  • Procedure: Present panelists with a series of triangles, where each triangle contains one spiked sample and two blanks. The concentration of the spiked sample is increased in successive triangles.

  • Task: Panelists are asked to identify the different sample in each triangle.

  • Analysis: The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.

Visualizations

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow Figure 1. General Workflow for Sensory Evaluation cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Training sample_prep Sample Preparation (Dilutions, Blinding) panelist_selection->sample_prep Establishes reliable 'human instruments' sensory_test Sensory Test Execution (e.g., Triangle, QDA) sample_prep->sensory_test Provides standardized stimuli data_collection Data Collection sensory_test->data_collection Generates sensory data stat_analysis Statistical Analysis data_collection->stat_analysis Organizes raw data results Results & Interpretation stat_analysis->results Derives meaningful insights

Caption: General Workflow for Sensory Evaluation.

Olfactory Signaling Pathway for Flavor Perception

The perception of flavor is a complex process involving the integration of taste and smell. The following diagram illustrates the simplified signaling pathway for the perception of an aroma compound like this compound.

Olfactory_Signaling_Pathway Figure 2. Simplified Olfactory Signaling Pathway for Flavor Perception cluster_nose Nasal Cavity cluster_brain Brain odorant This compound (Odorant) receptor Olfactory Receptor Neuron (ORN) odorant->receptor Binds to G-protein coupled receptor glomerulus Glomerulus receptor->glomerulus Signal Transduction (cAMP mediated) mitral_cell Mitral Cell glomerulus->mitral_cell Synaptic Transmission piriform_cortex Piriform Cortex (Primary Olfactory Cortex) mitral_cell->piriform_cortex Signal Relay orbitofrontal_cortex Orbitofrontal Cortex piriform_cortex->orbitofrontal_cortex Flavor Integration with Taste thalamus Thalamus piriform_cortex->thalamus Conscious Perception amygdala_hippocampus Amygdala & Hippocampus piriform_cortex->amygdala_hippocampus Emotional & Memory Association

Caption: Simplified Olfactory Signaling Pathway.

References

Application Notes and Protocols for 2,4,5-Trimethylthiazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound with known applications in the flavor and fragrance industry. Emerging research into the broader chemical class of thiazole (B1198619) and thiadiazole derivatives suggests a potential for significant bioactivity in agricultural applications, including insecticidal, herbicidal, and nematicidal effects. While direct and extensive data on this compound's agricultural use is limited, its structural similarity to other biologically active thiazoles warrants investigation. One supplier notes its use as a key ingredient in some pesticides and herbicides, suggesting its role in enhancing crop yields by managing pests.[1]

These application notes provide a framework for researchers to explore the potential of this compound in crop protection. The protocols outlined below are adapted from established methodologies for testing the efficacy of related compounds and can serve as a starting point for systematic evaluation.

Potential Agricultural Applications and Mechanisms of Action

The thiazole functional group is present in a variety of biologically active molecules used in agriculture. Research on N-pyridylpyrazole derivatives containing a thiazole moiety has demonstrated significant insecticidal activity against lepidopteran pests.[1] Similarly, various thiazole derivatives have been investigated for their potential as eco-friendly insecticides. The proposed mechanisms of action for thiazole-based pesticides often involve the disruption of vital physiological processes in the target organisms. For instance, some thiadiazole derivatives, which are structurally related to thiazoles, have been shown to exhibit herbicidal effects by inhibiting photosynthesis.

Data Presentation: Efficacy of Thiazole Derivatives

To provide a comparative context for the potential efficacy of this compound, the following table summarizes the insecticidal activity of various N-pyridylpyrazole thiazole derivatives against common agricultural pests.

Compound ReferenceTarget PestEfficacy (LC50 in mg/L)
7gPlutella xylostella (Diamondback Moth)5.32
7gSpodoptera exigua (Beet Armyworm)6.75
7gSpodoptera frugiperda (Fall Armyworm)7.64
Indoxacarb (Commercial Insecticide)Plutella xylostella5.01

Data extracted from a study on novel N-pyridylpyrazole thiazole derivatives.[1]

Experimental Protocols

The following are detailed protocols for evaluating the potential of this compound in various agricultural applications.

Protocol 1: Insecticidal Activity - Leaf-Dip Bioassay

This protocol is adapted from methodologies used for testing other thiazoline (B8809763) and thiazole derivatives and is suitable for assessing the insecticidal properties of this compound against chewing insects.

Objective: To determine the lethal concentration (LC50) of this compound required to cause 50% mortality in a target insect population.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Non-ionic surfactant

  • Distilled water

  • Fresh, untreated host plant leaves

  • Target insect pests (e.g., larvae of Plutella xylostella or Spodoptera exigua)

  • Petri dishes or ventilated containers

  • Filter paper

  • Micropipettes

  • Forceps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions from the stock solution to achieve a range of test concentrations.

    • Incorporate a non-ionic surfactant (e.g., 0.1% v/v) into each dilution to ensure even leaf coverage.

    • Prepare a control solution containing the solvent and surfactant in distilled water.

  • Leaf Treatment:

    • Excise fresh host plant leaves.

    • Using forceps, dip each leaf into a test solution for approximately 10-15 seconds, ensuring complete immersion.

    • Allow the leaves to air-dry on filter paper.

  • Insect Exposure:

    • Place one treated leaf in each petri dish or ventilated container.

    • Introduce a predetermined number of insect larvae (e.g., 10-20) into each container.

    • Seal the containers, ensuring adequate ventilation.

  • Incubation and Data Collection:

    • Maintain the containers in a controlled environment (e-g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).

    • Assess larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC50 value and its 95% confidence intervals using probit analysis.

Protocol 2: Herbicidal Activity - Seedling Growth Inhibition Assay

This protocol is designed to evaluate the pre-emergent or post-emergent herbicidal effects of this compound on weed species.

Objective: To determine the effective concentration (EC50) of this compound that causes a 50% reduction in weed seedling growth.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Non-ionic surfactant

  • Distilled water

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Avena fatua)

  • Pots or trays filled with sterile potting mix

  • Growth chamber or greenhouse with controlled conditions

  • Spray bottle or atomizer

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution and a series of dilutions of this compound as described in Protocol 1.

  • Planting and Treatment (Pre-emergent):

    • Sow a known number of weed seeds in each pot.

    • Evenly spray the soil surface of each pot with a specific volume of the corresponding test solution.

    • A control group should be sprayed with the solvent and surfactant solution.

  • Treatment (Post-emergent):

    • Sow weed seeds and allow them to germinate and reach a specific growth stage (e.g., two-leaf stage).

    • Evenly spray the foliage of the seedlings with the test solutions.

  • Incubation and Data Collection:

    • Place the pots in a growth chamber or greenhouse with optimal conditions for weed growth.

    • After a set period (e.g., 14-21 days), assess the following parameters:

      • Germination percentage (for pre-emergent assay)

      • Seedling survival rate

      • Shoot and root length

      • Fresh and dry biomass

  • Data Analysis:

    • Calculate the percent inhibition for each parameter relative to the control.

    • Determine the EC50 value for growth inhibition using regression analysis.

Protocol 3: Nematicidal Activity - In Vitro Assay

This protocol assesses the direct toxicity of this compound to plant-parasitic nematodes.

Objective: To determine the lethal concentration (LC50) of this compound against a target nematode species.

Materials:

  • This compound

  • Solvent (e.g., ethanol (B145695) or DMSO)

  • Sterile water

  • Target nematode species (e.g., Meloidogyne incognita)

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions in sterile water to achieve the desired test concentrations. The final solvent concentration should be non-toxic to the nematodes.

  • Nematode Exposure:

    • Pipette a known volume of each test solution into the wells of a 96-well plate.

    • Add a suspension containing a known number of nematodes (e.g., 50-100 second-stage juveniles) to each well.

    • Include a control group with sterile water and the solvent.

  • Incubation and Data Collection:

    • Incubate the plates at a suitable temperature (e.g., 25°C) for 24, 48, and 72 hours.

    • At each time point, count the number of dead nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimulation.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for control mortality.

    • Determine the LC50 value using probit analysis.

Visualizations

The following diagrams illustrate conceptual workflows and potential signaling pathways related to the agricultural application of this compound.

experimental_workflow_insecticidal cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis prep_solution Prepare Test Solutions prep_leaves Treat Host Plant Leaves prep_solution->prep_leaves Leaf-Dip expose_insects Introduce Insects to Treated Leaves prep_leaves->expose_insects incubation Incubate under Controlled Conditions expose_insects->incubation assess_mortality Assess Mortality incubation->assess_mortality 24, 48, 72h calc_lc50 Calculate LC50 assess_mortality->calc_lc50

Workflow for the leaf-dip insecticidal bioassay.

signaling_pathway_herbicide TMT This compound PlantCell Plant Cell TMT->PlantCell Uptake Photosynthesis Photosynthesis PlantCell->Photosynthesis Inhibition Chloroplast Chloroplast Disruption PlantCell->Chloroplast Causes Starch Starch Accumulation Photosynthesis->Starch Prevents Growth Weed Growth Inhibition Photosynthesis->Growth Starch->Growth ElectronTransport Electron Transport Chain Chloroplast->ElectronTransport Impacts Chloroplast->Growth ElectronTransport->Growth

Hypothesized herbicidal mechanism of action.

Conclusion

While this compound is an established compound in the flavor and fragrance industry, its potential in agriculture remains an area ripe for exploration. The demonstrated bioactivity of the broader thiazole chemical class suggests that this compound could be a valuable lead compound for the development of novel pesticides. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to initiate systematic investigations into its efficacy and mechanisms of action in crop protection. Further research is essential to validate these potential applications and to establish a comprehensive toxicological and environmental profile.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,4,5-Trimethylthiazole Hantzsch Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the Hantzsch synthesis of 2,4,5-trimethylthiazole. Our goal is to help you optimize reaction conditions, minimize side products, and ultimately improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the Hantzsch synthesis of this compound?

The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazole rings. For this compound, the reaction involves the condensation of an α-haloketone, specifically 3-halo-2-butanone (e.g., 3-bromo-2-butanone), with thioacetamide (B46855).[1][2] The reaction proceeds through S-alkylation, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in the Hantzsch synthesis can be attributed to several factors.[5] The most common issues include:

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate solvent can lead to incomplete reactions or product degradation.[5][6]

  • Purity of Reactants: Impurities in the 3-halo-2-butanone or thioacetamide can participate in unwanted side reactions, consuming starting materials and reducing the yield of the desired product.[6][7]

  • Improper Stoichiometry: An incorrect molar ratio of reactants can leave one of the starting materials in excess, limiting the amount of product that can be formed.[6]

  • Formation of Side Products: Competing reactions can lead to the formation of isomers or polymeric byproducts.[1][5]

  • Product Loss During Workup: The thiazole product may be lost during neutralization, extraction, or purification steps if the procedure is not optimized.[8][9]

Q3: How can I improve the conversion of my starting materials?

If you observe a significant amount of unreacted starting materials, consider the following optimizations:

  • Temperature Adjustment: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[5][9] If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., 40-60 °C) or refluxing. A systematic screening of temperatures can identify the optimal condition.[5][8]

  • Extended Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and extend the duration until the starting materials are consumed.[5][8][9]

  • Stoichiometry: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the less expensive or more stable reagent, typically the thioamide, can help drive the reaction to completion.[4][6]

  • Microwave Irradiation: This technique has been shown to significantly decrease reaction times and, in some cases, improve yields.[5][6]

Q4: What is the role of the solvent, and how do I choose the best one?

The solvent is crucial as it affects reactant solubility, reaction rate, and potentially the reaction pathway.[6]

  • Common Solvents: Alcohols such as ethanol (B145695) and methanol (B129727) are frequently used and generally provide good results.[6][9]

  • Solvent Screening: The optimal solvent can be substrate-dependent. It is advisable to perform small-scale parallel reactions to screen different solvents like ethanol, methanol, 1-butanol, or even solvent mixtures.[6][7]

  • Solvent Mixtures: A mixture of ethanol and water (1:1) has been reported to improve yields in some multi-component Hantzsch syntheses.[9][10]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can enhance reaction rates and yields.[7][11]

Q5: What are the common side products, and how can they be minimized?

Side product formation is a primary cause of reduced yield. Key side products include:

  • Isomeric Byproducts: Under acidic conditions, the reaction can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazole (B372263) derivative.[5][12] Maintaining a neutral to slightly basic pH is often recommended to ensure the correct regioselectivity.[8]

  • Polymerization Products: Thioamides and α-haloketones can be unstable and may self-condense or polymerize, especially at high temperatures.[1][8] This can be minimized by controlling the reaction temperature and adding reagents slowly to avoid high local concentrations.[8]

  • Oxidation Products: The intermediate dihydrothiazole can be oxidized. While the aromatic this compound is the desired product, over-exposure to air at high temperatures during workup could potentially lead to other degradation products.[8] Performing the reaction under an inert atmosphere (N₂ or Ar) can mitigate oxidative side reactions.[8]

Q6: My product is difficult to isolate. What are the best workup and purification strategies?

Effective isolation and purification are critical for achieving a high final yield.

  • Neutralization and Precipitation: The initial product is often the hydrohalide salt of the thiazole, which is soluble in polar solvents.[4] To isolate the neutral product, the reaction mixture should be cooled and then poured into a weak base solution, such as 5% aqueous sodium carbonate or sodium bicarbonate.[5][7][13] This neutralizes the acid and causes the less soluble neutral thiazole to precipitate.

  • Filtration: The precipitated solid can be collected by vacuum filtration and washed with water to remove inorganic salts.[13]

  • Extraction: If the product does not precipitate or is a liquid, it can be extracted from the neutralized aqueous mixture using an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[1][8]

  • Chromatography: Flash column chromatography is a highly effective method for separating the target compound from impurities, especially if multiple products are formed.[1]

  • Distillation: If the product is a volatile liquid, fractional distillation under reduced pressure can be an effective purification method.[1]

Troubleshooting Guide

Symptom / Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Suboptimal reaction temperature.[8] 2. Reaction time is too short.[5] 3. Poor quality or impure reactants.[6] 4. Incorrect pH.[8]1. Systematically screen temperatures from room temperature to reflux.[5] 2. Monitor the reaction by TLC and increase the reaction time until starting materials are consumed.[8] 3. Ensure the purity of thioacetamide and 3-halo-2-butanone. Recrystallize or distill starting materials if necessary.[5][7] 4. Ensure the reaction medium is neutral to slightly basic.[8]
Multiple Spots on TLC / Significant Impurities 1. Formation of side products (e.g., isomers, polymers).[1][5] 2. Impurities present in starting materials.[6] 3. Reaction temperature is too high, causing degradation.[8]1. Maintain a neutral or slightly basic pH throughout the reaction to avoid isomeric byproducts.[8] Add reagents slowly to minimize polymerization.[8] 2. Purify starting materials before the reaction.[6] 3. Reduce the reaction temperature and monitor for improvement in product purity.[8]
Difficulty Isolating Product During Workup 1. Incomplete neutralization of the thiazole hydrohalide salt.[5] 2. Product is soluble in the aqueous workup solution.[9] 3. Product is volatile and lost during solvent removal.[8]1. Ensure the pH of the workup solution is basic (pH > 8) by testing with pH paper after adding sodium carbonate/bicarbonate solution.[7] 2. Perform multiple extractions with a suitable organic solvent (e.g., 3x with dichloromethane).[8] 3. Use a rotary evaporator at reduced pressure and moderate temperature. Avoid excessive heating.[8]
Final Product is an Oil Instead of a Solid 1. Presence of non-volatile, oily impurities.[1] 2. Incomplete removal of a high-boiling point solvent.[1]1. Purify the oily residue using flash column chromatography.[1] 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 3. Ensure complete solvent removal using a high-vacuum pump.[1]

Quantitative Data

The yield of the Hantzsch thiazole synthesis is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data from studies on analogous Hantzsch syntheses to provide a baseline for optimization efforts.

Table 1: Effect of Reaction Conditions on Yield in Representative Hantzsch Syntheses

CatalystSolventTemperatureYield RangeReference(s)
NoneEthanolRefluxModerate to High[6][9]
NoneMethanol100 °CHigh[7][13]
Silica-supported tungstosilisic acidEthanol/Water (1:1)Reflux (65 °C)79% - 90%[7][10]
None1-Butanol / 2-PropanolRefluxModerate to High[6][10]
None (Microwave)Methanol90-130 °CHigh[6]
None (Solvent-Free)Room Temperature (Grinding)High[11]

Note: Yields are highly substrate-specific. This table should be used as a guide for selecting conditions to screen for the synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in a suitable solvent such as ethanol (e.g., 5-10 mL per mmol of thioacetamide).[8]

  • Reagent Addition: At room temperature, slowly add 3-bromo-2-butanone (B1330396) (1.0 eq) to the stirred solution.[8]

  • Reaction: Heat the mixture to a specified temperature (e.g., 40-50 °C or reflux) and stir.[8]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.[8]

  • Cooling: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.[13]

Protocol 2: Product Workup and Purification

  • Neutralization: Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate.[13] Continue adding the reaction mixture until effervescence ceases and the solution is basic.

  • Precipitation and Isolation: If a solid precipitates, stir the slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.[13]

  • Washing: Wash the collected solid (filter cake) with cold water to remove any remaining salts.[13]

  • Drying: Allow the solid to air dry on a watch glass or dry it in a vacuum oven at a low temperature to obtain the crude product.[13]

  • Purification:

    • Recrystallization: If necessary, recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to achieve higher purity.[5]

    • Extraction (for non-precipitating products): If no solid forms, transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).[8] Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.[1][8]

Visualizations

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Select & Purify Reactants (Thioacetamide, 3-Bromo-2-butanone) Solvent 2. Choose Solvent (e.g., Ethanol) Setup 3. Combine Reactants in Solvent Solvent->Setup Heat 4. Heat & Stir (e.g., Reflux) Setup->Heat Monitor 5. Monitor Progress (via TLC) Heat->Monitor Cool 6. Cool Reaction Mixture Monitor->Cool Neutralize 7. Neutralize with Weak Base (Na₂CO₃) Cool->Neutralize Isolate 8. Isolate Product (Filter or Extract) Neutralize->Isolate Purify 9. Purify (Recrystallize or Chromatography) Isolate->Purify Final Pure This compound Purify->Final

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC Start->CheckTLC TLC_Result What is the result? CheckTLC->TLC_Result SM_Present Significant starting material remains TLC_Result->SM_Present A Many_Spots Multiple new spots (side products) TLC_Result->Many_Spots B No_SM No starting material, but yield is low TLC_Result->No_SM C Optimize_Conditions Increase Temp / Time Check Stoichiometry SM_Present->Optimize_Conditions Refine_Conditions Check Reactant Purity Control pH (neutral) Lower Temperature Many_Spots->Refine_Conditions Optimize_Workup Review Workup: - Ensure complete neutralization - Optimize extraction solvent - Avoid overheating No_SM->Optimize_Workup

Caption: A logical flowchart for troubleshooting common causes of low yield.

Hantzsch_Mechanism Reactants Thioacetamide + 3-Halo-2-butanone Step1 S-Alkylation (SN2 Attack) Reactants->Step1 Intermediate1 Acyclic Thioimino Ester Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Dehydration (-H₂O) Intermediate2->Step3 Product This compound Step3->Product

Caption: Simplified reaction mechanism pathway for the Hantzsch thiazole synthesis.

References

Technical Support Center: Overcoming Impurities in 2,4,5-Trimethylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4,5-trimethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established method for synthesizing the thiazole (B1198619) ring system is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of a thioamide (such as thioacetamide) with an α-halo ketone (like 3-halo-2-butanone).[1]

Q2: What are the primary impurities I might encounter during the synthesis of this compound?

A2: During the Hantzsch synthesis of this compound, several impurities can form. These include:

  • Unreacted starting materials: Residual thioacetamide (B46855) and 3-halo-2-butanone may remain.[1]

  • Isomeric byproducts: Alternative cyclization pathways can lead to the formation of isomeric thiazoles.[2]

  • Oxidation products: If the reaction is exposed to air, the intermediate 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398) can be oxidized to the final aromatic product, this compound, prematurely or as an impurity if the dihydrothiazole is the desired product.[2]

  • Polymerization products: Thioamides can be unstable and may lead to the formation of polymeric byproducts.[1]

  • Solvent and reagent residues: Residual solvents and catalysts from the reaction and workup may be present.[1]

Q3: How can I detect and characterize the impurities in my sample?

A3: A combination of spectroscopic and chromatographic techniques is recommended for the identification and quantification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of the product and identifying the molecular weights of volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the desired product and elucidating the structures of any major byproducts.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in your product and confirm the absence of starting materials.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a low yield of your final product, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.[2]
Suboptimal Reaction Temperature The reaction temperature is critical. Too low a temperature can lead to a slow or incomplete reaction, while too high a temperature can promote the formation of degradation products. Experiment with a temperature gradient to find the optimal condition.[2]
Incorrect pH The pH of the reaction medium can influence the reaction rate. For the Hantzsch synthesis, a neutral to slightly basic pH is often optimal to facilitate the necessary nucleophilic attack and cyclization steps.[2]
Poor Quality of Reactants Ensure the purity of your starting materials, 3-bromo-2-butanone (B1330396) and thioacetamide. Use freshly distilled or recrystallized reagents if necessary.[2]
Loss of Product During Workup This compound is a volatile organic compound. Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and a moderate temperature. Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions.[2]
Issue 2: Presence of Significant Impurities in the Final Product

The formation of byproducts is a common challenge. The following table outlines mitigation strategies for common impurities:

Impurity Formation Mechanism Mitigation Strategy
2,4,5-Trimethyl-4,5-dihydrothiazole (unwanted intermediate) Incomplete oxidation of the dihydrothiazole intermediate to the aromatic thiazole.If the aromatic thiazole is the desired product, ensure the reaction conditions (e.g., exposure to air or a mild oxidant) are sufficient for complete oxidation.
Isomeric Byproducts Rearrangement or alternative cyclization pathways, which can be influenced by acidic pH.[2]Maintain a neutral or slightly basic pH during the reaction. The choice of base and solvent can also influence regioselectivity.[2]
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.[2]Monitor the reaction to completion. Ensure efficient stirring and consider using a slight excess of one of the reactants to drive the reaction forward.[2]
Polymerization Products Side reactions of the α-haloketone or thioamide.[1]Carefully control the reaction temperature.

Data Presentation

Table 1: Representative Yields and Purity with Different Purification Methods

Note: The following data is representative of typical Hantzsch thiazole syntheses, as specific quantitative data for this compound is limited in publicly available literature.

Purification Method Typical Purity Typical Yield Advantages Limitations
Fractional Distillation >95%60-80%Scalable, effective for removing non-volatile impurities.[1]Requires thermal stability of the compound; may not separate close-boiling impurities.[1]
Flash Column Chromatography >98%50-70%High resolution, versatile for a wide range of impurities.[1]Can be less scalable and more solvent-intensive.
Crystallization >99%40-60%Can yield very high purity material.[1]Not always feasible if the product is a liquid or does not crystallize well.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.[2]

  • Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 equivalent) to the solution at room temperature.[2]

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.[1]

  • Extraction: Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.[2]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude product.[1]

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Perform a thorough TLC analysis to determine a suitable solvent system that provides good separation of the desired product from impurities (aim for an Rf of 0.2-0.3 for the product).[1] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica (B1680970) gel as a slurry in the initial, least polar eluent.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and carefully load it onto the top of the silica gel.[3]

  • Elution: Begin elution with the selected solvent system. A gradient elution, gradually increasing the polarity, is often effective for separating complex mixtures.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 3: GC-MS Analysis for Purity Assessment
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[4]

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.[4]

  • Injector and Oven Program: Use a split/splitless injector, typically at 250 °C. The oven temperature program should start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.[4]

  • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.[4]

  • Mass Spectrometer Settings: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to around 230 °C and the quadrupole temperature to about 150 °C. Scan a mass range of m/z 40-300.[4]

  • Data Acquisition: Acquire data in full scan mode to identify unknown impurities and/or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity if quantifying known impurities.[4]

Visualizations

Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions Yes check_workup Review Workup Procedure incomplete->check_workup No increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp check_reagents Check Reagent Purity optimize_conditions->check_reagents yield_improved Yield Improved increase_time->yield_improved increase_temp->yield_improved purify_reagents Purify/Replace Reagents check_reagents->purify_reagents purify_reagents->yield_improved volatile_loss Potential Loss of Volatile Product check_workup->volatile_loss adjust_workup Adjust Workup (Lower Temp, Efficient Extraction) volatile_loss->adjust_workup Yes volatile_loss->yield_improved No adjust_workup->yield_improved

Caption: Troubleshooting workflow for low yield.

Experimental Workflow synthesis Hantzsch Synthesis workup Workup (Neutralization & Extraction) synthesis->workup concentration Concentration (Rotary Evaporator) workup->concentration purification Purification (Distillation or Chromatography) concentration->purification analysis Analysis (GC-MS, NMR) purification->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for synthesis and purification.

Impurity Formation Pathways reactants Thioacetamide + 3-Bromo-2-butanone intermediate 2,4,5-Trimethyl-4,5-dihydrothiazole reactants->intermediate Hantzsch Condensation isomeric Isomeric Impurities reactants->isomeric Side Reaction unreacted Unreacted Starting Materials reactants->unreacted polymer Polymerization Products reactants->polymer Side Reaction product This compound intermediate->product Oxidation

Caption: Formation of product and common impurities.

References

Stability of 2,4,5-Trimethylthiazole under different pH and temperature.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4,5-Trimethylthiazole under varying pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of thiazole (B1198619) derivatives like this compound is primarily influenced by pH, temperature, and exposure to light and oxidative conditions. The thiazole ring itself is relatively stable, but the overall stability can be affected by its substituents and the experimental conditions.

Q2: In what pH range is this compound expected to be most stable?

A2: Generally, for similar thiazole compounds, the greatest stability is observed in the neutral to slightly alkaline pH range (approximately pH 6.5-8.5).[1] Acidic conditions (pH < 4.5) can lead to more rapid degradation, potentially through acid-catalyzed hydrolysis.[1]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the rate of degradation of this compound. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation, which indicates an exponential increase in the reaction rate with temperature.[1] For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen) to minimize degradation.[1]

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways for thiazole-based compounds include hydrolysis (cleavage of bonds by water, often catalyzed by acid or base), oxidation (particularly at the sulfur atom), and photolysis (degradation due to light exposure). The specific degradation products will depend on the stress conditions applied.

Troubleshooting Guide

This guide addresses common issues encountered during stability studies of this compound.

Issue 1: Rapid Loss of Compound in Acidic Buffer

  • Question: I am observing a significant decrease in the concentration of this compound in my assay buffered at pH 5.0. What is the likely cause and how can I mitigate this?

  • Answer: The rapid loss is likely due to acid-catalyzed hydrolysis. Thiazole derivatives can be unstable in acidic conditions.[1]

    • Recommendation: If your experimental protocol allows, consider increasing the pH of your buffer to a neutral or slightly alkaline range (pH 7.0-8.0).[1] If maintaining an acidic pH is necessary, you could lower the experimental temperature to slow the degradation rate and ensure the experiment is completed as quickly as possible.[1] Always use freshly prepared solutions for your experiments.[1]

Issue 2: Inconsistent Results Between Experimental Replicates

  • Question: My experimental results for the stability of this compound show high variability between replicates. What could be the cause?

  • Answer: Inconsistent results can arise from the compound's instability. Minor variations in incubation times, temperature, or buffer preparation between replicates can lead to different degrees of degradation.[1]

    • Recommendation: Ensure precise control over all experimental parameters. Use a calibrated thermostat for temperature control, prepare all buffers from a single stock to ensure pH consistency, and adhere to a strict timeline for sample incubation and analysis.

Issue 3: Appearance of Unknown Peaks in Chromatogram

  • Question: I am observing new, unidentified peaks in my HPLC analysis of a stressed this compound sample. Are these impurities or degradation products?

  • Answer: These new peaks are likely degradation products resulting from the stress conditions.

    • Recommendation: To confirm this, conduct a forced degradation study where you intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you identify the retention times of the major degradation products. Your analytical method should be capable of resolving the parent compound from all of these degradation products.

Data Presentation

The following tables present hypothetical data for the stability of this compound to illustrate expected trends. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Hypothetical Percentage of this compound Remaining at 40°C over 48 Hours at Different pH Values.

Time (hours)pH 3.0pH 5.0pH 7.4pH 9.0
0100%100%100%100%
685%92%98%95%
1272%85%96%90%
2458%75%94%82%
4835%60%90%70%

Table 2: Hypothetical Half-Life (t½) of this compound at Different pH and Temperature Conditions.

TemperaturepH 3.0pH 5.0pH 7.4pH 9.0
25°C72 hours120 hours>500 hours240 hours
40°C30 hours55 hours400 hours100 hours
60°C8 hours15 hours150 hours35 hours

Experimental Protocols

A detailed methodology for a typical forced degradation study of this compound is provided below.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Phosphate, citrate, and borate (B1201080) buffers of various pH values[1]

  • Calibrated pH meter, analytical balance, and volumetric flasks

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven maintained at 80°C for 48 hours.

    • Also, incubate a solution of the compound at 80°C for 48 hours.

    • After the stress period, prepare solutions of the solid sample and dilute the liquid sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare solutions for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.

    • Quantify the amount of this compound remaining and the percentage of each degradation product formed.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress thermal Thermal Stress (80°C, Solid & Solution) prep_stock->thermal Apply Stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Apply Stress prep_buffers Prepare pH Buffers (e.g., 3, 5, 7.4, 9) sampling Sample at Time Points (0, 6, 12, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench (if necessary) sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc quantify Quantify Parent Compound & Degradants hplc->quantify report Generate Stability Report quantify->report

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree start Start Troubleshooting issue What is the observed issue? start->issue rapid_loss Rapid loss of compound in acidic buffer issue->rapid_loss Rapid Loss inconsistent_results Inconsistent results between replicates issue->inconsistent_results Inconsistency unknown_peaks Appearance of unknown peaks issue->unknown_peaks Unknown Peaks solution_loss Increase buffer pH to 7.0-8.0 OR Lower experimental temperature rapid_loss->solution_loss Solution solution_inconsistent Ensure precise control over: - Temperature - Buffer Preparation - Incubation Times inconsistent_results->solution_inconsistent Solution solution_peaks Perform forced degradation study to identify degradation products unknown_peaks->solution_peaks Solution

References

Preventing degradation of 2,4,5-Trimethylthiazole during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2,4,5-Trimethylthiazole during analysis.

Troubleshooting Guide

Issue: Poor Peak Shape, Loss of Analyte, or Irreproducible Results

Researchers analyzing this compound may encounter issues such as tailing peaks, reduced analyte response, or inconsistent results between injections. These problems often stem from the degradation of the analyte during sample preparation or analysis. The following sections provide potential causes and solutions.

Potential Degradation Pathways

This compound is susceptible to degradation through several pathways, including:

  • Thermal Degradation: As a volatile flavor compound, it can be sensitive to high temperatures in the GC inlet and column.

  • Hydrolysis: The thiazole (B1198619) ring can be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: Exposure to oxygen, especially when heated, can lead to degradation.

  • Photodegradation: Exposure to UV light can induce degradation of thiazole-containing compounds.

Illustrative Quantitative Data on Degradation

While specific quantitative degradation data for this compound is not extensively available, the following table provides an illustrative summary of expected degradation trends under various conditions based on the general behavior of thiazole and other volatile sulfur compounds.

ConditionParameterLevelExpected Degradation (%)Recommendations
Temperature GC Inlet Temperature250 °C10 - 20%Lower inlet temperature to < 170 °C.
200 °C5 - 10%Use a lower inlet temperature.
150 °C< 5%Optimal for minimizing thermal stress.
pH Sample pH215 - 25%Adjust sample pH to neutral if possible.
45 - 15%Buffer samples closer to neutral pH.
7< 2%Maintain neutral pH for optimal stability.
1010 - 20%Avoid strongly basic conditions.
Light Exposure UV Light (254 nm)4 hours5 - 15%Protect samples from light.
Ambient Light24 hours< 5%Store samples in amber vials.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during GC-MS analysis?

A1: The primary causes of degradation during GC-MS analysis are thermal stress in the heated injector port and GC oven, and potential interactions with active sites in the GC system. As a sulfur-containing compound, this compound can be particularly susceptible to adsorption and degradation on non-inert surfaces.

Q2: How can I minimize thermal degradation of this compound in the GC inlet?

A2: To minimize thermal degradation, it is crucial to optimize the GC inlet temperature. The boiling point of this compound is approximately 166-167 °C. A good starting point is to set the injector temperature at or below this temperature. Using a pulsed splitless or programmed temperature vaporization (PTV) inlet can also help by introducing the sample at a lower initial temperature.

Q3: What are the recommended GC-MS parameters for the analysis of this compound?

A3: A detailed experimental protocol is provided below. Key recommendations include using an inert flow path and keeping transfer line temperatures to a minimum.

Experimental Protocol: Recommended GC-MS Method
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Injector:

    • Mode: Splitless

    • Inlet Temperature: 150 °C - 170 °C

    • Liner: Use a deactivated, inert liner.

  • Column:

    • Stationary Phase: Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Final Temperature: 180 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: ≤ 200 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.

Q4: How does sample pH affect the stability of this compound?

A4: Thiazole and related compounds can be unstable under strongly acidic or basic conditions, which can lead to hydrolysis and ring cleavage. It is recommended to maintain the sample pH in the neutral range (pH 6-8) to ensure stability. If the experimental design requires acidic or basic conditions, samples should be analyzed as quickly as possible after preparation and kept at low temperatures.

Q5: What precautions should I take during sample preparation to prevent degradation?

A5: To prevent degradation during sample preparation:

  • Protect from Light: Store standards and samples in amber vials to prevent photodegradation.

  • Control Temperature: Keep samples cool (refrigerated or on ice) before analysis.

  • Use Fresh Solutions: Prepare standards and working solutions fresh daily.

  • Use Inert Materials: Utilize deactivated glassware and vials to prevent adsorption and catalytic degradation.

  • Avoid Strong Acids and Bases: If possible, adjust the pH of your sample to the neutral range.

Visualizations

Potential Degradation Pathways of this compound cluster_conditions Degradation Conditions TMT This compound Degradation Degradation Products TMT->Degradation degrades to Thermal High Temperature (GC Inlet/Oven) Thermal->Degradation Hydrolysis Acidic/Basic pH Hydrolysis->Degradation Oxidation Oxygen Exposure Oxidation->Degradation Photo UV/Light Exposure Photo->Degradation

Caption: Key factors leading to the degradation of this compound.

Troubleshooting Workflow for this compound Analysis Problem Poor Peak Shape / Analyte Loss Check_Temp Check GC Temperatures (Inlet & Oven) Problem->Check_Temp Check_pH Check Sample pH Problem->Check_pH Check_Light Check Light Exposure Problem->Check_Light Check_System Check GC System Inertness Problem->Check_System Lower_Temp Lower Inlet Temp to < 170°C Optimize Oven Program Check_Temp->Lower_Temp Adjust_pH Adjust pH to Neutral (6-8) Check_pH->Adjust_pH Protect_Light Use Amber Vials Work in Low Light Check_Light->Protect_Light Inert_System Use Deactivated Liner & Column Check_System->Inert_System

Caption: A decision tree for troubleshooting analytical issues.

Recommended Analytical Workflow Sample_Prep Sample Preparation (Neutral pH, Low Light, Cool) GC_MS GC-MS Analysis (Optimized Conditions) Sample_Prep->GC_MS Data_Analysis Data Analysis (SIM for Quantification) GC_MS->Data_Analysis

Caption: A simplified workflow for robust analysis.

Technical Support Center: Optimizing GC-MS for 2,4,5-Trimethylthiazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the analysis of 2,4,5-trimethylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary mass fragments of this compound in an electron ionization (EI) mass spectrum?

A1: In a standard 70 eV electron ionization mass spectrum, this compound (molecular weight: 127.21 g/mol ) will exhibit a prominent molecular ion peak (M+) at m/z 127.[1][2] Other significant fragments can be observed at m/z 86 and 85.[2] When setting up your MS parameters, it is advisable to monitor for these key ions, especially for Selected Ion Monitoring (SIM) mode to enhance sensitivity.

Q2: Which type of GC column is most suitable for analyzing this compound?

A2: A non-polar or medium-polar capillary column is generally recommended for the analysis of volatile and semi-volatile compounds like this compound.[3] A common and effective choice is a DB-5ms column (or equivalent 5% phenyl-methylpolysiloxane stationary phase) with dimensions such as 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[3] For highly volatile compounds, a thicker film might improve peak shape.

Q3: Should I use split or splitless injection for this compound analysis?

A3: The choice between split and splitless injection depends on the concentration of your analyte. For trace-level analysis, splitless injection is preferred as it directs the majority of the sample onto the column, thereby maximizing sensitivity.[4] If your sample is more concentrated, a split injection with a moderate split ratio (e.g., 20:1) can be used to prevent column overload and ensure sharp peaks.

Q4: What are typical starting temperatures for the GC oven program?

A4: A suitable starting oven temperature is crucial for good chromatography of volatile compounds. An initial temperature of around 40°C is a good starting point.[3] This should be held for a couple of minutes to ensure efficient trapping of the analyte at the head of the column before starting the temperature ramp.

Troubleshooting Guide

Q5: I am observing poor peak shape (tailing) for this compound. What are the possible causes and solutions?

A5: Peak tailing for a polar compound like this compound is often due to active sites within the GC system. Here are the common causes and their solutions:

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues, creating active sites.

    • Solution: Perform routine inlet maintenance, which includes replacing the liner, O-ring, and septum.[5] Using a deactivated or silanized liner can further reduce activity.

  • Column Activity: The column itself can become active, especially at the inlet end, due to contamination.

    • Solution: Trim a small section (e.g., 10-15 cm) from the front of the column. If this doesn't resolve the issue, the column may need to be replaced.[5]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut on the column ends.[5][6]

  • Solvent-Phase Polarity Mismatch: A significant mismatch in polarity between your sample solvent and the GC stationary phase can cause peak distortion.

    • Solution: If possible, dissolve your sample in a solvent that is more compatible with the non-polar or medium-polar column, such as hexane (B92381) or dichloromethane.[5]

Q6: The sensitivity for this compound is too low. How can I improve the signal-to-noise ratio?

A6: Low sensitivity can be addressed by optimizing several aspects of your GC-MS method:

  • Injection Technique:

    • Solution: Switch from split to splitless injection to introduce more analyte onto the column.[4] For large volume injections without pre-concentration, a Programmed Temperature Vaporizing (PTV) inlet can enhance sensitivity by one to two orders of magnitude compared to splitless injection.[7]

  • MS Detector Settings:

    • Solution: Instead of full scan mode, use Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions of this compound (e.g., m/z 127, 86, 85). This significantly reduces background noise and increases sensitivity. For even greater sensitivity and selectivity, a GC-MS/MS system can be used with Multiple Reaction Monitoring (MRM).[7]

  • Column Dimensions:

    • Solution: Using a column with a smaller internal diameter (e.g., 0.18 mm or 0.15 mm) can produce narrower peaks, which increases the signal-to-noise ratio and thus improves sensitivity.[4][7]

  • Sample Preparation:

    • Solution: Employ pre-concentration techniques like Solid-Phase Microextraction (SPME) or purge-and-trap for volatile analytes in complex matrices.[4][8] These methods can significantly increase the amount of analyte introduced into the GC-MS system.[8]

Experimental Protocols

Optimized GC-MS Method for this compound Detection

This protocol provides a starting point for the analysis of this compound. Parameters should be further optimized based on your specific instrument and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1000 µg/mL.

  • Create a series of calibration standards by diluting the stock solution.

  • For complex matrices, consider using liquid-liquid extraction or SPME to isolate the analyte.[9][10]

2. GC-MS Parameters:

The following table summarizes the recommended GC-MS parameters.

Parameter Recommended Setting
GC System Agilent GC-MS (or equivalent)
Column DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3][11]
Injector Type Split/Splitless
Injection Mode Splitless (for trace analysis)[3][4]
Injection Volume 1 µL
Injector Temperature 250 °C[3]
Oven Program - Initial Temperature: 40 °C, hold for 2 minutes- Ramp 1: 5 °C/min to 180 °C- Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes[3]
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Ion Source Temperature 230 °C[3][11]
Quadrupole Temperature 150 °C[3][11]
Data Acquisition Mode - Full Scan: m/z 40-300 (for initial identification)- SIM Mode: Monitor ions at m/z 127, 86, and 85 (for enhanced sensitivity and quantification)[3]
Transfer Line Temp 250 °C[12]

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization process.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape Problem Poor Peak Shape for This compound CheckInlet Step 1: Check Inlet Maintenance Problem->CheckInlet InletComponents Replace liner, septum, and O-ring. Use a deactivated liner. CheckInlet->InletComponents Action CheckColumn Step 2: Evaluate Column InletComponents->CheckColumn Still Tailing? TrimColumn Trim 10-15 cm from the inlet end of the column. CheckColumn->TrimColumn Action ReplaceColumn If tailing persists, replace the column. TrimColumn->ReplaceColumn Still Tailing? CheckInstallation Step 3: Verify Column Installation ReplaceColumn->CheckInstallation Still Tailing? ReinstallColumn Ensure correct insertion depth and clean, square cuts. CheckInstallation->ReinstallColumn Action Solution Symmetrical Peak Shape Achieved ReinstallColumn->Solution

Caption: A step-by-step workflow for troubleshooting peak tailing issues.

ParameterRelationships Logical Relationships for GC-MS Parameter Optimization cluster_gc Gas Chromatography Parameters cluster_ms Mass Spectrometry Parameters cluster_outcome Analytical Outcome InjectionMode Injection Mode (Splitless/Split) Sensitivity Sensitivity InjectionMode->Sensitivity OvenProgram Oven Temperature Program PeakShape Peak Shape OvenProgram->PeakShape Resolution Resolution OvenProgram->Resolution ColumnChoice Column Choice (Dimensions/Phase) ColumnChoice->Sensitivity ColumnChoice->PeakShape ColumnChoice->Resolution CarrierGas Carrier Gas Flow Rate CarrierGas->Resolution AcquisitionMode Acquisition Mode (Scan/SIM) AcquisitionMode->Sensitivity IonSourceTemp Ion Source Temperature IonSourceTemp->Sensitivity

Caption: Key GC-MS parameters and their influence on analytical results.

References

Troubleshooting low recovery of 2,4,5-Trimethylthiazole in food samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the analysis of 2,4,5-trimethylthiazole in food samples, with a focus on addressing the common issue of low analyte recovery.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound during analysis of food samples is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question: Why is the recovery of this compound low in my food samples when using HS-SPME-GC-MS?

Answer:

Low recovery can stem from several factors throughout the analytical workflow, from sample preparation to GC-MS analysis. The following sections break down potential causes and their solutions.

Sample Preparation and Matrix Effects

The complex nature of food matrices can significantly hinder the extraction of volatile compounds.

  • Issue: Strong Analyte-Matrix Interactions. this compound can bind to non-volatile components in the food matrix, such as fats and proteins, preventing its release into the headspace.

    • Solution:

      • Matrix Modification: The addition of a saturated salt solution (e.g., NaCl) to the sample vial can increase the ionic strength of the aqueous phase, promoting the "salting-out" effect and enhancing the release of volatile compounds.[1]

      • Sample Dilution: Diluting the sample with deionized water can sometimes reduce matrix effects.

      • Homogenization: Thoroughly homogenizing the sample increases the surface area, facilitating the release of the analyte.

  • Issue: Inefficient Release from the Matrix. The physical properties of the food sample can trap the analyte.

    • Solution:

      • Temperature Optimization: Increasing the incubation and extraction temperature can improve the volatility of this compound and facilitate its release. However, excessively high temperatures can sometimes decrease sensitivity.[2]

      • Agitation: Continuous agitation of the sample during incubation and extraction ensures a consistent release of the analyte into the headspace.

Headspace-Solid Phase Microextraction (HS-SPME) Parameters

The efficiency of the SPME fiber in capturing the analyte from the headspace is critical.

  • Issue: Inappropriate SPME Fiber. The choice of SPME fiber coating is crucial for the effective adsorption of the target analyte.

    • Solution: For a broad range of volatile and semi-volatile compounds like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice.[1]

  • Issue: Suboptimal Extraction Conditions. Incorrect timing and temperature can lead to incomplete adsorption of the analyte onto the SPME fiber.

    • Solution:

      • Equilibration and Extraction Time: It is essential to allow sufficient time for the analyte to reach equilibrium between the sample matrix and the headspace, and then for the SPME fiber to reach equilibrium with the headspace. These times should be optimized for your specific sample type.

      • Extraction Temperature: As mentioned, temperature optimization is key. A typical starting point for volatile compounds is in the range of 40-60°C.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Proper instrumental analysis is necessary to ensure the detected signal accurately reflects the amount of analyte desorbed from the SPME fiber.

  • Issue: Inefficient Desorption from the SPME Fiber. If the analyte is not completely desorbed in the GC inlet, the detected amount will be artificially low.

    • Solution:

      • Inlet Temperature: Ensure the GC inlet temperature is high enough for the complete and rapid desorption of this compound from the SPME fiber. A typical temperature is 250°C.

      • Desorption Time: The time the fiber remains in the hot inlet should be sufficient for complete desorption, typically 2-5 minutes.

  • Issue: Analyte Loss or Degradation. The analyte may degrade or be lost at various points in the GC system.

    • Solution:

      • Column Choice: A non-polar or medium-polar capillary column, such as a DB-5ms, is generally suitable for the separation of volatile flavor compounds.[1]

      • Oven Temperature Program: An appropriate temperature program is crucial to ensure good peak shape and resolution.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow start Low Recovery of this compound sample_prep Review Sample Preparation start->sample_prep spme_params Optimize HS-SPME Parameters start->spme_params gcms_params Verify GC-MS Conditions start->gcms_params matrix_effects Address Matrix Effects - Add Salt - Homogenize Sample - Adjust pH sample_prep->matrix_effects extraction_conditions Optimize Extraction - Fiber Choice - Time & Temperature - Agitation spme_params->extraction_conditions instrumental_conditions Check GC-MS Settings - Inlet Temperature - Desorption Time - Column & Oven Program gcms_params->instrumental_conditions end Improved Recovery matrix_effects->end extraction_conditions->end instrumental_conditions->end

Caption: Troubleshooting workflow for low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in food?

A1: this compound is a volatile organic compound that contributes to the flavor and aroma of many cooked foods, particularly roasted meats and coffee. It is formed during the Maillard reaction and is associated with nutty, meaty, and roasted aromas. Its quantification is important for food quality control and flavor development.

Q2: What is the best SPME fiber for this compound analysis?

A2: For a broad range of volatile compounds, including thiazoles, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended due to its ability to adsorb a wide range of analyte polarities and molecular weights.[1]

Q3: How can I minimize matrix effects when analyzing complex food samples?

A3: To minimize matrix effects, you can try adding a saturated salt solution to your sample, diluting the sample, or using matrix-matched calibration standards. Thorough homogenization of the sample is also crucial.

Q4: What are typical GC-MS parameters for the analysis of this compound?

A4: A common setup includes a non-polar or medium-polar capillary column (e.g., DB-5ms), a splitless injection mode, an injector temperature of around 250°C, and an oven temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C). The mass spectrometer is typically operated in electron ionization (EI) mode.[1]

Q5: Is it necessary to use an internal standard?

A5: Yes, using an internal standard is highly recommended to improve the precision and accuracy of your quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a compound with similar chemical properties that is not present in the sample can be used.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of this compound in a Meat Sample

This protocol provides a general procedure for the extraction and quantification of this compound from a homogenized meat sample. Optimization of specific parameters may be required for different meat types.

Materials:

  • Homogenized meat sample

  • 20 mL headspace vials with PTFE/silicone septa

  • Saturated NaCl solution

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Weigh 2-5 g of the homogenized meat sample into a 20 mL headspace vial.[1]

    • Add a saturated solution of NaCl to enhance the release of volatile compounds.[1]

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler with agitation.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.[1]

    • Expose the pre-conditioned SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).[1]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

    • Injector: Splitless mode at 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode to monitor characteristic ions of this compound.[1]

Experimental Workflow Diagram

ExperimentalWorkflow start Start sample_prep Sample Preparation - Weigh Sample - Add Salt Solution - Seal Vial start->sample_prep incubation Incubation - Controlled Temperature - Agitation sample_prep->incubation spme_extraction HS-SPME Extraction - Expose Fiber to Headspace incubation->spme_extraction gcms_analysis GC-MS Analysis - Thermal Desorption - Separation & Detection spme_extraction->gcms_analysis data_processing Data Processing - Peak Integration - Quantification gcms_analysis->data_processing end End data_processing->end

References

Minimizing byproduct formation in 2,4,5-Trimethylthiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the synthesis of 2,4,5-trimethylthiazole. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, primarily via the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone (like 3-bromo-2-butanone) with a thioamide (thioacetamide).

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions. Here are some common causes and their solutions:

  • Purity of Reactants: Ensure the purity of your 3-bromo-2-butanone (B1330396) and thioacetamide (B46855). Impurities can lead to unwanted side reactions. If necessary, purify the starting materials by distillation or recrystallization.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures can promote the formation of degradation products and byproducts. Experiment with a temperature gradient to find the optimal condition for your specific setup.[1]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If starting materials are still present after the expected reaction time, consider extending it.

  • pH of the Reaction Medium: The pH can significantly influence the reaction rate and outcome. For the Hantzsch synthesis, maintaining a neutral to slightly basic pH is often optimal to facilitate the necessary nucleophilic attack and subsequent cyclization.[1]

  • Loss of Product During Workup: this compound is a volatile organic compound. Avoid excessive heating during the removal of solvents. It is recommended to use a rotary evaporator at reduced pressure and a moderate temperature. Ensure efficient extraction by using a suitable organic solvent and performing multiple extractions.[1]

Issue 2: Presence of Significant Impurities and Byproducts

Q: My final product is contaminated with significant impurities. What are the likely byproducts, and how can I minimize their formation?

A: Byproduct formation is a common challenge in this synthesis. Understanding the potential side reactions is key to their minimization.

  • Common Byproducts:

    • Isomeric Thiazoles: Under certain conditions, particularly acidic pH, rearrangement or alternative cyclization pathways can lead to the formation of isomeric thiazoles.[1]

    • Oxidation Products: If the reaction is exposed to air for extended periods, especially at elevated temperatures, oxidation of intermediates can occur.[1]

    • Polymerization Products: Side reactions of the α-haloketone or thioacetamide can lead to the formation of polymeric materials.[1]

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your final product.[1]

  • Mitigation Strategies:

    • Control pH: Maintain a neutral or slightly basic pH throughout the reaction to minimize the formation of isomeric byproducts.[1]

    • Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere, such as nitrogen or argon, and use degassed solvents.[1]

    • Controlled Reagent Addition: Add the reagents slowly to avoid localized high concentrations, which can lead to polymerization.[1]

    • Monitor Reaction to Completion: Use TLC or GC-MS to ensure the reaction has gone to completion, thus minimizing the presence of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., 3-bromo-2-butanone) with a thioamide (e.g., thioacetamide).[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These techniques will help you determine when the starting materials have been consumed and the product has formed.

Q3: What are the recommended purification techniques for this compound?

A3: The choice of purification technique will depend on the nature of the impurities. Common methods include:

  • Distillation: Fractional distillation under reduced pressure can be effective if the boiling points of the product and impurities are significantly different.

  • Column Chromatography: Flash column chromatography is a versatile technique for separating the target compound from impurities with different polarities.

Q4: How can I characterize the final product and identify any byproducts?

A4: A combination of spectroscopic techniques is recommended for the characterization of this compound and the identification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the molecular weights of any byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and elucidate the structures of any major byproducts.[1]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product and to check for the absence of starting material functional groups.[1]

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield and purity of this compound. Please note that this data is hypothetical and intended for educational purposes to demonstrate the impact of varying experimental parameters.

Table 1: Effect of Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Major Byproduct (%)
401265925 (Isomeric Thiazole)
60685953 (Isomeric Thiazole)
80482908 (Polymerization Products)
1002758512 (Degradation Products)

Table 2: Effect of pH on Yield and Purity

pHReaction Time (h)Yield (%)Purity (%)Major Byproduct (%)
58558015 (Isomeric Thiazole)
7685953 (Isomeric Thiazole)
9688962 (Isomeric Thiazole)
11680907 (Side Reaction Products)

Experimental Protocols

Detailed Methodology for the Hantzsch Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-bromo-2-butanone

  • Thioacetamide

  • Ethanol (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 equivalent) to the thioacetamide solution at room temperature.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether) three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography.

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Starting Materials (3-bromo-2-butanone, Thioacetamide) dissolve Dissolve Thioacetamide in Solvent reactants->dissolve solvent Solvent (e.g., Ethanol) solvent->dissolve add_ketone Add 3-bromo-2-butanone dissolve->add_ketone reflux Heat and Stir (e.g., 60°C) add_ketone->reflux neutralize Neutralize (aq. NaHCO3) reflux->neutralize extract Extract (Organic Solvent) neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Distillation or Chromatography) dry->purify product Pure this compound purify->product

A generalized workflow for the Hantzsch synthesis of this compound.

Byproduct_Formation_Pathway cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Reaction Intermediates high_temp High Temperature start->high_temp leads to acidic_ph Acidic pH start->acidic_ph promotes oxygen Presence of Oxygen start->oxygen enables excess_reagent Localized Excess Reagent start->excess_reagent causes degradation Degradation Products high_temp->degradation isomerization Isomeric Thiazoles acidic_ph->isomerization oxidation Oxidation Byproducts oxygen->oxidation polymerization Polymerization excess_reagent->polymerization Troubleshooting_Logic cluster_yield_solutions Low Yield Solutions cluster_impurity_solutions High Impurity Solutions start Problem Encountered low_yield Low Yield start->low_yield high_impurity High Impurity Level start->high_impurity check_reagents Check Reagent Purity low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp extend_time Extend Reaction Time low_yield->extend_time adjust_ph_yield Adjust pH low_yield->adjust_ph_yield adjust_ph_impurity Control pH high_impurity->adjust_ph_impurity inert_atm Use Inert Atmosphere high_impurity->inert_atm slow_addition Slow Reagent Addition high_impurity->slow_addition monitor_completion Monitor to Completion high_impurity->monitor_completion

References

Technical Support Center: Optimizing Maillard-Generated 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the Maillard-generated synthesis of 2,4,5-Trimethylthiazole. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of this compound Incorrect Precursor Ratio: The molar ratio of the sulfur source (e.g., L-cysteine) to the carbonyl source (e.g., a reducing sugar like D-glucose and/or dicarbonyl compounds like 2,3-butanedione) is critical. An imbalance can favor alternative reaction pathways.- Ensure an appropriate molar ratio of precursors. A common starting point is a 1:1 molar ratio of the amino acid to the reducing sugar. - Systematically evaluate different ratios to find the optimum for your specific system.
Suboptimal pH: The Maillard reaction is highly pH-dependent. Acidic conditions generally slow down the reaction, while neutral to slightly alkaline conditions are often favorable for the formation of many Maillard products.[1]- Adjust the initial pH of the reaction mixture to a range of 7.0 to 9.0.[1] - Utilize a buffer system (e.g., phosphate (B84403) buffer) to maintain a stable pH throughout the reaction.[1]
Inappropriate Temperature or Reaction Time: Insufficient heating will result in a low conversion rate. Conversely, excessive heat or prolonged reaction times can lead to the degradation of this compound and the formation of undesirable byproducts.[1]- Optimize the reaction temperature and duration. A typical starting range for the Maillard reaction is between 100°C and 180°C.[1] - Conduct a time-course study by analyzing aliquots at different time points to determine the optimal reaction endpoint.[1]
Formation of Undesirable Side Products Presence of Competing Reactants: If the reaction medium contains other amino acids or reducing sugars, a complex mixture of Maillard products will be formed.- Use pure precursors to minimize side reactions. - If working with a complex matrix, consider purification of the precursors prior to the reaction.
Reaction Conditions Favoring Alternative Pathways: The specific temperature and pH can influence the types of products formed.- Re-evaluate and optimize the temperature and pH to favor the formation of the desired thiazole (B1198619). Lowering the temperature and adjusting the pH may be necessary.
Inconsistent Results Lack of Control Over Reaction Parameters: Minor variations in temperature, pH, or precursor concentrations can lead to significant differences in the final product profile.- Employ a temperature-controlled reactor or an oil bath for stable and even heating. - Use a calibrated pH meter and appropriate buffers to ensure consistent pH. - Accurately measure and record the amounts of all reactants.
Volatility of Reactants or Products: Some precursors, like acetaldehyde, are highly volatile and can be lost from the reaction system, leading to inconsistent reactant ratios.- Conduct the reaction in a sealed vessel to prevent the escape of volatile compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the Maillard-generated synthesis of this compound?

A1: The formation of this compound through the Maillard reaction typically involves a sulfur-containing amino acid, most commonly L-cysteine, which provides the sulfur and nitrogen atoms for the thiazole ring.[1] A source of carbonyl groups is also required, which can be a reducing sugar (like D-glucose) that degrades to form dicarbonyl compounds, or more directly, an α-dicarbonyl compound like 2,3-butanedione (B143835) (diacetyl).[2] Ammonia (B1221849), often generated from the Strecker degradation of other amino acids, is also a key reactant.[2]

Q2: How does pH influence the yield of this compound?

A2: The pH of the reaction medium is a critical factor. The Maillard reaction rate is generally slower in acidic conditions and increases as the pH becomes neutral to slightly alkaline.[1] This is because the amino group of cysteine needs to be in its unprotonated, nucleophilic form to efficiently react with carbonyl groups. A pH range of 7.0-9.0 is often recommended to enhance the yield of Maillard products like thiazoles.[1]

Q3: What is the optimal temperature range for this reaction?

A3: The synthesis of this compound is typically carried out at elevated temperatures, generally ranging from 100°C to 180°C.[1] The optimal temperature is dependent on the specific precursors and the reaction time. Higher temperatures can accelerate the reaction but also increase the risk of product degradation and the formation of unwanted byproducts.[1]

Q4: Is the browning of the reaction mixture expected?

A4: Yes, the development of a brown color is a hallmark of the Maillard reaction. This is due to the formation of high molecular weight, nitrogen-containing polymers known as melanoidins in the later stages of the reaction. The intensity of the brown color will generally increase with both the reaction time and temperature.[1]

Q5: What analytical techniques are suitable for the quantification of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis and quantification of volatile and semi-volatile compounds like this compound.

Data Presentation

The following table summarizes the expected qualitative and quantitative impact of key reaction parameters on the yield of this compound. Please note that the yield percentages are representative and can vary based on the specific experimental setup and other interacting factors.

Parameter Condition Relative Yield of this compound Observations
Temperature 100°CLowSlower reaction rate, may require longer reaction times.
140°CModerate to HighGood balance between reaction rate and product stability.
180°CHigh initially, then decreasesRapid formation, but increased risk of degradation over time.
pH 5.0Very LowAcidic conditions protonate the amino group of cysteine, reducing its nucleophilicity.
7.0ModerateNeutral pH allows for a reasonable reaction rate.
8.5HighSlightly alkaline conditions favor the unprotonated amino group, increasing the reaction rate.
Precursor Molar Ratio (Cysteine:Reducing Sugar) 1:2ModerateExcess sugar may lead to increased formation of other Maillard products.
1:1HighA balanced ratio is often optimal for maximizing the desired product.
2:1ModerateExcess amino acid may not have sufficient carbonyl groups to react with.
Reaction Time (at 140°C, pH 8.5) 30 minLow to ModerateIncomplete reaction, lower conversion of precursors.
60 minHighApproaching optimal reaction time for maximum yield.
120 minModerate to LowPotential for degradation of the target compound with extended heating.

Experimental Protocols

This section provides a detailed methodology for a model experiment to generate and analyze this compound.

Objective: To synthesize and quantify this compound from the Maillard reaction of D-glucose and L-cysteine.

Materials:

  • D-glucose (analytical grade)

  • L-cysteine (analytical grade)

  • L-alanine (analytical grade, as a source of ammonia via Strecker degradation)[2]

  • Phosphate buffer (0.1 M, pH 8.0)

  • Deionized water

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • 10 mL reaction vials with screw-caps and PTFE/silicone septa

  • Heating block or oil bath

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

1. Preparation of the Model System: a. In a 10 mL reaction vial, dissolve 1 mmol of D-glucose, 0.5 mmol of L-cysteine, and 0.5 mmol of L-alanine in 5 mL of 0.1 M phosphate buffer (pH 8.0).[2] b. Tightly seal the vial with the screw-cap.

2. Thermal Reaction: a. Place the sealed vial in a preheated heating block or oil bath set to 120°C. b. Heat the reaction mixture for 60 minutes.[2]

3. Extraction of Volatile Compounds: a. After heating, immediately cool the vial in an ice bath to stop the reaction. b. Add 2 mL of dichloromethane (DCM) to the cooled vial. c. Vortex the mixture vigorously for 2 minutes to extract the volatile compounds. d. Centrifuge the vial at 3000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous layers.

4. Sample Preparation for GC-MS Analysis: a. Carefully transfer the bottom organic (DCM) layer to a clean vial using a Pasteur pipette. b. Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water. c. Transfer the dried extract to a 2 mL GC vial for analysis.

5. GC-MS Analysis: a. Inject 1 µL of the extract into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms). c. Employ a temperature program to separate the volatile compounds (e.g., initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes). d. The mass spectrometer should be operated in electron ionization (EI) mode, scanning from m/z 35 to 350.

Mandatory Visualizations

G cluster_precursors Precursor Generation cluster_intermediates Intermediate Formation cluster_assembly Thiazole Ring Assembly Reducing_Sugar Reducing Sugar (e.g., D-Glucose) Dicarbonyl α-Dicarbonyl (e.g., 2,3-Butanedione) Reducing_Sugar->Dicarbonyl Maillard Reaction Amino_Acid_S Sulfur-containing Amino Acid (e.g., L-Cysteine) H2S Hydrogen Sulfide (H₂S) Amino_Acid_S->H2S Thermal Degradation Amino_Acid_N Amino Acid (e.g., L-Alanine) NH3 Ammonia (NH₃) Amino_Acid_N->NH3 Strecker Degradation Condensation Condensation Dicarbonyl->Condensation H2S->Condensation NH3->Condensation Cyclization Cyclization Condensation->Cyclization Product This compound Cyclization->Product

Caption: Formation pathway of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_extraction 3. Extraction cluster_analysis 4. Analysis A Prepare Precursor Solution (e.g., D-Glucose, L-Cysteine, L-Alanine) B Adjust pH to 8.0 with Phosphate Buffer A->B C Seal Reaction Vial B->C D Heat at 120°C for 60 min in a Controlled Temperature Bath C->D E Cool Reaction Mixture in Ice Bath D->E F Add Dichloromethane (DCM) and Vortex E->F G Centrifuge to Separate Layers F->G H Collect Organic Layer G->H I Dry with Anhydrous Na₂SO₄ H->I J GC-MS Analysis I->J

Caption: Experimental workflow for this compound synthesis.

References

Enhancing the aroma profile of 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the aroma profile of 2,4,5-Trimethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its characteristic aroma profile?

A1: this compound is a sulfur-containing heterocyclic organic compound.[1] It is a well-known Maillard reaction product and a significant flavor component in many cooked foods, including meats and potatoes.[1] Its aroma is complex and highly sought after, typically described as nutty, roasted, meaty, with notes of cocoa, coffee, and chocolate.[2][3][4][5]

Q2: How is this compound typically formed in a laboratory or industrial setting?

A2: The formation of this compound is primarily achieved through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars upon heating.[6][7] The most critical precursors are a sulfur-containing amino acid (like L-cysteine), which provides the necessary sulfur and nitrogen atoms, and specific carbonyl compounds.[8][9][10] A common synthetic pathway involves the reaction of 3-mercapto-2-butanone (B1585005) with acetaldehyde (B116499) and ammonia (B1221849).[11] Additionally, the Hantzsch thiazole (B1198619) synthesis, a reaction between an α-haloketone and a thioamide, represents a classic method for creating thiazole derivatives.[12][13]

Q3: What are the key precursors required for the synthesis of this compound via the Maillard reaction?

A3: The key precursors are an α-dicarbonyl compound, hydrogen sulfide (B99878) (H₂S), and ammonia (NH₃).[6] In many model systems, these are generated from other starting materials:

  • α-Dicarbonyl Source: 2,3-butanedione (B143835) (diacetyl) is a critical precursor for the trimethyl-substituted ring.[6]

  • Hydrogen Sulfide (H₂S) Source: The thermal degradation of the amino acid L-cysteine is a principal source.[6][8]

  • Ammonia (NH₃) Source: Ammonia can be provided directly or generated through the Strecker degradation of other amino acids.[6]

Q4: What are the most critical experimental parameters that influence the final aroma profile and yield?

A4: The yield and resulting aroma are highly sensitive to several factors:

  • pH: The reaction is favored in neutral to slightly alkaline conditions (pH 7.0-9.0).[8] This is because the amino group of the precursor amino acid needs to be in its unprotonated, more nucleophilic form.[8]

  • Temperature and Time: The Maillard reaction is temperature-dependent, with typical ranges between 100°C and 180°C.[8] Insufficient heat or time leads to low conversion, while excessive conditions can cause degradation of the desired product and formation of off-notes.[8]

  • Precursor Ratio: The molar ratio of the reactants, such as cysteine and the carbonyl source, is critical. An improper ratio can lead to the formation of alternative, undesired products.[8]

Q5: What analytical techniques are recommended for characterizing the aroma profile?

A5: A combination of instrumental analysis and sensory evaluation is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for separating, identifying, and quantifying the volatile compounds in a sample.[6][12]

  • Gas Chromatography-Olfactometry (GC-O): This technique combines GC with human sensory perception.[3] As compounds elute from the GC column, they are directed to a sniffing port where a trained analyst can identify the specific aroma of each component, providing a direct link between a chemical and its scent.[3]

  • Aroma Extract Dilution Analysis (AEDA): Used in conjunction with GC-O, this method involves serially diluting an extract to determine the "Flavor Dilution (FD) factor" of each odorant, which indicates its potency.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Question: My reaction produced a very low yield of the target compound. What are the likely causes and how can I fix it?

  • Answer: Low yield is a common issue that can typically be traced back to three critical parameters. First, check the suboptimal pH of your reaction medium; the formation of many Maillard products is favored in neutral to slightly alkaline conditions, so experimenting with a pH range of 7.0 to 9.0 using a buffer is recommended.[8] Second, review your temperature and reaction time . Insufficient heat or time will result in a low conversion rate; try optimizing the reaction temperature (a typical starting point is 100°C-180°C) and duration.[8] Finally, consider the incorrect precursor ratio . The molar ratio of your sulfur/nitrogen source to the carbonyl source is crucial; a 1:1 molar ratio is a good starting point, but systematic evaluation may be needed to find the optimum for your specific system.[8]

Issue 2: Final Product Has Unpleasant Off-Notes (e.g., burnt, overly sulfurous)

  • Question: The aroma of my final product is not the desired nutty-roasted profile; instead, it smells burnt or harshly sulfurous. What went wrong?

  • Answer: The presence of off-notes often points to excessive reaction conditions or precursor degradation. Excessive heat or reaction time can lead to the degradation of this compound and the formation of undesirable byproducts.[8] Systematically reduce the temperature or reaction time to find a balance between formation and degradation. The choice and purity of precursors are also vital. Unwanted side reactions can occur if impure starting materials are used. Ensure high purity of precursors like L-cysteine and the carbonyl source.

Issue 3: Inconsistent Aroma Profile Between Experimental Batches

  • Question: I am observing significant batch-to-batch variation in the aroma profile, even when I follow the same protocol. How can I improve the reproducibility of my experiments?

  • Answer: Inconsistency is almost always due to a lack of precise control over critical reaction parameters. To improve reproducibility, ensure meticulous control over the following:

    • Precise Precursor Measurement: Use calibrated analytical balances and volumetric glassware to ensure molar ratios are identical for each batch.

    • Stable pH Environment: Use a reliable buffer system to maintain a stable pH throughout the heating process, as pH can drift during the reaction.[8]

    • Accurate Temperature and Time Control: Use a reaction vessel with uniform heating and precise temperature control. Ensure the reaction time is timed accurately from the moment the target temperature is reached.

    • Consistent Post-Reaction Workup: Standardize the cooling, extraction, and sample preparation procedures, as variations here can affect the final measured profile.

Data Presentation

Table 1: Physicochemical and Sensory Properties of this compound

Property Value Reference(s)
IUPAC Name 2,4,5-trimethyl-1,3-thiazole [1]
CAS Number 13623-11-5 [1][12]
Molecular Formula C₆H₉NS [1][12]
Molecular Weight 127.21 g/mol [1][12]
Appearance Colorless to pale yellow liquid [12]
Boiling Point 166-167 °C [12]

| Aroma Descriptors | Nutty, cocoa, coffee, roasted, meaty, earthy, vegetable |[2][3][9][14] |

Table 2: Influence of Key Reaction Parameters on this compound Synthesis

Parameter Recommended Range/Value Effect on Yield and Aroma Profile Reference(s)
pH 7.0 - 9.0 Increases the rate of the Maillard reaction by ensuring the amino group is unprotonated and nucleophilic, leading to higher yields. [8]
Temperature 100°C - 180°C Higher temperatures accelerate the reaction but increase the risk of thermal degradation and the formation of burnt off-notes if excessive. [8]
Reaction Time 30 - 120 minutes Longer times can increase conversion but also risk byproduct formation. Must be optimized with temperature. [6][12]

| Precursor Ratio | Start with 1:1 molar ratio | The optimal ratio is system-dependent and critical for maximizing yield while minimizing side reactions. |[8] |

Experimental Protocols

Protocol 1: Synthesis via Maillard Reaction (Model System)

This protocol describes a general method for generating this compound in a model system.[12]

  • Precursor Preparation: Prepare aqueous solutions of L-cysteine and a reducing sugar (e.g., glucose) or an α-dicarbonyl (e.g., 2,3-butanedione).

  • Reaction Setup: In a sealed, pressure-resistant glass vial, combine the precursor solutions. Adjust the initial pH of the mixture to the desired value (e.g., 8.0) using a suitable buffer or base.

  • Heating: Place the sealed vial in a controlled heating block or oil bath. Heat the mixture at a set temperature (e.g., 120-140°C) for a specific duration (e.g., 60 minutes) with constant stirring.[12]

  • Quenching: After heating, immediately cool the vial in an ice bath to stop the reaction.[6]

Protocol 2: Volatile Compound Extraction for GC-MS Analysis

  • Solvent Addition: To the cooled reaction vial from Protocol 1, add 2 mL of a suitable organic solvent such as dichloromethane (B109758) (DCM).[6]

  • Extraction: Vortex the mixture vigorously for 2 minutes to extract the volatile aroma compounds into the organic layer.[6]

  • Phase Separation: Centrifuge the vial (e.g., at 3000 rpm for 10 minutes) to achieve a clean separation between the aqueous and organic layers.[6]

  • Sample Preparation: Carefully transfer the bottom organic (DCM) layer to a new, clean vial using a Pasteur pipette. Add a small amount of anhydrous sodium sulfate (B86663) to the extract to remove any residual water.[6]

  • Analysis: Transfer the dried extract to a 2 mL GC vial. Inject 1 µL of the sample into the GC-MS system for analysis.[6]

Visualizations

Fig. 1: Formation Pathway of this compound cluster_precursors Precursors cluster_reaction Reaction Cascade 2_3_Butanedione 2,3-Butanedione (α-Dicarbonyl) Nucleophilic_Attack Nucleophilic Attack (H₂S on Carbonyl) 2_3_Butanedione->Nucleophilic_Attack Condensation Condensation (NH₃ on Carbonyl) 2_3_Butanedione->Condensation H2S Hydrogen Sulfide (from Cysteine) H2S->Nucleophilic_Attack NH3 Ammonia (from Amino Acids) NH3->Condensation Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Condensation->Cyclization Final_Product This compound Cyclization->Final_Product Dehydration/ Aromatization

Caption: Formation pathway from key Maillard reaction precursors.

Fig. 2: General Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup (Precursors, pH Control) Start->Reaction_Setup Heating 2. Controlled Heating (Temp & Time) Reaction_Setup->Heating Quenching 3. Quenching (Ice Bath) Heating->Quenching Extraction 4. Solvent Extraction (e.g., DCM) Quenching->Extraction Analysis 5. GC-MS / GC-O Analysis Extraction->Analysis Data_Processing 6. Data Interpretation (Identify & Quantify) Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for synthesis, extraction, and analysis.

Fig. 3: Troubleshooting Logic for Low Yield Issue Issue: Low or No Yield Check_pH Is pH in optimal range (7.0-9.0)? Issue->Check_pH Check_Temp Is Temp/Time sufficient (e.g., 100-180°C)? Check_pH->Check_Temp Yes Adjust_pH Solution: Adjust and buffer pH Check_pH->Adjust_pH No Check_Ratio Is precursor ratio optimized? Check_Temp->Check_Ratio Yes Adjust_Temp Solution: Increase Temp/Time Check_Temp->Adjust_Temp No Adjust_Ratio Solution: Systematically vary ratio Check_Ratio->Adjust_Ratio No Success Yield Improved Check_Ratio->Success Yes Adjust_pH->Success Adjust_Temp->Success Adjust_Ratio->Success

References

Technical Support Center: HPLC Purification of 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the HPLC purification of 2,4,5-Trimethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC column selection for this compound purification?

For the purification of this compound, a small, moderately polar molecule, the most common and recommended starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] Specifically, an Octadecylsilane (C18 or ODS) column is the laboratory workhorse and serves as an excellent initial choice due to its broad applicability for separating small molecules.[3][4] These columns separate compounds based on hydrophobicity, where non-polar compounds interact more strongly with the stationary phase.[1]

Q2: My this compound peak is showing poor retention on a standard C18 column. What should I do?

Poor retention of moderately polar compounds on a standard C18 column is a common issue, especially with highly aqueous mobile phases. This happens because the analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase. Here are several strategies to increase retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the end of them. This modification alters the selectivity and allows for better retention of polar analytes, even with highly aqueous mobile phases.[5][6]

  • Try an Aqueous C18 (AQ-type) Column: These columns are specifically designed to prevent "phase collapse" or "dewetting" in 100% aqueous mobile phases, ensuring reproducible retention for polar compounds.[7]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode ideal for separating very polar and hydrophilic compounds that are not retained in reversed-phase chromatography.[5][7] It utilizes a polar stationary phase (like silica (B1680970) or a diol-phase) and a mobile phase with a high concentration of organic solvent.[7]

Q3: What are potential impurities I should be looking for during the purification of this compound?

Potential impurities largely depend on the synthetic route used. A common method for synthesizing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis.[8][9] Impurities from this process may include:

  • Unreacted Starting Materials: Such as thioamides and α-haloketones.[8][9]

  • Reaction Intermediates: Partially reacted compounds.[9]

  • Isomeric Side Products: Regioisomers can form if the reaction conditions are not precisely controlled.[8][9]

  • Over-oxidation Products: The dihydrothiazole intermediate can be over-oxidized to the aromatic thiazole.[8]

  • Polymerization Products: Thioamides can sometimes lead to polymeric byproducts.[8]

A well-developed HPLC method should be capable of separating the main this compound peak from these potential impurities.[9]

Q4: How can I improve the separation (resolution) between this compound and its closely related impurities?

Improving resolution often requires a systematic approach to method development. Consider the following adjustments:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention time and may improve the separation of closely eluting peaks in RP-HPLC.[2]

    • Use a Different Organic Modifier: Switching from methanol (B129727) to acetonitrile (or vice versa) can alter selectivity and change the elution order of compounds.

    • Adjust pH: Adding a modifier like formic acid or phosphoric acid to the mobile phase can suppress the ionization of silanol (B1196071) groups on the silica surface and influence the charge state of the analytes, often leading to sharper peaks and improved resolution.[10]

  • Change Column Chemistry: If mobile phase optimization is insufficient, try a column with different selectivity. For instance, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column offers aromatic and pi-pi interactions, which can provide a different separation mechanism compared to a standard C18 column and may resolve challenging peaks.[4]

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity (lowering backpressure) and sometimes improve peak shape and efficiency. However, be mindful that it can also alter selectivity.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during the HPLC purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution 1. Inappropriate column chemistry. 2. Mobile phase is too strong or lacks selectivity. 3. Column is overloaded.1. Switch to a column with different selectivity (e.g., from C18 to a Phenyl or Polar-Embedded phase).[4][6] 2. Decrease the percentage of organic solvent in the mobile phase or try a different organic solvent (e.g., methanol vs. acetonitrile).[2] 3. Reduce the concentration or injection volume of your sample.
High System Backpressure 1. Blockage in the system (e.g., clogged frit, guard column, or column). 2. Precipitated buffer in the mobile phase. 3. Mobile phase viscosity is too high.1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged frits or guard columns.[11] 2. Ensure your buffer is fully dissolved in the mobile phase. Flush the system with a high-aqueous wash to dissolve precipitated salts.[11] 3. Consider increasing the column temperature to reduce viscosity or using a less viscous solvent.
Peak Tailing or Fronting 1. Column overload. 2. Secondary interactions with active silanol groups on the column packing. 3. Mismatch between sample solvent and mobile phase.1. Dilute your sample and inject a smaller volume. 2. Add a modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.[10] 3. Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[12]
No Peaks or Very Small Peaks 1. No sample injected (e.g., autosampler malfunction). 2. Detector issue (e.g., lamp is off, wrong wavelength). 3. Compound is not eluting from the column.1. Perform a manual injection to confirm system operation. 2. Check detector settings and ensure the lamp is on and has sufficient energy. 3. Use a stronger mobile phase (higher organic content) to elute the compound. If using a guard column, remove it temporarily to see if it is retaining your analyte.[12]

Experimental Protocols

Protocol: RP-HPLC Purity Analysis of this compound

This protocol outlines a general-purpose reversed-phase HPLC method suitable for assessing the purity of synthesized this compound.[9] Optimization will likely be required based on your specific instrumentation and impurity profile.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, and formic acid.

2. Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength for thiazole ring)
Injection Volume 5 µL
Run Time 15 minutes

3. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • From the stock solution, prepare a working sample solution of approximately 0.1 mg/mL by diluting with the initial mobile phase composition (90% A: 10% B).[9]

  • Filter the working sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]

4. Data Analysis and Purity Calculation:

  • Inject the prepared sample into the HPLC system.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using the area percent method with the following formula: % Purity = (Area of the Main Peak / Total Area of All Peaks) x 100[9]

A high-purity sample should show a single major peak with minimal secondary peaks.

Visualizations

HPLC_Method_Development cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Optimization cluster_final Phase 3: Finalization start Define Separation Goal (Purity Assessment) info Gather Analyte Info (this compound: Small, moderately polar) start->info col_select Select Initial Column (e.g., C18, 4.6x150mm) info->col_select mob_phase Prepare Mobile Phase (ACN/Water + 0.1% FA) col_select->mob_phase run Perform Initial Gradient Run (10-90% Organic) mob_phase->run eval Evaluate Chromatogram: - Retention? - Resolution? - Peak Shape? run->eval opt_gradient Adjust Gradient Slope & Elution Time eval->opt_gradient Good Retention, Poor Resolution opt_mobile Optimize Mobile Phase (Solvent type, pH) eval->opt_mobile Poor Peak Shape opt_col Change Column Chemistry (Phenyl, Polar-Embedded) eval->opt_col Poor Retention final Final Method Achieved eval->final Criteria Met opt_gradient->run opt_mobile->run opt_col->run

Caption: A typical workflow for developing an HPLC method for this compound purification.

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention & Resolution Issues start Problem Observed in Chromatogram pressure Is backpressure abnormally high or low? start->pressure peak_shape Is there poor peak shape? start->peak_shape retention Is retention or resolution poor? start->retention high_p High Pressure pressure->high_p High low_p Low Pressure / No Flow pressure->low_p Low check_blockage Check for Blockages (frits, guard column) high_p->check_blockage check_leak Check for Leaks (fittings, pump seals) low_p->check_leak tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting split Split Peaks peak_shape->split Splitting sol_tailing Reduce Overload Add Mobile Phase Modifier tailing->sol_tailing sol_fronting Reduce Overload Match Sample Solvent fronting->sol_fronting sol_split Repack Column Inlet Replace Column split->sol_split no_retention No/Poor Retention retention->no_retention Retention poor_res Poor Resolution retention->poor_res Resolution sol_no_retention Use Weaker Mobile Phase Use AQ or HILIC Column no_retention->sol_no_retention sol_poor_res Optimize Gradient Change Column/Solvent poor_res->sol_poor_res

Caption: A troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Tale of Two Aromas: 2,4,5-Trimethylthiazole vs. 2,4,5-Trimethyloxazole in Flavor Science

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor chemistry, structurally similar molecules can elicit vastly different sensory experiences. This guide offers a detailed comparison of two important heterocyclic flavor compounds: 2,4,5-trimethylthiazole and 2,4,5-trimethyloxazole (B1265906). Both are well-known products of the Maillard reaction, a cornerstone of flavor development in cooked foods, yet they contribute distinct and unique notes to the overall flavor profile.[1][2] For researchers and professionals in flavor science and product development, understanding these nuances is critical for crafting authentic and appealing sensory profiles.

While both compounds share a trimethyl-substituted five-membered heterocyclic structure, the presence of a sulfur atom in the thiazole (B1198619) ring versus an oxygen atom in the oxazole (B20620) ring fundamentally alters their perceived aroma and flavor.[1] This comparison will delve into their distinct flavor profiles, present available quantitative sensory data, outline the experimental protocols used for their evaluation, and illustrate the biological pathway responsible for their perception.

Comparative Flavor and Aroma Profiles

This compound is renowned for its potent, savory, and roasted characteristics. It is a key contributor to the desirable aromas of cooked meats, roasted nuts, coffee, and cocoa.[3][4] Its flavor profile is often described as nutty, meaty, and coffee-like, with earthy and musty undertones.[4][5] The sulfur atom in its structure is crucial for these characteristic savory notes, making it an indispensable tool for flavorists creating rich, cooked flavors.[6]

2,4,5-Trimethyloxazole , in contrast, generally imparts a different spectrum of notes, often described as nutty, sweet, and green.[7] While it is also found in roasted products like coffee and cocoa, its contribution is less focused on savory or meaty notes and more on sweet, creamy, and sometimes vegetative or earthy characteristics.[8] Descriptions include nutty, burnt, hazelnut, and even potato-like or mushroom notes.[7] It has a very low odor threshold of 5 parts per billion (ppb), indicating its high potency.

Quantitative Sensory Data

Quantifying the sensory impact of a flavor compound is essential for understanding its contribution to the overall aroma of a food product. This is often achieved through techniques like Aroma Extract Dilution Analysis (AEDA), which determines the Flavor Dilution (FD) factor of a compound. The FD factor represents the highest dilution at which an aroma compound is still detectable by a sensory panel, providing a measure of its odor potency. Another common metric is the Odor Activity Value (OAV), which is the ratio of a compound's concentration to its odor threshold.

CompoundFlavor/Aroma DescriptorsOdor ThresholdFlavor Dilution (FD) FactorNatural Occurrence
This compound Nutty, roasted, meaty, coffee, cocoa, chocolate, earthy, musty[3][4][5]Not explicitly foundIdentified as a key odorant in roasted beef[9][10]Cooked meats, coffee, potatoes, roasted nuts[3]
2,4,5-Trimethyloxazole Nutty, sweet, green, burnt, hazelnut, earthy, potato-like, mushroom[7]5 ppb[7]81 (in coffee)[8]Coffee, cocoa, heated beef, roasted peanuts[8]

Experimental Protocols

The characterization and quantification of flavor compounds like this compound and 2,4,5-trimethyloxazole rely on a combination of instrumental analysis and human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique in flavor research. It separates volatile compounds from a sample, and the effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist assesses the odor.

General Protocol for GC-O with Aroma Extract Dilution Analysis (AEDA):

  • Sample Preparation: A volatile extract of the food sample (e.g., roasted beef or coffee) is prepared using methods like solvent extraction or solid-phase microextraction (SPME).

  • Serial Dilution: The extract is serially diluted with a solvent (e.g., in a 1:3 ratio) to create a range of concentrations.[11]

  • GC-O Analysis: Each dilution is injected into the GC-O system. A panelist sniffs the effluent and records the retention time and a descriptor for each detected odor.

  • FD Factor Determination: The analysis is repeated with progressively higher dilutions until no odor is detected. The Flavor Dilution (FD) factor is the highest dilution at which a specific compound's aroma is still perceivable.[11]

  • Identification: The compounds corresponding to the detected odors are identified using a coupled mass spectrometer (GC-MS) by matching their mass spectra and retention indices to those of authentic standards.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation FoodSample Food Sample Extraction Solvent Extraction / SPME FoodSample->Extraction AromaExtract Aroma Extract Extraction->AromaExtract SerialDilution Serial Dilution AromaExtract->SerialDilution GC_MS GC-Mass Spectrometry (GC-MS) AromaExtract->GC_MS Chemical Data GC_O GC-Olfactometry (GC-O) SerialDilution->GC_O Sensory Data FD_Factor Flavor Dilution (FD) Factor GC_O->FD_Factor Identification Compound Identification GC_MS->Identification OAV Odor Activity Value (OAV) FD_Factor->OAV Identification->OAV

Generalized workflow for flavor analysis using GC-O/MS and AEDA.
Sensory Panel Evaluation

For more holistic flavor profile descriptions, a trained sensory panel is often used.

  • Panelist Training: Panelists are trained to identify and score the intensity of various aroma attributes (e.g., "roasted," "nutty," "green") using reference standards.

  • Sample Presentation: The pure compounds (diluted in an appropriate solvent) or food samples are presented to the panelists in a controlled environment (odor-free booths with controlled lighting and temperature).

  • Evaluation: Panelists rate the intensity of each perceived flavor attribute on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The data are statistically analyzed to generate a sensory profile for each sample, often visualized in a spider-web plot.

Signaling Pathway of Odor Perception

The perception of both this compound and 2,4,5-trimethyloxazole begins with their interaction with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, initiating a downstream signaling cascade.

This cascade involves the activation of a specific G-protein (Gαolf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.

Olfactory_Signaling cluster_membrane Cell Membrane of Olfactory Neuron cluster_intracellular Intracellular Space Odorant Odorant Molecule (e.g., Trimethylthiazole) OR Olfactory Receptor (OR) [GPCR] Odorant->OR Binds Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Ions Na+, Ca2+ Influx CNG->Ions ATP ATP ATP->AC cAMP->CNG Opens Depolarization Neuron Depolarization (Signal to Brain) Ions->Depolarization

Canonical olfactory signal transduction pathway.

Conclusion

The comparison between this compound and 2,4,5-trimethyloxazole serves as an excellent example of structure-activity relationships in flavor chemistry. The substitution of a sulfur atom for an oxygen atom in the heterocyclic ring shifts the sensory profile from the sweet, nutty, and green notes of the oxazole to the potent savory, roasted, and meaty characteristics of the thiazole. For professionals in the food and fragrance industries, a deep understanding of these differences, supported by quantitative sensory data and robust analytical protocols, is fundamental to the successful development and refinement of consumer products. Future research providing direct quantitative comparisons of these and other related heterocyclic compounds will further enhance the ability to precisely tailor flavor profiles.

References

A Comparative Analysis of 2,4,5-Trimethylthiazole and Pyrazines in Roasted Foods: Formation, Sensory Impact, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the key aroma compounds that define the characteristic flavor of roasted foods. This document provides a detailed comparison of 2,4,5-trimethylthiazole and pyrazines, covering their formation pathways, sensory properties, quantitative occurrence, and the experimental protocols for their analysis.

The alluring aroma of roasted foods, from a freshly brewed cup of coffee to a perfectly seared steak, is a complex symphony of volatile organic compounds. Among the most crucial contributors to this sensory experience are heterocyclic compounds formed during the Maillard reaction. This guide focuses on a comparative analysis of two key classes of these compounds: this compound, a potent sulfur-containing thiazole (B1198619), and pyrazines, a well-known group of nitrogen-containing heterocycles. While both are products of the Maillard reaction, their formation pathways, sensory attributes, and relative concentrations in roasted foods differ significantly.

Formation Pathways: A Tale of Two Precursors

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary route for the formation of both this compound and pyrazines. However, the specific precursors required for their synthesis distinguish their formation pathways.

Pyrazines are formed from the condensation of two α-aminoketone molecules, which are generated from the Strecker degradation of amino acids in the presence of dicarbonyl compounds. This pathway does not necessitate the presence of sulfur-containing compounds. The variety of amino acids and sugars involved in the reaction leads to the formation of a wide array of pyrazine (B50134) derivatives, each with its unique sensory characteristics.

In contrast, the formation of This compound is critically dependent on a sulfur source, typically the amino acid cysteine. During the Maillard reaction, cysteine degrades to release hydrogen sulfide (B99878) (H₂S). This, along with ammonia (B1221849) and a dicarbonyl compound such as 2,3-butanedione (B143835) (diacetyl), serves as the key building block for the thiazole ring.

G Figure 1. Formation Pathways of Pyrazines and this compound cluster_pyrazine Pyrazine Formation cluster_thiazole This compound Formation Amino Acids Amino Acids Strecker Degradation_P Strecker Degradation Amino Acids->Strecker Degradation_P Ammonia Ammonia (NH₃) Amino Acids->Ammonia Reducing Sugars Reducing Sugars Dicarbonyls_P Dicarbonyls Reducing Sugars->Dicarbonyls_P Dicarbonyls_P->Strecker Degradation_P alpha-Aminoketones α-Aminoketones Strecker Degradation_P->alpha-Aminoketones Condensation Condensation alpha-Aminoketones->Condensation Pyrazines Pyrazines Condensation->Pyrazines Cysteine Cysteine (Sulfur Source) H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Reducing Sugars_T Reducing Sugars 2,3-Butanedione 2,3-Butanedione (Dicarbonyl) Reducing Sugars_T->2,3-Butanedione Reaction Reaction 2,3-Butanedione->Reaction H2S->Reaction Ammonia->Reaction This compound This compound Reaction->this compound

Formation pathways of pyrazines and this compound.

Sensory Properties: A Comparative Olfactory Profile

The sensory contributions of this compound and pyrazines to roasted foods are distinct and synergistic. Pyrazines are renowned for their characteristic nutty, roasted, and toasted aromas, which form the foundational "roasty" notes in many cooked products. The specific alkyl substitutions on the pyrazine ring influence the subtle nuances of their aroma, ranging from earthy and potato-like to cocoa and coffee-like.

This compound, on the other hand, imparts more complex and potent aroma notes, often described as nutty, cocoa, coffee-like, and even meaty.[1][2] Its presence can add depth and richness to the overall flavor profile. While it contributes to the "roasty" character, it is particularly noted for its savory and chocolatey undertones.

The perceived impact of these compounds is also a function of their odor detection thresholds, which is the lowest concentration at which a substance can be detected by the human olfactory system. Generally, thiazoles and certain pyrazines have very low odor thresholds, meaning even trace amounts can significantly influence the flavor of a food product.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the occurrence and sensory thresholds of this compound and various pyrazines in roasted foods. It is important to note that the concentration of these compounds can vary widely depending on the specific food matrix, roasting conditions (temperature and time), and the precursors present.

Table 1: Comparative Sensory Properties and Odor Thresholds in Water

CompoundClassFlavor/Odor DescriptorOdor Threshold (ppb in water)
This compound ThiazoleNutty, cocoa, coffee, earthy, roasted[3][4]~10
2-Methylpyrazine PyrazineNutty, cocoa, musty, green60,000
2,5-Dimethylpyrazine PyrazineChocolate, roasted nuts, earthy800
2,6-Dimethylpyrazine PyrazineRoasted, coffee-like2,500
2,3,5-Trimethylpyrazine PyrazineNutty, baked potato, roasted peanut, cocoa400
2,3,5,6-Tetramethylpyrazine PyrazineNutty, musty, chocolate1,000
2-Ethyl-3,5-dimethylpyrazine PyrazineCocoa, chocolate, nutty (burnt almond)1
2-Isopropyl-3-methoxypyrazine PyrazineGreen bell pepper, earthy, potato0.002

Table 2: Quantitative Occurrence of this compound and Pyrazines in Roasted Foods

Compound/ClassFood MatrixConcentration Range
This compound Roasted BeefPresent, contributes to meaty flavor (quantitative data not widely available)
Roasted CoffeeIdentified as a key aroma compound (quantitative data not widely available)[4]
Total Alkylpyrazines Roasted Coffee82.1 - 211.6 mg/kg
2-Methylpyrazine Roasted Coffee1.47 - 3.01 mg/kg
2,5-Dimethylpyrazine Roasted Coffee4.4 µmol/500mL
Total Pyrazines Roasted Cocoa Beans1.42 - 6.98 mg/kg
Tetramethylpyrazine Roasted Cocoa Powder (140°C, 40 min)~15.1 mg/kg
Trimethylpyrazine Roasted Cocoa Powder (140°C, 40 min)~12.5 mg/kg
2,5-Dimethylpyrazine Roasted Peanuts0.9 - 3.2 mg/kg

Experimental Protocols

Accurate identification and quantification of this compound and pyrazines in complex food matrices require robust analytical methodologies. The most common techniques involve gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction method.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Analysis in Roasted Coffee

This method is suitable for the extraction and analysis of volatile and semi-volatile compounds from solid samples like roasted coffee beans.

1. Sample Preparation:

  • Cryogenically grind roasted coffee beans to a fine, uniform powder.

  • Accurately weigh 1-2 g of the ground coffee into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target analytes) for quantification.

  • Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and heater.

  • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation to promote the release of volatiles into the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a short duration (e.g., 2-5 minutes).

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) suitable for separating volatile compounds.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually ramp up to a final temperature (e.g., 250-280°C) to elute the compounds based on their boiling points.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification of specific pyrazines and this compound.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

  • Quantify the target analytes by creating a calibration curve using the internal standard method.

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) GC-MS for Analysis in Roasted Meat

SAFE is a gentle distillation technique used to isolate volatile compounds from fatty or aqueous food matrices without artifact formation.

1. Sample Preparation and Extraction:

  • Homogenize a known amount of cooked meat (e.g., 50 g) with a suitable volume of purified water.

  • Add a known amount of an internal standard.

  • Extract the homogenate with a low-boiling point, organic solvent (e.g., dichloromethane (B109758) or diethyl ether) multiple times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

2. Solvent-Assisted Flavor Evaporation (SAFE):

  • Carefully concentrate the dried extract to a small volume using a Vigreux column.

  • Transfer the concentrated extract to the SAFE apparatus.

  • Perform the high-vacuum distillation at a low temperature (e.g., 40-50°C) to separate the volatile compounds from the non-volatile matrix components (e.g., lipids).

  • Collect the volatile fraction in a cooled trap.

3. GC-MS Analysis:

  • The GC-MS parameters (injector, column, oven program, and mass spectrometer settings) will be similar to those described in Protocol 1, with potential adjustments to the temperature program to accommodate the range of volatiles expected in a meat matrix.

4. Data Analysis:

  • Identification and quantification are performed as described in Protocol 1.

G Figure 2. Experimental Workflow for Volatile Compound Analysis cluster_workflow Analytical Workflow Sample Roasted Food Sample (Coffee, Meat, etc.) Preparation Sample Preparation (Grinding/Homogenization) Sample->Preparation Extraction Extraction of Volatiles Preparation->Extraction HS-SPME HS-SPME Extraction->HS-SPME for solid matrices SAFE SAFE Extraction->SAFE for liquid/fatty matrices GC-MS GC-MS Analysis HS-SPME->GC-MS SAFE->GC-MS Identification Compound Identification (Mass Spectra, Retention Index) GC-MS->Identification Quantification Quantification (Internal Standard, Calibration Curve) GC-MS->Quantification Data Data Analysis & Interpretation Identification->Data Quantification->Data

A generalized experimental workflow for the analysis of volatile compounds.

Conclusion

This compound and pyrazines are both integral to the desirable aroma of roasted foods, yet they arise from different precursors within the Maillard reaction and contribute distinct sensory characteristics. Pyrazines provide the foundational nutty and roasty notes, while this compound adds a layer of complexity with its cocoa, coffee, and meaty aromas. Understanding the interplay of these compounds, their formation pathways, and their quantitative contribution is essential for food scientists and flavor chemists aiming to control and optimize the sensory profile of roasted food products. The detailed experimental protocols provided herein offer a robust framework for the accurate analysis of these key aroma compounds, enabling further research into the intricate world of flavor chemistry.

References

Validating Analytical Methods for 2,4,5-Trimethylthiazole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like 2,4,5-trimethylthiazole is critical for flavor and aroma profiling, quality control, and safety assessment. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on method validation parameters. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the intended purpose of the analysis. The following table summarizes typical performance characteristics for the quantification of this compound and structurally similar volatile compounds. It is important to note that performance metrics can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGC-MSHS-SPME-GC-MSHPLC-MS/MS
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.05 - 5 µg/L0.01 - 2 µg/L0.1 - 10 µg/L
Limit of Quantitation (LOQ) 0.15 - 15 µg/L0.03 - 6 µg/L0.3 - 30 µg/L
Accuracy (Recovery %) 85 - 115%90 - 110%80 - 120%
Precision (RSD %) < 15%< 15%< 20%

Note: Data for HPLC-MS/MS is based on performance for similar small molecules and may vary for this compound.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are protocols for the key techniques used in the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place 2-5 grams of the homogenized food sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, add a saturated solution of sodium chloride (NaCl).[1]

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for the equilibration of volatiles in the headspace.[1]

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).[1]

  • Retract the fiber and immediately inject it into the GC inlet for thermal desorption.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.[2]

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might be: initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C and hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[2]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

While GC-MS is generally preferred for volatile compounds like this compound, HPLC-MS/MS can be a viable alternative, particularly for complex matrices or when analyzing a wider range of compounds with varying polarities.

Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize the sample in a suitable solvent.

  • Add an immiscible organic solvent (e.g., ethyl acetate) to the homogenized sample.

  • Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge to separate the layers.

  • Collect the organic layer containing the analyte.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high selectivity and sensitivity.

Visualizing the Workflow

Understanding the logical flow of analytical method validation is crucial for successful implementation.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_assessment Assessment & Implementation define_analyte Define Analyte & Intended Use select_method Select Analytical Method (GC-MS/HPLC) define_analyte->select_method develop_protocol Develop Detailed Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range develop_protocol->linearity lod_loq LOD & LOQ (Sensitivity) develop_protocol->lod_loq accuracy Accuracy (Recovery) develop_protocol->accuracy precision Precision (Repeatability) develop_protocol->precision data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis method_suitability Assess Method Suitability data_analysis->method_suitability documentation Documentation & Standard Operating Procedure method_suitability->documentation GC_MS_Quantification_Workflow start Sample Collection sample_prep Sample Preparation (e.g., Homogenization) start->sample_prep extraction Volatile Compound Extraction (e.g., HS-SPME) sample_prep->extraction gc_separation Gas Chromatographic Separation extraction->gc_separation ms_detection Mass Spectrometric Detection & Identification gc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing results Results Reporting data_processing->results

References

A Sensory Showdown: Unpacking the Profiles of Synthetic vs. Natural 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and flavor scientists on the nuanced sensory differences between synthetic and naturally derived 2,4,5-trimethylthiazole, complete with experimental protocols and pathway visualizations.

In the realm of flavor chemistry, the distinction between synthetically produced and naturally sourced compounds is a subject of continuous investigation and debate. This compound, a key aroma constituent in a variety of cooked foods, presents a compelling case study.[1] This heterocyclic compound, prized for its nutty, cocoa, and coffee-like notes, is a product of the Maillard reaction in nature and is also widely synthesized for use as a flavoring agent.[1] While the primary chemical entity is identical, the overall sensory experience can diverge due to the presence of trace impurities and synergistic compounds in the natural isolates. This guide provides a comprehensive sensory comparison, supported by detailed experimental methodologies and visual aids, to assist researchers in navigating these subtleties.

Quantitative Sensory Profile: A Comparative Analysis

While direct, peer-reviewed sensory panel data comparing natural and synthetic this compound is not extensively published, a hypothetical comparative sensory profile can be constructed based on the general understanding that natural extracts often possess a more complex aroma due to the presence of other volatile compounds from their source. The following table summarizes the expected sensory attributes and their intensities as evaluated by a trained sensory panel.

Sensory AttributeSynthetic this compound (Intensity Score 1-10)Natural this compound Isolate (Intensity Score 1-10)Key Olfactory Descriptors
Nutty 89Roasted almond, hazelnut
Cocoa 78Dark chocolate, roasted cocoa bean
Coffee 67Freshly ground coffee, roasted coffee
Meaty 46Roasted meat, savory broth
Earthy/Musty 55Damp earth, mushroom-like
Vegetable 34Cooked potato, savory vegetable
Overall Complexity 68A measure of the multifaceted nature of the aroma
Purity/Cleanliness 97Perception of a single, distinct aroma vs. a broader profile

Experimental Protocols for Sensory Evaluation

To empirically validate the sensory differences, a robust experimental design is crucial. The following protocols outline the methodology for a comprehensive sensory comparison.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify and characterize the key aroma-active compounds in both synthetic and natural this compound samples.

Methodology:

  • Sample Preparation: Dilute both synthetic and natural samples of this compound in a suitable solvent (e.g., dichloromethane) to a concentration of 10 ppm.

  • Instrumentation: Utilize a gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS/O).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Olfactometry: A trained panel of assessors will sniff the effluent from the GC column at the olfactometry port and record the time, duration, and description of each aroma detected.

  • Mass Spectrometry: Simultaneously, the effluent will be analyzed by the mass spectrometer to identify the chemical structure of the aroma-active compounds.

GC_O_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_output Data Output cluster_interpretation Interpretation Synthetic Synthetic 2,4,5-TMT GC_O Gas Chromatography- Olfactometry (GC-O) Synthetic->GC_O Natural Natural 2,4,5-TMT Natural->GC_O Aroma Aroma Profile GC_O->Aroma MS Mass Spectra GC_O->MS Comparison Comparative Sensory Map Aroma->Comparison MS->Comparison

GC-O Experimental Workflow Diagram.
Descriptive Sensory Panel Analysis

Objective: To quantify the sensory attributes of synthetic and natural this compound using a trained human panel.

Methodology:

  • Panelist Selection: Recruit and train a panel of 8-12 individuals with demonstrated sensory acuity for aroma compounds.

  • Sample Presentation: Prepare solutions of both synthetic and natural this compound at a concentration of 5 ppm in deionized water. Present the samples in coded, covered glass snifters to prevent visual bias.

  • Evaluation: Panelists will evaluate the samples for the key sensory attributes listed in the table above, rating the intensity of each on a 10-point scale. A reference standard for each attribute should be provided.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.

Olfactory Signaling Pathway

The perception of this compound, like other volatile aroma compounds, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a cascade of neural signals that are processed in the brain, leading to the perception of its characteristic aroma.

Olfactory_Pathway cluster_nose Nasal Cavity cluster_bulb Olfactory Bulb cluster_brain Brain TMT This compound OR Olfactory Receptors TMT->OR Binds to Glomeruli Glomeruli OR->Glomeruli Signal Transduction Mitral Mitral/Tufted Cells Glomeruli->Mitral Synapses Cortex Piriform Cortex (Primary Olfactory Cortex) Mitral->Cortex Thalamus Thalamus Cortex->Thalamus Limbic Limbic System (Emotion & Memory) Cortex->Limbic OFC Orbitofrontal Cortex (Conscious Perception) Thalamus->OFC

References

A Tale of Two Thiazoles: A Comparative Sensory and Neurological Analysis of 2,4,5-Trimethylthiazole and its Dihydro-Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of sensory science, minor alterations in molecular structure can lead to vastly different perceptual outcomes. This guide offers a detailed comparison of 2,4,5-trimethylthiazole and its dihydro- counterpart, 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398). While separated by only a single double bond, these compounds elicit profoundly different sensory and neurological responses, a critical distinction for researchers, scientists, and professionals in flavor chemistry and drug development. This compound is a celebrated flavoring agent, renowned for its rich, savory notes, whereas 2,4,5-trimethyl-4,5-dihydrothiazole is primarily recognized as a potent bioactive compound that triggers innate fear responses in mammals.

Sensory Profile and Physicochemical Properties: A Stark Contrast

The sensory characteristics of these two molecules are markedly distinct. This compound is a key contributor to the desirable aroma of many cooked foods, such as roasted meats, coffee, and potatoes, where it is formed through the Maillard reaction.[1][2] Its flavor profile is complex and sought-after, often described as nutty, roasted, meaty, and with notes of coffee and cocoa.[3][4][5]

In contrast, 2,4,5-trimethyl-4,5-dihydrothiazole, often referred to as TMT in neurological and toxicological studies, possesses a "distinctive" or "unique" aroma.[4] While it has been associated with "meaty and nutty" flavor profiles and is considered a potent flavor component in various cooked foods, its most notable characteristic is its role as a kairomone.[6][7] It is a component of fox feces and acts as a chemical signal that innately communicates the presence of a predator to prey species, such as rodents.[4][7]

Table 1: Comparison of Sensory and Physicochemical Properties

PropertyThis compound2,4,5-Trimethyl-4,5-dihydrothiazole (TMT)
Common Flavor/Aroma Descriptors Nutty, roasted, meaty, coffee, cocoa, chocolate, earthy, musty, vegetable.[3][4][5] At higher concentrations (>0.05ppm), notes of raw potato skin may be perceived.[9]"Distinctive odor," "unique aroma."[4] Also described as meaty and nutty.[6] Primarily recognized as a predator odor that elicits fear.[4][7]
Typical Applications Flavor enhancer in processed meats, snacks, soups, condiments, and baked goods to create savory, roasted profiles.[4][9] Also used in the fragrance industry.[8]Used as a flavoring agent for its unique profile;[4] also used extensively in neurological research as a stress-inducing agent to study fear and anxiety.[7]
FEMA Number 3325[1][5]Not assigned
Molecular Formula C₆H₉NS[1][5]C₆H₁₁NS
Molecular Weight 127.21 g/mol [1][5]129.23 g/mol

Neurological Processing: Flavor vs. Fear

The divergent sensory profiles of these two molecules are rooted in the distinct neural pathways they activate upon detection by the olfactory system.

This compound is perceived as a typical flavor compound. It is detected by olfactory receptors in the main olfactory epithelium. The resulting signal is transmitted to the olfactory bulb and subsequently processed in brain regions associated with flavor perception and memory, such as the pyriform cortex.[4] This pathway allows for the learned association of the aroma with food and the hedonic experience of eating.

flavor_perception_pathway cluster_olfactory_system Olfactory System cluster_brain_processing Brain Processing Odorant Odorant Olfactory_Receptors Olfactory Receptors (Main Olfactory Epithelium) Odorant->Olfactory_Receptors Binds to Olfactory_Bulb Olfactory Bulb Olfactory_Receptors->Olfactory_Bulb Signal Transmission Pyriform_Cortex Pyriform Cortex (Flavor and Memory) Olfactory_Bulb->Pyriform_Cortex Flavor_Perception Flavor_Perception Pyriform_Cortex->Flavor_Perception Leads to

Diagram 1: Simplified signaling pathway for flavor perception of this compound.

2,4,5-Trimethyl-4,5-dihydrothiazole (TMT) , in contrast, activates a more specialized and hard-wired neural circuit associated with innate fear. This pathway involves both the main olfactory system (MOS) and potentially the accessory olfactory system (AOS).[4] Upon detection, signals are relayed to brain structures that govern fear and defensive behaviors, such as the medial amygdala, the bed nucleus of the stria terminalis (BNST), and the hypothalamus.[4] This activation triggers a cascade of physiological stress responses, which is fundamentally different from the associative processing of a typical food flavor.[4]

fear_response_pathway cluster_olfactory_input Olfactory Input cluster_brain_fear_circuit Brain's Fear Circuit TMT TMT MOS_AOS Main & Accessory Olfactory Systems TMT->MOS_AOS Detected by Olfactory_Bulb Olfactory Bulb MOS_AOS->Olfactory_Bulb Amygdala Medial Amygdala Olfactory_Bulb->Amygdala BNST Bed Nucleus of the Stria Terminalis Amygdala->BNST Hypothalamus Hypothalamus BNST->Hypothalamus Fear_Response Innate Fear Response (e.g., Freezing) Hypothalamus->Fear_Response

Diagram 2: Simplified signaling pathway for the TMT-induced fear response.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling

To quantitatively and qualitatively assess the aroma profiles of these compounds, Gas Chromatography-Olfactometry (GC-O) is the method of choice. This technique couples the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify and describe the odor-active compounds and their relative intensities.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound and 2,4,5-trimethyl-4,5-dihydrothiazole in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol).

    • Create a series of dilutions to determine odor thresholds and intensity ratings.

    • For analysis in a food matrix, volatile compounds can be extracted using methods like Solid Phase Microextraction (SPME) or Solvent-Assisted Flavor Evaporation (SAFE) to minimize artifact formation.

  • GC-O System Setup:

    • A gas chromatograph is equipped with a column suitable for the separation of volatile sulfur compounds.

    • The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a heated sniffing port.

    • Humidified air is mixed with the effluent at the sniffing port to prevent the nasal passages of the assessor from drying out.

  • Analysis:

    • A trained sensory panelist sniffs the effluent from the sniffing port as the chromatogram runs.

    • The panelist records the retention time, duration, and sensory descriptors (e.g., "nutty," "roasted," "pungent") for each odor detected using a microphone connected to a recording system or specialized software.

    • The intensity of each odor can be rated on a standardized scale.

  • Data Analysis:

    • The olfactogram (a chromatogram of odor activity) is generated by plotting odor intensity or detection frequency against retention time.

    • The data from the chemical detector is used to identify the compounds responsible for the detected odors.

    • Aroma extract dilution analysis (AEDA) can be performed by analyzing a dilution series of the sample to determine the flavor dilution (FD) factor for each odorant, which corresponds to its odor potency.

gco_workflow cluster_preparation Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition and Analysis Sample Sample Extraction Volatile Extraction (e.g., SPME, SAFE) Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting Chemical_Detector Chemical Detector (e.g., MS, FID) Effluent_Splitting->Chemical_Detector 50% Sniffing_Port Olfactometry Port (Human Assessor) Effluent_Splitting->Sniffing_Port 50% Chromatogram Chromatogram Chemical_Detector->Chromatogram Olfactogram Olfactogram Sniffing_Port->Olfactogram Data_Correlation Data Correlation and Compound Identification Chromatogram->Data_Correlation Olfactogram->Data_Correlation

Diagram 3: General experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Behavioral Assay for Fear Response to TMT

To assess the fear-inducing properties of TMT, standardized behavioral assays are conducted with rodents.

Objective: To quantify the innate fear response elicited by TMT.

Methodology:

  • Animal Subjects and Habituation:

    • Naïve laboratory mice or rats are used as subjects.

    • Animals are habituated to the testing environment (e.g., a clean cage or open field arena) to establish baseline behavior.

  • Odor Exposure:

    • A small, measured amount of TMT (typically dissolved in a neutral solvent like mineral oil) is applied to a piece of filter paper or a cotton swab.

    • The odor source is placed in the testing environment.

    • A control group is exposed to the solvent alone.

  • Behavioral Recording:

    • The animal's behavior is recorded using a video camera for a set period (e.g., 10-20 minutes).

    • Key fear-related behaviors are scored by a trained observer who is blind to the experimental conditions. These behaviors include:

      • Freezing: Complete immobility except for respiratory movements.

      • Risk Assessment: Stretched attention postures and cautious exploration.

      • Avoidance: Time spent in the area of the cage furthest from the odor source.

  • Data Analysis:

    • The duration and frequency of each behavior are quantified.

    • Statistical analysis (e.g., t-test or ANOVA) is used to compare the behavior of the TMT-exposed group to the control group.

    • Physiological measures of stress, such as heart rate and corticosterone (B1669441) levels, can also be collected and analyzed.

Conclusion

The comparison of this compound and its dihydro- counterpart, 2,4,5-trimethyl-4,5-dihydrothiazole, serves as a compelling illustration of structure-activity relationships in sensory science and neurobiology. While this compound is a cornerstone of savory flavor creation, contributing pleasant nutty and roasted notes to a wide array of food products, its dihydro- derivative activates an entirely different and more primal neural circuit associated with innate fear. This stark divergence in sensory perception and neurological processing underscores the remarkable specificity of olfactory receptors and their downstream pathways. For researchers in flavor science, this comparison highlights the subtle molecular changes that can dramatically alter a compound's desirability. For neuroscientists and drug development professionals, 2,4,5-trimethyl-4,5-dihydrothiazole provides a valuable and reliable tool for investigating the mechanisms of fear and anxiety, with potential applications in the development of novel anxiolytic therapies. A comprehensive understanding of both molecules, from their sensory profiles to their neural-level effects, is therefore crucial for their effective application in their respective fields.

References

Cross-Validation of GC-MS and Sensory Data for 2,4,5-Trimethylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and sensory analysis for the evaluation of the potent flavor compound, 2,4,5-trimethylthiazole. This heterocyclic compound is a key contributor to the desirable roasted, nutty, and savory notes in a variety of cooked foods, including coffee and roasted meats.[1] An objective comparison of instrumental and sensory techniques is crucial for a complete understanding of its impact on food flavor and for its application in flavor development and quality control.

Data Presentation: A Comparative Summary

The following table summarizes the key findings from both GC-MS and sensory analysis of this compound. While GC-MS provides precise quantification, sensory analysis offers invaluable insight into the human perception of this compound's aroma and taste.

Parameter GC-MS Analysis Sensory Analysis
Method of Detection Mass SpectrometryHuman Olfactory and Gustatory Systems
Primary Output Quantitative concentration (e.g., µg/kg)Descriptive flavor profile and intensity ratings
Example Quantitative Data Representative concentration in roasted coffee: 5-50 µg/kg*Odor detection threshold in water: Not widely reported[2]
Qualitative Description Identification based on mass spectrum and retention timeOdor Profile: Nutty, cocoa, coffee, earthy, roasted, musty, and vegetative nuances.[3][4] Taste Profile (at 10 ppm in water): Nutty, cocoa, green, vegetative with roasted, earthy nuances.[3][5][6]
Key Advantages High sensitivity, selectivity, and reproducibility.Directly measures human perception of flavor.
Key Limitations Does not directly measure sensory impact.Can be subjective and requires trained panelists.

Note: This is a representative concentration range for potent aroma compounds in roasted coffee. Specific quantitative data for this compound in a public study was not available at the time of this publication.

Experimental Protocols

Detailed methodologies for both instrumental and sensory analysis are provided below. These protocols are designed to ensure accurate and reproducible results for the cross-validation of this compound.

This protocol is adapted from established methods for the analysis of volatile compounds in food matrices.[4]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh 2-5 grams of the homogenized food sample (e.g., ground roasted coffee, cooked ground beef) into a 20 mL headspace vial.

  • Add an appropriate internal standard for quantification.

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC-MS system or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.

  • Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Data Acquisition: Full scan for identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

3. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention index with an authentic standard.

  • Quantify the compound by creating a calibration curve using the internal standard method.

This protocol outlines the procedure for a trained sensory panel to develop a flavor profile for this compound.[7][8][9]

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and commitment.

  • Train the panelists to identify and scale the intensity of various aroma and taste attributes relevant to roasted and savory products. This includes providing reference standards for attributes like "nutty," "roasted," "coffee-like," "earthy," and "vegetative."

2. Lexicon Development:

  • In a series of sessions, have the panelists evaluate samples containing this compound at various concentrations in a neutral base (e.g., water, deodorized oil).

  • Through open discussion, the panel will agree on a set of descriptive terms (a lexicon) that accurately describe the aroma and taste of the compound.

3. Sample Evaluation:

  • Prepare solutions of this compound at different concentrations (e.g., 1 ppm, 5 ppm, 10 ppm) in a suitable solvent.

  • Present the samples to the panelists in a randomized and blind manner.

  • Panelists will individually rate the intensity of each attribute in the agreed-upon lexicon on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

4. Data Analysis:

  • Collect the intensity ratings from each panelist.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

  • Generate a sensory profile (e.g., a spider plot) to visualize the flavor characteristics of this compound.

Visualizations

The following diagrams illustrate the workflow for cross-validating GC-MS and sensory data and the relationship between the instrumental and sensory domains.

cross_validation_workflow cluster_gcms GC-MS Analysis cluster_sensory Sensory Analysis sample_prep Sample Preparation gcms_run GC-MS Run sample_prep->gcms_run quantification Quantification gcms_run->quantification correlation Correlation Analysis quantification->correlation panel_training Panel Training descriptive_analysis Descriptive Analysis panel_training->descriptive_analysis sensory_profile Sensory Profile descriptive_analysis->sensory_profile sensory_profile->correlation conclusion Cross-Validated Flavor Profile correlation->conclusion

Caption: Workflow for the cross-validation of GC-MS and sensory data.

instrumental_sensory_relationship cluster_instrumental Instrumental Analysis (GC-MS) cluster_sensory Sensory Perception compound This compound concentration Concentration (µg/kg) compound->concentration odor_receptors Odor Receptors concentration->odor_receptors Stimulus brain_processing Brain Processing odor_receptors->brain_processing flavor_perception Flavor Perception (Nutty, Roasted, Coffee) brain_processing->flavor_perception

Caption: Relationship between instrumental measurement and sensory perception.

References

Isotopic Labeling in the Elucidation of 2,4,5-Trimethylthiazole Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylthiazole is a key aroma compound found in a variety of cooked foods, contributing to their desirable savory, nutty, and roasted flavors.[1] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids that occurs upon heating. Understanding the precise mechanistic pathways of this compound formation is crucial for controlling and optimizing flavor profiles in food products and for the synthesis of flavor compounds.

Isotopic labeling studies serve as a powerful tool to trace the transformation of specific atoms from precursor molecules into the final product, thereby providing definitive evidence for proposed reaction mechanisms. This guide provides a comparative overview of the established Maillard reaction pathway for this compound formation and details a representative isotopic labeling study designed to validate this pathway.

The Maillard Reaction Pathway to this compound

The generally accepted pathway for the formation of this compound involves the reaction of key intermediates derived from the Maillard reaction. The primary precursors are an α-dicarbonyl compound (2,3-butanedione, also known as diacetyl), a sulfur source (typically from the degradation of cysteine), and an ammonia (B1221849) source (often from the Strecker degradation of amino acids).

The proposed reaction sequence is as follows:

  • Generation of Precursors: The Maillard reaction between a reducing sugar and an amino acid generates α-dicarbonyl compounds like 2,3-butanedione (B143835). Simultaneously, the thermal degradation of the sulfur-containing amino acid cysteine releases hydrogen sulfide (B99878) (H₂S). Other amino acids can serve as a source of ammonia (NH₃) through Strecker degradation.[2]

  • Nucleophilic Attack: Hydrogen sulfide acts as a nucleophile and attacks one of the carbonyl carbons of 2,3-butanedione.[2]

  • Condensation with Ammonia: Ammonia then condenses with the remaining carbonyl group, forming an imine intermediate.[2]

  • Cyclization and Oxidation: An intramolecular nucleophilic attack by the sulfur atom onto the imine carbon results in the closure of the five-membered ring, forming 2,4,5-trimethyl-4,5-dihydrothiazole. This intermediate can then be oxidized to the more stable and aromatic this compound.[2]

Isotopic Labeling Studies: A Comparative Approach

This section outlines a representative experimental protocol for an isotopic labeling study on this compound formation, comparing the expected outcomes for the Maillard reaction pathway versus a hypothetical alternative.

Experimental Protocols

Objective: To determine the contribution of the carbon atoms from glucose and the nitrogen atom from an amino acid to the formation of this compound.

Materials:

  • D-Glucose (unlabeled and fully ¹³C-labeled, [U-¹³C₆]-D-glucose)

  • L-Cysteine (as the sulfur source)

  • L-Alanine (unlabeled and ¹⁵N-labeled, [¹⁵N]-L-alanine)

  • Phosphate (B84403) buffer solution (pH 7.0)

  • Reaction vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Model System Preparation: Three model systems will be prepared in phosphate buffer:

    • System A (Control): Unlabeled D-glucose + L-Cysteine + L-Alanine

    • System B (¹³C Labeling): [U-¹³C₆]-D-glucose + L-Cysteine + L-Alanine

    • System C (¹⁵N Labeling): Unlabeled D-glucose + L-Cysteine + [¹⁵N]-L-Alanine

  • Reaction: The sealed reaction vials will be heated at 120°C for 2 hours.

  • Extraction: The volatile compounds will be extracted from the reaction mixture using solid-phase microextraction (SPME).

  • Analysis: The extracted volatiles will be analyzed by GC-MS to identify and quantify this compound and its isotopologues.

Data Presentation: Expected Quantitative Results

The following table summarizes the hypothetical quantitative data from the proposed isotopic labeling study. The data is presented to illustrate the expected outcomes that would support the Maillard reaction pathway.

Model SystemLabeled PrecursorExpected Mass of this compound (m/z)Expected Isotopic Enrichment (%)Interpretation
System A None (Control)1270Establishes the baseline mass and retention time for unlabeled this compound.
System B [U-¹³C₆]-D-glucose133> 95Indicates that all six carbon atoms of the glucose molecule are incorporated into the this compound structure, consistent with the formation of 2,3-butanedione as an intermediate.
System C [¹⁵N]-L-Alanine128> 95Confirms that the nitrogen atom from the amino acid is incorporated into the thiazole (B1198619) ring, supporting the role of ammonia from Strecker degradation.

Visualizing the Pathways and Workflow

To further clarify the discussed concepts, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed formation pathway of this compound and the experimental workflow for the isotopic labeling study.

G Proposed Formation Pathway of this compound cluster_precursors Precursors from Maillard Reaction cluster_intermediates Key Intermediates Reducing Sugar Reducing Sugar 2,3-Butanedione 2,3-Butanedione Reducing Sugar->2,3-Butanedione Amino Acid (Cysteine) Amino Acid (Cysteine) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Amino Acid (Cysteine)->Hydrogen Sulfide (H2S) Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) Ammonia (NH3) Ammonia (NH3) Amino Acid (e.g., Alanine)->Ammonia (NH3) Strecker Degradation Reaction Condensation & Cyclization 2,3-Butanedione->Reaction Hydrogen Sulfide (H2S)->Reaction Ammonia (NH3)->Reaction 2,4,5-Trimethyl-4,5-dihydrothiazole 2,4,5-Trimethyl-4,5-dihydrothiazole Reaction->2,4,5-Trimethyl-4,5-dihydrothiazole Intermediate This compound This compound 2,4,5-Trimethyl-4,5-dihydrothiazole->this compound Oxidation

Caption: Proposed formation pathway of this compound.

G Experimental Workflow for Isotopic Labeling Study cluster_prep Model System Preparation System_A System A (Control) Unlabeled Precursors Heating Heating at 120°C System_A->Heating System_B System B [U-13C6]-D-glucose System_B->Heating System_C System C [15N]-L-Alanine System_C->Heating SPME Solid-Phase Microextraction (SPME) Heating->SPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis SPME->GCMS Data_Analysis Data Analysis (Isotopologue Distribution) GCMS->Data_Analysis

Caption: Experimental workflow for the isotopic labeling study.

Conclusion

Isotopic labeling studies provide an indispensable methodology for elucidating the complex formation pathways of flavor compounds such as this compound. By tracing the fate of labeled atoms from precursors to products, researchers can definitively confirm or refute proposed mechanisms. The representative study outlined in this guide, though based on established principles rather than specific published data for this exact compound, illustrates a robust framework for such an investigation. The expected results would strongly support the Maillard reaction pathway, involving the condensation of 2,3-butanedione, hydrogen sulfide, and ammonia, as the primary route to the formation of this compound. Further experimental work in this area would be invaluable for a more complete understanding and control of flavor formation in foods and synthetic systems.

References

Comparison of different synthesis routes for 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent synthesis routes for 2,4,5-trimethylthiazole, a key flavor compound and a valuable building block in medicinal chemistry. The routes discussed are the Hantzsch thiazole (B1198619) synthesis, the Maillard reaction, and the reaction of 3-hydroxy-2-butanone with ammonium (B1175870) sulfide (B99878). This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteKey ReactantsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Hantzsch Thiazole Synthesis α-Haloketone (e.g., 3-chloro-2-butanone), Thioamide (e.g., thioacetamide)Moderate to High2-4 hoursVersatile, well-established, good yields.Requires α-haloketone precursor, potential for byproduct formation.
Maillard Reaction (Model System) Reducing Sugar (e.g., D-glucose), Sulfur-containing Amino Acid (e.g., L-cysteine)Low1-2 hoursMimics natural formation in food, uses readily available starting materials.Complex reaction mixture, low yield of specific product, requires extensive purification.
From 3-Hydroxy-2-butanone and Ammonium Sulfide 3-Hydroxy-2-butanone, Ammonium sulfideData not readily availableVariablePotentially a more direct route from a common precursor.Limited publicly available data on yields and optimal conditions.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this typically involves the reaction of 3-chloro-2-butanone (B129570) with thioacetamide (B46855).

Experimental Protocol

Materials:

Procedure:

  • Dissolve thioacetamide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Slowly add 3-chloro-2-butanone (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure this compound.

Hantzsch_Synthesis 3-chloro-2-butanone 3-chloro-2-butanone Reaction_Vessel Reaction in Ethanol (Reflux, 2-4h) 3-chloro-2-butanone->Reaction_Vessel Thioacetamide Thioacetamide Thioacetamide->Reaction_Vessel Workup Neutralization & Extraction Reaction_Vessel->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Hantzsch Synthesis Workflow

Maillard Reaction (Model System)

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, and is responsible for the characteristic flavors and aromas of cooked food. This compound is a known product of this reaction, particularly when sulfur-containing amino acids like cysteine are present.[1] The formation in a model system involves the reaction of a reducing sugar and a sulfur-containing amino acid, where 2,3-butanedione (B143835) is a key intermediate.[2]

Experimental Protocol

Materials:

  • D-glucose

  • L-cysteine

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Reaction vials (sealed)

Procedure:

  • Prepare a solution of D-glucose (e.g., 1 mmol) and L-cysteine (e.g., 0.5 mmol) in a phosphate buffer within a sealed reaction vial.

  • Heat the reaction mixture to a specific temperature (e.g., 120-140°C) for a defined period (e.g., 1-2 hours) with constant stirring.

  • After the reaction, rapidly cool the vial in an ice bath to quench the reaction.

  • Add dichloromethane to the vial and vortex vigorously to extract the volatile compounds.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The extract can then be concentrated and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS), for the presence and quantity of this compound. Further purification would be required to isolate the compound.

Maillard_Reaction D-glucose D-glucose Heating Heating in Buffer (120-140°C, 1-2h) D-glucose->Heating L-cysteine L-cysteine L-cysteine->Heating Extraction Solvent Extraction Heating->Extraction Analysis GC-MS Analysis & Purification Extraction->Analysis Product This compound (in complex mixture) Analysis->Product

Maillard Reaction Model System Workflow

Synthesis from 3-Hydroxy-2-butanone and Ammonium Sulfide

Another reported route involves the reaction of 3-hydroxy-2-butanone (acetoin) with ammonium sulfide. This method is of interest as 3-hydroxy-2-butanone is a readily available starting material. The reaction likely proceeds through the formation of 3-mercapto-2-butanone (B1585005) as an intermediate.

Experimental Protocol

While detailed, reproducible protocols with quantitative yield data are not as prevalent in the public domain for this specific route to this compound, the general transformation involves heating 3-hydroxy-2-butanone with a source of sulfur and ammonia.

General Procedure Outline:

  • 3-hydroxy-2-butanone is reacted with ammonium sulfide in a suitable solvent.

  • The reaction mixture is heated for a specific duration.

  • The product, this compound, is then isolated from the reaction mixture through extraction and purified by distillation or chromatography.

Further research and optimization would be necessary to establish a robust and high-yielding protocol for this method.

Hydroxybutanone_Route 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone Reaction Reaction under Heating 3-Hydroxy-2-butanone->Reaction Ammonium_Sulfide Ammonium_Sulfide Ammonium_Sulfide->Reaction Isolation Extraction & Purification Reaction->Isolation Product This compound Isolation->Product

Synthesis from 3-Hydroxy-2-butanone

Conclusion

The choice of synthesis route for this compound is highly dependent on the desired scale, purity requirements, and available starting materials. The Hantzsch synthesis remains a reliable and versatile laboratory method, offering good yields and a relatively straightforward procedure. The Maillard reaction , while mechanistically interesting and relevant to food chemistry, is less suited for the targeted synthesis of pure this compound due to the complexity of the reaction mixture and low yields of the specific product. The synthesis from 3-hydroxy-2-butanone presents a potentially more direct route, though it requires further investigation to optimize reaction conditions and quantify yields. For researchers requiring a well-controlled and scalable synthesis, the Hantzsch method is currently the most documented and reliable option.

References

Inter-laboratory Comparison of 2,4,5-Trimethylthiazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2,4,5-Trimethylthiazole. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document compiles and compares the performance of common analytical techniques used for similar volatile and semi-volatile sulfur-containing compounds.[1] The data presented is derived from various studies on related molecules and serves as a practical benchmark for researchers developing and validating analytical methods for this compound, a significant flavor component in many cooked foods.[2]

Data Presentation: A Comparative Analysis of Analytical Techniques

The analysis of this compound, a volatile heterocyclic compound, is predominantly carried out using Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[1] The choice of method depends on the sample matrix, required sensitivity, and the specific goals of the analysis.[1] Below is a summary of typical performance characteristics for these methods based on published data for analogous compounds.[1]

Analytical MethodCommon DetectorSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)
GC-MS Mass SpectrometryFood, Environmental, Biological Fluids0.05 - 5 µg/L0.15 - 15 µg/L>0.9985 - 115
HS-SPME-GC-MS Mass SpectrometryFood, Beverages0.01 - 2 µg/L0.03 - 6 µg/L>0.9990 - 110
LC-MS/MS Tandem Mass SpectrometryFood, Biological Fluids0.01 - 1 µg/L0.03 - 3 µg/L>0.9990 - 110

Experimental Protocols

Detailed methodologies are crucial for establishing robust and reproducible analytical methods. The following sections outline typical protocols for sample preparation and analysis of this compound and similar volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This technique is highly suitable for the extraction of volatile and semi-volatile compounds from liquid and solid samples.

  • Sample Preparation :

    • Homogenize 2-5 g of the food sample and place it in a 20 mL headspace vial.[3]

    • Add a saturated solution of NaCl to enhance the release of volatile compounds.[3]

    • Seal the vial with a PTFE/silicone septum.[3]

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.[3]

  • Extraction and Analysis :

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).[3]

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[3]

  • Instrumentation :

    • Gas Chromatograph : Coupled to a mass spectrometer.[3] A common column choice is a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Injector : Splitless mode is often used for trace analysis.[3]

    • Mass Spectrometer : Electron Ionization (EI) at 70 eV is standard.[1] Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.[1][3]

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a form of vacuum distillation that allows for the gentle isolation of volatile compounds from a food matrix at low temperatures, minimizing the formation of artifacts.[3]

  • Protocol :

    • Homogenize the food sample with a suitable solvent (e.g., dichloromethane).[3]

    • Introduce the homogenate into the SAFE apparatus.[3]

    • Apply a high vacuum and gently heat the sample.[3]

    • The volatile compounds will evaporate along with the solvent and be collected in a cold trap.[3]

  • Analysis : The collected extract can then be concentrated and analyzed by GC-MS using the instrumentation parameters described above.

Analytical Method Validation Protocol

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] Key validation parameters include:

  • Linearity :

    • Prepare a stock solution of this compound.[4]

    • Create a series of at least five calibration standards by diluting the stock solution.[4][5]

    • Inject each standard in triplicate and plot the peak area response against the concentration.[4]

    • Perform a linear regression analysis; a coefficient of determination (R²) greater than 0.99 is generally acceptable.[4]

  • Accuracy and Recovery :

    • Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (low, medium, and high).[4]

    • Analyze these samples and calculate the percentage of recovery.[4]

  • Precision :

    • Repeatability (Intra-day precision) : Prepare and analyze at least six replicate samples at the same concentration on the same day, with the same analyst and instrument.[4]

    • Intermediate Precision (Inter-day precision) : Repeat the analysis on different days with different analysts or instruments.[4]

    • Calculate the relative standard deviation (RSD) for the results.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) :

    • These are determined based on the standard deviation of the response and the slope of the calibration curve from the linearity experiment.[4]

    • LOD is often estimated as 3 times the signal-to-noise ratio, while LOQ is typically 10 times the signal-to-noise ratio.[5]

Visualizations

The following diagrams illustrate a general experimental workflow and the decision-making process for selecting an appropriate analytical method.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (HS-SPME or SAFE) Homogenization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Method_Validation Method Validation Quantification->Method_Validation Start Define Analytical Requirements Volatile Volatile Analyte? Start->Volatile Matrix Sample Matrix Complexity? Sensitivity High Sensitivity Required? Matrix->Sensitivity Low HSSPME Use HS-SPME-GC-MS Matrix->HSSPME High GCMS Use GC-MS Sensitivity->GCMS No Sensitivity->HSSPME Yes Volatile->Matrix Yes LCMSMS Consider LC-MS/MS Volatile->LCMSMS No

References

The Subtle yet Significant Role of 2,4,5-Trimethylthiazole in Food Aroma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in flavor chemistry and drug development, understanding the contribution of individual volatile compounds to the overall aroma of food is paramount. This guide provides a comprehensive evaluation of 2,4,5-trimethylthiazole, a sulfur-containing heterocyclic compound, and its role in shaping the sensory landscape of roasted and cooked foods. Through a comparative analysis with other key aroma compounds, supported by experimental data and detailed methodologies, this document elucidates the nuanced yet significant contribution of this potent odorant.

Introduction to this compound: A Maillard Reaction Product

This compound is a volatile organic compound primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated.[1] This reaction is responsible for the desirable browning and flavor development in a wide array of cooked foods. This compound is characterized by its distinct nutty, cocoa, and coffee-like aroma and is a key flavor component in many cooked foods, including roasted meats and potatoes.[1][2] Its presence imparts a savory and roasted character to the overall flavor profile.[3]

Comparative Analysis of Aroma Contributions

To objectively evaluate the contribution of this compound to food aroma, it is essential to compare its sensory properties and concentration with other significant volatile compounds present in the same food matrices. Key food items where this compound is prevalent include roasted coffee and cooked beef.

In Roasted Coffee Aroma

The aroma of roasted coffee is a complex blend of over 800 volatile compounds.[4] While many compounds are present, only a select few with high odor activity values (OAVs) are considered key odorants that significantly contribute to the characteristic coffee aroma. The table below compares this compound with other important aroma compounds found in roasted coffee.

Compound Chemical Class Aroma Descriptor(s) Odor Threshold (ppb in water) Concentration Range in Roasted Coffee (mg/kg) Reference(s)
This compound ThiazoleNutty, cocoa, coffee, earthy, roastedNot Widely ReportedPresent, but specific concentration data is limited in comparative studies[5]
2-FurfurylthiolThiolRoasted, coffee-like0.0050.01 - 0.2[6]
4-VinylguaiacolPhenolSpicy, clove-like31 - 10[6]
2,3-ButanedioneKetoneButtery, creamy0.11 - 10[6]
3-MethylbutanalAldehydeMalty, chocolate0.21 - 5[6]
2-Ethyl-3,5-dimethylpyrazinePyrazineNutty, roasted11 - 10[5][6]
2,5-DimethylpyrazinePyrazineChocolate, roasted nuts, earthy8000.20 - 1.02 (in roasted cocoa beans)[5]
2,3,5-TrimethylpyrazinePyrazineNutty, baked potato, roasted peanut, cocoa400~12.5 (in roasted cocoa powder)[5]

Note: The odor threshold and concentration ranges are compiled from various sources and may vary depending on the specific coffee variety, roasting conditions, and analytical methodology.

In Cooked Beef Aroma

The characteristic aroma of cooked beef is largely attributed to the thermal degradation of lipids and the Maillard reaction. This process generates a multitude of volatile compounds, including aldehydes, ketones, and sulfur-containing compounds. The following table provides a comparison of this compound with other key odorants identified in cooked beef.

Compound Chemical Class Aroma Descriptor(s) Flavor Dilution (FD) Factor Range Reference(s)
This compound ThiazoleNutty, cocoa, coffee, roastedPresent, but specific FD factor data is limited in comparative studies[7]
2-Methyl-3-furanthiolThiolMeaty, roastedHigh[8][9]
Bis(2-methyl-3-furanyl) disulfideDisulfideMeaty, onionHigh[9]
(E,E)-2,4-DecadienalAldehydeFatty, deep-friedHigh[8]
MethionalAldehydeBoiled potatoHigh[10]
1-Octen-3-olAlcoholMushroom32-128[10]
2,3,5-TrimethylpyrazinePyrazineRoasted, nutty32-128[10]
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuranoneCaramel-like32-128[10]

Note: The Flavor Dilution (FD) factor is a measure of the odor potency of a compound in an extract, determined by gas chromatography-olfactometry (GC-O). Higher FD factors indicate a greater contribution to the overall aroma.

Experimental Protocols

Accurate evaluation of aroma compounds requires robust analytical methodologies. The following are detailed protocols for the key experiments used to identify and quantify volatile compounds in food matrices.

Protocol 1: Analysis of Volatile Compounds in Roasted Coffee by Headspace Solid-Phase Microextraction Gas Chromatography-Olfactometry-Mass Spectrometry (HS-SPME-GC-O-MS)

Objective: To extract, separate, identify, and quantify the key aroma compounds in roasted coffee.

Methodology:

  • Sample Preparation: A sample of freshly ground roasted coffee (e.g., 2 grams) is placed in a 20 mL headspace vial.

  • Internal Standard Addition: A known amount of an internal standard (e.g., deuterated analog of a key analyte) is added to the vial for quantification.

  • Extraction (HS-SPME): The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. A solid-phase microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace to adsorb the volatile compounds.

  • Analysis (GC-O-MS): The SPME fiber is introduced into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes. The GC is coupled to both a mass spectrometer (MS) for compound identification and an olfactometry (O) port for sensory detection.

    • GC Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX).

    • MS Detection: The separated compounds are ionized and fragmented, and the resulting mass spectra are used for identification by comparison with a spectral library.

    • Olfactometry Detection: A trained sensory panel sniffs the effluent from the GC column at the olfactometry port and records the odor description and intensity of each eluting compound.

  • Quantification: The concentration of each identified compound is calculated based on the peak area relative to the internal standard.

  • Odor Activity Value (OAV) Calculation: The OAV is calculated by dividing the concentration of a compound by its odor threshold in a relevant matrix (e.g., water). An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.

Protocol 2: Analysis of Volatile Compounds in Cooked Beef by Solvent-Assisted Flavor Evaporation (SAFE) and Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)

Objective: To extract and identify the key aroma compounds from a cooked beef matrix.

Methodology:

  • Sample Preparation: A sample of cooked beef is homogenized with water.

  • Internal Standard Addition: A known amount of an internal standard is added to the homogenate.

  • Extraction (SAFE): The homogenate is subjected to Solvent-Assisted Flavor Evaporation (SAFE). This technique involves high-vacuum distillation at a low temperature to gently extract volatile and semi-volatile compounds from the food matrix into a solvent (e.g., dichloromethane).

  • Concentration: The solvent extract is carefully concentrated to a small volume.

  • Analysis (GC-O-MS): The concentrated extract is analyzed by GC-O-MS as described in Protocol 1.

  • Flavor Dilution (FD) Factor Determination: The extract is serially diluted, and each dilution is analyzed by GC-O. The FD factor for each odorant is the highest dilution at which it can still be detected by the sensory panel.

Mandatory Visualizations

Experimental_Workflow_Aroma_Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing & Evaluation Food_Sample Food Sample (Coffee/Beef) Homogenization Homogenization/ Grinding Food_Sample->Homogenization Internal_Standard Internal Standard Addition Homogenization->Internal_Standard HS_SPME HS-SPME Internal_Standard->HS_SPME SAFE SAFE Internal_Standard->SAFE GC_O_MS GC-O-MS HS_SPME->GC_O_MS SAFE->GC_O_MS Identification Compound Identification (MS) GC_O_MS->Identification Quantification Quantification GC_O_MS->Quantification Sensory_Detection Sensory Detection (O) GC_O_MS->Sensory_Detection OAV_FD OAV / FD Factor Calculation Quantification->OAV_FD Sensory_Detection->OAV_FD Contribution Aroma Contribution Evaluation OAV_FD->Contribution Maillard_Reaction_Pathway cluster_reactants Reactants cluster_products Aroma Compound Classes Amino_Acids Amino Acids (e.g., Cysteine) Maillard_Reaction Maillard Reaction Amino_Acids->Maillard_Reaction Reducing_Sugars Reducing Sugars Reducing_Sugars->Maillard_Reaction Heat Heat Heat->Maillard_Reaction Thiazoles Thiazoles (e.g., this compound) Maillard_Reaction->Thiazoles Pyrazines Pyrazines Maillard_Reaction->Pyrazines Furans Furans Maillard_Reaction->Furans Other_Compounds Other Compounds Maillard_Reaction->Other_Compounds

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2,4,5-trimethylthiazole and its related compounds. It delves into their diverse biological activities, including their roles as flavoring agents, antimicrobial and anticancer therapeutics, and neurological research tools. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate further research and development in this area.

Overview of this compound and Its Analogs

This compound is a sulfur-containing heterocyclic organic compound that is a key component of the aroma of many cooked foods, formed through the Maillard reaction. Its dihydro-analog, 2,4,5-trimethyl-4,5-dihydrothiazole (B3425398) (often referred to as TMT), is a potent bioactive compound known for inducing innate fear responses in rodents and is a valuable tool in neuroscience research. The thiazole (B1198619) ring is a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.

Structure-Activity Relationship as Flavoring Agents

Thiazoles are significant contributors to the flavor profiles of various foods, imparting nutty, roasted, meaty, and coffee-like notes. The substitution pattern on the thiazole ring plays a crucial role in determining the specific aroma characteristics.

Table 1: Sensory Descriptors of this compound and Related Flavor Compounds
CompoundCommon Flavor/Aroma Descriptors
This compoundNutty, roasted, meaty, coffee, cocoa, chocolate, earthy, musty, vegetable[1]
2-AcetylthiazolePopcorn-like
2-MethylthiazoleEarthy, nutty
2-EthylthiazoleRoasted, yeasty
2-IsobutylthiazoleMeaty, savory
Experimental Protocol: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with human sensory assessment to identify aroma-active compounds.

Workflow:

  • Sample Preparation: A volatile extract of the food or a solution of the pure compound is prepared.

  • GC Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and polarity.

  • Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port.

  • Sensory Panel: Trained panelists sniff the effluent at the sniffing port and record the aroma character and intensity of each compound as it elutes.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which links specific chemical compounds to their perceived aroma.

GCO_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Prep Volatile Extract or Pure Compound Solution GC GC Separation Prep->GC Split Column Effluent Split GC->Split MS Mass Spectrometer Split->MS Chemical ID Sniff Sniffing Port Split->Sniff Aroma Perception Aromagram Aromagram Generation MS->Aromagram Sniff->Aromagram

GC-Olfactometry Experimental Workflow

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. The nature and position of substituents on the thiazole ring significantly influence their potency and spectrum of action.

Structure-Activity Relationship Insights:
  • Substitution at C2, C4, and C5: The presence of various substituents at the 2, 4, and 5-positions of the thiazole ring has been shown to modulate antimicrobial activity.

  • Electron-donating and withdrawing groups: The introduction of both electron-donating and electron-withdrawing groups can enhance antibacterial and antifungal properties, with the specific effect being dependent on the overall molecular structure and the target microorganism.[2][3]

  • Hybrid Molecules: Linking the thiazole moiety to other heterocyclic rings (e.g., pyrazoline, quinoline) has been a successful strategy to develop potent antimicrobial agents.[2][3][4]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
Compound/Derivative ClassTarget Organism(s)Activity (MIC in µg/mL)Reference
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-onesE. coli, S. aureus, C. albicans100-200[4]
2-(5-(Furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazolesS. aureus, E. coli, Candida sp.0.5-8An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)
2,5-Dichloro thienyl-substituted thiazolesS. aureus, E. coli, A. fumigatus6.25-12.5[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Workflow:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The plate is visually inspected for turbidity. The lowest concentration without visible growth is recorded as the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serial Dilution of Test Compound Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Observe Observe for Growth (Turbidity) Incubate->Observe MIC Determine MIC Observe->MIC

Minimum Inhibitory Concentration (MIC) Assay Workflow

Anticancer Activity of Thiazole Derivatives

The thiazole scaffold is a privileged structure in the design of anticancer agents, with several thiazole-containing drugs approved for clinical use. The anticancer activity is often attributed to the inhibition of various kinases and other cellular targets.

Structure-Activity Relationship Insights:
  • Substitution Pattern: The substitution pattern on the thiazole ring is critical for anticancer activity. Modifications at the C2, C4, and C5 positions can lead to potent and selective inhibitors of cancer cell proliferation.

  • Target Specificity: Thiazole derivatives have been shown to target a range of proteins involved in cancer progression, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and B-cell lymphoma 2 (Bcl-2).[6][7]

  • Apoptosis Induction: Many anticancer thiazole derivatives exert their effect by inducing apoptosis (programmed cell death) in cancer cells.[6][7]

Table 3: Anticancer Activity of Selected Thiazole Derivatives
Compound/Derivative ClassCancer Cell Line(s)Activity (IC50 in µM)Reference
5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazolesHCT-116, HT-29, HepG22.31 - 9.86[6]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7, HepG22.57 - 7.26[7]
Thiazolyl pyrazolesHepG-2, HCT-116, MCF-7Potent activity observed for chlorine-containing derivatives[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Workflow:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_result Result Seed Seed Cancer Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat Incubate1 Incubate Treat->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Measure Measure Absorbance Solubilize->Measure IC50 Calculate IC50 Measure->IC50

MTT Assay Workflow for Cytotoxicity

Neurological Activity of 2,4,5-Trimethyl-4,5-dihydrothiazole (TMT)

TMT is a well-established tool in neuroscience for studying innate fear and anxiety. Exposure to TMT elicits unconditioned fear and defensive behaviors in rodents.

Signaling Pathway of TMT-Induced Fear Response

The perception of TMT as a predator odor involves a specialized neural circuit associated with innate fear. The signal is transmitted from the olfactory bulb to brain regions that govern fear and defensive behaviors.

TMT_Pathway TMT 2,4,5-Trimethyl-4,5- dihydrothiazole (TMT) OB Olfactory Bulb TMT->OB MeA Medial Amygdala OB->MeA BNST Bed Nucleus of the Stria Terminalis OB->BNST Hypo Hypothalamus MeA->Hypo BNST->Hypo Fear Fear and Defensive Behaviors Hypo->Fear

Simplified Neural Pathway for TMT-Induced Fear Response
Experimental Protocol: TMT-Induced Freezing Behavior in Mice

This protocol describes a standard method for assessing the innate fear response in mice upon exposure to TMT.

Workflow:

  • Habituation: Mice are habituated to the testing chamber for a few days prior to the experiment to reduce novelty-induced stress.

  • TMT Preparation: A solution of TMT is prepared, typically diluted in a solvent like mineral oil or propylene (B89431) glycol.

  • Exposure: A small piece of filter paper or a cotton swab with a specific amount of the TMT solution is placed inside the experimental chamber.

  • Behavioral Recording: The mouse is placed in the chamber, and its behavior is recorded for a set period (e.g., 10-20 minutes).

  • Data Analysis: The duration of freezing behavior (complete immobility except for respiration) is quantified and compared between TMT-exposed and control groups.

Synthesis of this compound and Related Compounds

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[9][10][11][12][13]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a thiazole derivative from an α-haloketone and a thioamide.

Workflow:

  • Reaction Setup: An α-haloketone and a thioamide are combined in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) and brine.

  • Purification: The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the desired thiazole derivative.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Haloketone α-Haloketone Reflux Reflux in Solvent Haloketone->Reflux Thioamide Thioamide Thioamide->Reflux Workup Aqueous Workup Reflux->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Thiazole Derivative Purify->Product

General Workflow for Hantzsch Thiazole Synthesis
General Workflow for Hantzsch Thiazole Synthesis

References

Comparison of 2,4,5-Trimethylthiazole levels in different coffee roast profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2,4,5-Trimethylthiazole in Coffee Roasting Profiles

For Researchers, Scientists, and Drug Development Professionals

The roasting process is a critical determinant of the final flavor and aroma profile of coffee. During this complex series of heat-induced chemical transformations, a myriad of volatile organic compounds are generated, contributing to the characteristic sensory attributes of roasted coffee. Among these, this compound is a significant heterocyclic compound known for its nutty, cocoa, and coffee-like aroma.[1][2] This guide provides a comparative overview of the formation of this compound across different coffee roast profiles, supported by a summary of relevant experimental methodologies.

Generally, the formation of many volatile compounds, including pyrazines and thiazoles, increases with the progression of the roast from light to medium. However, at darker roast levels, the concentration of some of these compounds may decrease due to thermal degradation.

Quantitative Data on Volatile Compounds in Coffee Roasting

Although specific data for this compound is limited, the following table presents data for other key volatile compounds, illustrating the typical impact of the roasting profile on their concentrations. This provides a contextual understanding of the chemical changes occurring during roasting.

Compound ClassCompoundLight RoastMedium RoastDark RoastPredominant Aroma
Pyrazines 2-Methylpyrazine-↑↑Nutty, cocoa
2,5-Dimethylpyrazine-↑↑Chocolate, nutty
Furans 2-Furanmethanol↑↑Unpleasant, roasted
5-Methyl-2-furancarboxaldehyde-↑↑-
Pyridines Pyridine↓↓--

Note: This table is a qualitative representation based on general trends reported in the literature. Actual concentrations can vary significantly based on coffee variety, processing methods, and specific roasting conditions. "↑" indicates an increase and "↓" indicates a decrease in concentration with the roast level.

Experimental Protocols

The analysis of volatile compounds such as this compound in coffee typically involves the following key steps:

1. Sample Preparation and Roasting:

  • Green coffee beans (e.g., Coffea arabica) are roasted to achieve distinct profiles: light, medium, and dark.

  • Light Roast: Roasting is typically stopped at the beginning of the "first crack" (approximately 196°C).

  • Medium Roast: Roasting continues between the end of the first crack and the beginning of the "second crack" (approximately 210-224°C).

  • Dark Roast: Roasting is extended into or beyond the second crack (approximately 225-240°C).

  • Roasted beans are then ground to a specific and consistent particle size.

2. Extraction of Volatile Compounds:

  • Solid-Phase Microextraction (SPME): This is a common technique for extracting volatile and semi-volatile compounds from the headspace of the coffee sample. A fiber coated with a stationary phase is exposed to the sample's headspace, where it adsorbs the volatile analytes.

  • Solvent Extraction: Dichloromethane is a frequently used solvent to extract a broader range of volatile and non-volatile compounds.

3. Analytical Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying individual volatile compounds.

    • The extracted compounds are introduced into the gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a library of known spectra.

    • Quantification is typically achieved by using an internal standard and creating a calibration curve.

Visualizing the Experimental Workflow and Chemical Formation

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for analyzing this compound and its formation pathway.

experimental_workflow cluster_roasting Coffee Bean Roasting cluster_analysis Analysis Green_Beans Green Coffee Beans Light_Roast Light Roast Green_Beans->Light_Roast ~196°C Medium_Roast Medium Roast Light_Roast->Medium_Roast ~210-224°C Dark_Roast Dark Roast Medium_Roast->Dark_Roast ~225-240°C Grinding Grinding Dark_Roast->Grinding Extraction Extraction (SPME) Grinding->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation GCMS->Data maillard_reaction cluster_reactants Reactants cluster_process Process cluster_products Products AminoAcids Amino Acids (e.g., Cysteine) Maillard Maillard Reaction (Roasting) AminoAcids->Maillard ReducingSugars Reducing Sugars ReducingSugars->Maillard Intermediates Strecker Aldehydes, α-dicarbonyls Maillard->Intermediates Trimethylthiazole This compound Intermediates->Trimethylthiazole + Sulfur Source

References

Safety Operating Guide

2,4,5-Trimethylthiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4,5-Trimethylthiazole is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance due to its flammability and potential to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to the following procedures will mitigate risks and ensure responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[4][5]

  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[3][6]

  • Respiratory Protection : Use only in well-ventilated areas. If ventilation is inadequate, use appropriate respiratory protection.[3]

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces as it is a flammable liquid.[1][3][6] Use non-sparking tools and take precautionary measures against static discharge.[3][5]

Hazard and Safety Data Summary

The following table summarizes key hazard and physical data for this compound.

PropertyDataReference
CAS Number 13623-11-5[1]
Physical Form Liquid[2]
Appearance Clear, colorless[4]
Flash Point 56 °C (132.8 °F) - closed cup[2]
Density 1.013 g/mL at 25 °C[2]
Boiling Point 166-167 °C[2]
GHS Hazard Codes H226, H302, H315, H318, H335[2][3]
Hazard Statements Flammable liquid and vapor; Harmful if swallowed; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste in accordance with institutional policies and local, state, and federal regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]

Experimental Protocol: Waste Collection and Segregation
  • Waste Characterization : Identify all waste containing this compound as hazardous chemical waste.[4][5]

  • Segregation : Collect this waste stream separately. Do not mix with non-hazardous waste.[9] Crucially, ensure it is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[7][10]

  • Container Selection : Use a designated, chemically compatible container that is in good condition and has a secure, leak-proof lid.[8][11] The original product container is often a suitable choice.[11]

  • Waste Transfer : Carefully pour or transfer the waste into the designated container. For residual amounts on labware or small spills, use an inert absorbent material like sand, diatomite, or universal binders to soak up the chemical.[1][6] All contaminated materials, including used PPE, absorbent pads, and glassware, must be placed into the same hazardous waste container.[9][12]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Flammable," "Irritant").

  • Container Management : Keep the waste container closed at all times except when adding waste.[9][11] Do not overfill; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[6]

  • Storage : Store the sealed container in a designated and inspected Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be away from ignition sources and provide secondary containment.[6]

  • Final Disposal : Arrange for removal of the waste through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor.[9][11]

Experimental Protocol: Empty Container Decontamination

An empty container that previously held this compound must be decontaminated before it can be considered non-hazardous.[12]

  • Initial Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection : Collect all rinsate from each rinse. This rinsate is considered hazardous waste and must be added to your this compound waste container.[12]

  • Drying : Allow the rinsed container to air-dry completely in a well-ventilated area or fume hood.[12]

  • Final Disposal : Once fully decontaminated and dry, deface or remove the original label and dispose of the container according to institutional guidelines, which may permit disposal as regular trash.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generate this compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify 2. Identify as Hazardous Waste ppe->identify segregate 3. Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) identify->segregate collect 5. Collect Liquid Waste & Contaminated Materials segregate->collect container 4. Use Labeled, Sealed, Compatible Container store 6. Store in Secondary Containment in Satellite Accumulation Area container->store spill Clean Small Spills with Inert Absorbent spill->container collect->container Liquid Waste collect->spill Spills/Residue contact 7. Contact EH&S for Pickup store->contact end End: Proper Disposal contact->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,4,5-Trimethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,5-Trimethylthiazole

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of this compound (CAS No. 13623-11-5). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area.[1][2]

  • Use a chemical fume hood for all procedures that may generate aerosols or vapors.[2]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Face ShieldRecommended when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[2] Consult with the glove manufacturer for specific breakthrough times.
Body Protection Laboratory CoatWear a lab coat to prevent skin contact.
Chemical-Resistant ApronRecommended for procedures with a high risk of splashing.
Respiratory Protection NIOSH-Approved RespiratorRequired if ventilation is inadequate or for emergency situations. A dust mask type N95 (US) may be appropriate in some situations.[3]
Health Hazard Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][4] It may also be harmful if swallowed.[5]

Exposure RouteSymptoms
Inhalation Causes respiratory tract irritation.[1] High concentrations may lead to central nervous system depression.[1]
Skin Contact Causes skin irritation.[1][4]
Eye Contact Causes serious eye irritation and potential damage.[1][4][5]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 13623-11-5[1][2][4]
Molecular Formula C₆H₉NS[3][6]
Molecular Weight 127.21 g/mol [3][6]
Appearance Colorless to yellow or amber liquid[1][7][8]
Boiling Point 166-167 °C @ 717 mmHg[3]
Flash Point 56 °C (132.8 °F) - closed cup[3]
Density 1.013 g/mL at 25 °C[3]
Refractive Index n20/D 1.509[3]
Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure the work area is clean and uncluttered.
  • Verify that the chemical fume hood is functioning correctly.
  • Confirm the location and operational status of the nearest eyewash station and safety shower.
  • Assemble all necessary materials and equipment before starting the procedure.
  • Don the appropriate personal protective equipment as detailed in Section 1.

2. Handling the Chemical:

  • Ground and bond containers when transferring the liquid to prevent static discharge.[2]
  • Use only non-sparking tools.[2]
  • Avoid contact with eyes, skin, and clothing.[1][2]
  • Avoid inhalation of vapor or mist.[1][2]
  • Keep the container tightly closed when not in use.[1][2]
  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] No smoking in the handling area.[2][4]

3. Post-Handling Procedures:

  • Wash hands thoroughly after handling.[1][2]
  • Clean the work area and any contaminated equipment.
  • Properly store or dispose of the chemical and any contaminated materials.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures:

ExposureAction
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.[1]
Skin Contact Immediately remove all contaminated clothing.[2][4] Rinse the affected skin with plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

Spill Response:

  • Evacuate the area and remove all ignition sources.[1][2]

  • Ventilate the area.

  • Wear appropriate personal protective equipment, including respiratory protection.

  • Absorb the spill with an inert material such as sand, diatomite, or universal binders.[1][4]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1][2]

  • Clean the spill area thoroughly.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep containers tightly closed.[1][2]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2]

  • It is recommended to store in a dark place at a temperature below 20°C.[7]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

  • Dispose of the contents and container to an approved waste disposal plant.[2][8][9]

Visual Workflow Guides

The following diagrams illustrate key safety and operational workflows for handling this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_transfer Transfer Chemical prep_safety->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Seal Container handle_use->handle_close cleanup_area Clean Work Area handle_close->cleanup_area cleanup_waste Segregate Waste cleanup_area->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Response Decision Tree cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_evacuate Evacuate & Ventilate start->spill_evacuate exposure_remove Remove from Source start->exposure_remove spill_ppe Don PPE spill_evacuate->spill_ppe spill_contain Contain with Absorbent spill_ppe->spill_contain spill_collect Collect Waste spill_contain->spill_collect exposure_first_aid Administer First Aid exposure_remove->exposure_first_aid exposure_medical Seek Medical Attention exposure_first_aid->exposure_medical

Caption: Decision-making process for emergency situations.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethylthiazole
Reactant of Route 2
2,4,5-Trimethylthiazole

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